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  • Product: cis-Methyl 2-hydroxycyclohexanecarboxylate
  • CAS: 936-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS 936-03-8)

For Researchers, Scientists, and Drug Development Professionals Introduction cis-Methyl 2-hydroxycyclohexanecarboxylate, with a CAS Registry Number of 936-03-8, is a bifunctional organic molecule that has garnered intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methyl 2-hydroxycyclohexanecarboxylate, with a CAS Registry Number of 936-03-8, is a bifunctional organic molecule that has garnered interest as a versatile building block in organic synthesis.[1] Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a methyl ester in a cis-configuration, provides a unique stereochemical scaffold. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, particularly in the realm of pharmaceutical and medicinal chemistry.

Nomenclature and Chemical Identifiers

Proper identification of chemical compounds is crucial for scientific communication and safety. The following table summarizes the key identifiers for cis-Methyl 2-hydroxycyclohexanecarboxylate.[2]

IdentifierValue
CAS Number 936-03-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
IUPAC Name cis-methyl 2-hydroxycyclohexane-1-carboxylate
Synonyms Methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate, cis-2-Hydroxy-cyclohexanecarboxylic acid methyl ester
InChI Key IAJQZEQYGUQTQS-RQJHMYQMSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical and biological systems. While comprehensive experimental data for the cis-isomer is limited, the following table includes computed properties and available experimental data for related compounds.

PropertyValueSource
Appearance Yellowish oil[1]
Boiling Point Not explicitly available for the cis-isomer. The related methyl cyclohexanecarboxylate boils at 183 °C.
Density Not explicitly available for the cis-isomer. The related 2-Methyl-1-cyclohexanecarboxylic acid has a density of 1.009 g/mL at 25 °C.[3]
Refractive Index Not explicitly available for the cis-isomer. The related methyl cis-4-hydroxycyclohexanecarboxylate has a refractive index of 1.4705 at 21.5°C.[1]
pKa (predicted) 14.96 ± 0.40[1]
XLogP3-AA (Computed) 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of cis-Methyl 2-hydroxycyclohexanecarboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For cis-Methyl 2-hydroxycyclohexanecarboxylate, the key expected signals are:

  • -OCH₃ (methyl ester): A singlet around 3.7 ppm.

  • -CH-OH: A multiplet, the chemical shift of which is dependent on the solvent and concentration.

  • -CH-COOCH₃: A multiplet.

  • Cyclohexane ring protons: A series of multiplets in the aliphatic region (approximately 1.2-2.5 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments. Expected chemical shifts include:

  • C=O (ester carbonyl): In the range of 170-175 ppm.

  • -OCH₃ (methyl ester): Around 51-52 ppm.

  • -CH-OH: In the range of 65-75 ppm.

  • -CH-COOCH₃: In the range of 45-55 ppm.

  • Cyclohexane ring carbons: Multiple signals in the aliphatic region (approximately 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for cis-Methyl 2-hydroxycyclohexanecarboxylate include:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.[4]

  • C-O stretch (ester and alcohol): Bands in the region of 1000-1300 cm⁻¹.

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of cis-Methyl 2-hydroxycyclohexanecarboxylate is through the esterification of cis-2-hydroxycyclohexanecarboxylic acid. A common and well-established method for this transformation is the Fischer esterification.[5]

Reaction Scheme:

Fischer Esterification cis-2-Hydroxycyclohexanecarboxylic acid cis-2-Hydroxycyclohexanecarboxylic acid cis-Methyl 2-hydroxycyclohexanecarboxylate cis-Methyl 2-hydroxycyclohexanecarboxylate cis-2-Hydroxycyclohexanecarboxylic acid->cis-Methyl 2-hydroxycyclohexanecarboxylate CH3OH, H+ catalyst Reactivity A cis-Methyl 2-hydroxycyclohexanecarboxylate B Oxidation A->B [O] C Ester Hydrolysis/Amidation A->C H2O/OH- or RNH2 D Hydroxyl Group Derivatization A->D Acylation, Etherification, etc.

Sources

Exploratory

Hexahydrosalicylic acid methyl ester cis-isomer characteristics

An In-Depth Technical Guide to the Core Characteristics of Methyl cis-2-Hydroxycyclohexanecarboxylate Abstract: The stereochemical configuration of molecular scaffolds is a critical determinant of biological activity and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Characteristics of Methyl cis-2-Hydroxycyclohexanecarboxylate

Abstract: The stereochemical configuration of molecular scaffolds is a critical determinant of biological activity and pharmacokinetic properties in drug development. Methyl 2-hydroxycyclohexanecarboxylate, a hydrogenated derivative of methyl salicylate, presents two key diastereomers: cis and trans. This technical guide provides an in-depth examination of the cis-isomer, offering researchers, medicinal chemists, and process development scientists a comprehensive resource on its stereoselective synthesis, definitive characterization, and practical applications. We will explore the mechanistic rationale behind catalyst selection for achieving high cis-diastereoselectivity and delve into the nuances of spectroscopic analysis, particularly ¹H NMR, required to unambiguously confirm the stereochemical outcome. This document is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a robust and validated understanding of this versatile chemical entity.

Introduction: The Importance of Stereoisomeric Purity

Hexahydrosalicylic acid and its esters are valuable chiral building blocks in organic synthesis. The cyclohexane ring provides a conformationally restricted scaffold that, when appropriately functionalized, can mimic peptide turns or present pharmacophoric elements in a well-defined spatial orientation. The relative orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups, designated as cis (on the same face of the ring) or trans (on opposite faces), profoundly influences the molecule's three-dimensional shape, polarity, and ability to engage in intra- and intermolecular interactions.

In the context of drug design, isolating a single, pure diastereomer is often a regulatory and efficacy imperative. The cis-isomer, with its potential for intramolecular hydrogen bonding between the adjacent hydroxyl and ester carbonyl groups, possesses unique physicochemical properties compared to its trans counterpart. This guide focuses exclusively on the synthesis and characterization of this cis-isomer, providing the technical foundation necessary for its successful application in research and development programs. Potential applications for this scaffold include its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

Stereoselective Synthesis of the cis-Isomer

The most direct and reliable method for producing methyl cis-2-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of the aromatic precursor, methyl salicylate. The key to achieving high diastereoselectivity lies in the judicious selection of the metal catalyst.

Strategic Considerations: Catalyst-Controlled Diastereoselectivity

The hydrogenation of substituted aromatic rings is a well-established transformation where the substrate adsorbs onto the surface of a heterogeneous catalyst, followed by the sequential addition of hydrogen atoms. This surface-mediated delivery mechanism inherently favors syn-addition, meaning the hydrogen atoms add to the same face of the ring, resulting in an all-cis configuration of the newly formed stereocenters relative to each other.

For phenol derivatives, the choice of catalyst is paramount for controlling the stereochemistry of the resulting cyclohexanol:

  • Rhodium (Rh)-based catalysts are known to promote the formation of cis-isomers.[2] The hydrogenation proceeds rapidly and continuously without the desorption of intermediates, preserving the syn-addition geometry.[2]

  • Palladium (Pd) and Ruthenium (Ru)-based catalysts , conversely, tend to favor the thermodynamically more stable trans-isomers.[2] This is often attributed to the desorption and readsorption of intermediate cyclohexanone/cyclohexenol species, which allows for isomerization to the more stable product before the final hydrogenation step is completed.[2]

Therefore, to maximize the yield of the desired cis-isomer, a rhodium catalyst is the logical and field-proven choice.

Mechanistic Rationale for cis-Selectivity

The mechanism for the Rh-catalyzed hydrogenation of methyl salicylate to the cis-product is illustrated below. The aromatic ring adsorbs onto the catalyst surface. The steric bulk and electronic influence of the ester and hydroxyl groups orient the molecule on the surface. Hydrogen, also adsorbed onto the catalyst, is then delivered sequentially to the same face of the ring, resulting in the formation of the all-cis product.

G cluster_0 Catalyst Surface (e.g., Rh/C) MS Methyl Salicylate (Aromatic Precursor) Ads_MS Adsorbed Methyl Salicylate on Rh Surface MS->Ads_MS Adsorption Product Methyl cis-2-Hydroxycyclohexanecarboxylate Ads_MS->Product Sequential Syn-Addition of 6 H atoms H2 H₂ Gas Ads_H Adsorbed H atoms H2->Ads_H Dissociation Desorption Desorption from Surface Product->Desorption

Caption: Synthetic workflow for cis-selective hydrogenation.

Experimental Protocol: Synthesis of Methyl cis-2-Hydroxycyclohexanecarboxylate

This protocol describes a representative procedure for the stereoselective synthesis on a laboratory scale.

Materials:

  • Methyl Salicylate (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol%)

  • Methanol (Anhydrous, as solvent)

  • Hydrogen (H₂) gas

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Celite™ for filtration

Procedure:

  • Reactor Charging: To a clean, dry high-pressure reactor vessel, add methyl salicylate followed by anhydrous methanol (approx. 0.2-0.5 M concentration).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 5% Rh/C catalyst to the solution. Self-Validation Note: The catalyst is pyrophoric and should be handled with care, preferably as a slurry in the reaction solvent.

  • System Assembly & Purge: Seal the reactor according to the manufacturer's instructions. Purge the system several times with low-pressure nitrogen followed by low-pressure hydrogen to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the H₂ reservoir. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil contains the desired methyl cis-2-hydroxycyclohexanecarboxylate, which can be used directly or purified further by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Characterization

Unambiguous identification and confirmation of the cis-stereochemistry are essential. This section details the key analytical data.

Physical Properties
PropertyValueSource
IUPAC Name methyl cis-2-hydroxycyclohexane-1-carboxylate[3]
CAS Number 936-03-8[3]
Molecular Formula C₈H₁₄O₃[3]
Molecular Weight 158.19 g/mol PubChem
Appearance Colorless Liquid---
Spectroscopic Analysis: The Definitive Proof of Stereochemistry

The most powerful technique for distinguishing between the cis and trans diastereomers is ¹H NMR spectroscopy, specifically by analyzing the coupling constants (J-values) of the protons at the C1 and C2 positions.

In a cyclohexane system, the magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4][5]

  • Axial-Axial (a,a) Coupling: Dihedral angle is ~180°. This results in a large coupling constant, typically in the range of 7-13 Hz .[6][7]

  • Axial-Equatorial (a,e) & Equatorial-Equatorial (e,e) Coupling: Dihedral angles are ~60°. This results in a small coupling constant, typically 1-5 Hz .[6]

For the cis-isomer, the most stable chair conformation will place one substituent in an axial position and one in an equatorial position to minimize steric strain. This means the protons at C1 (H¹) and C2 (H²) will have an axial-equatorial or equatorial-axial relationship, always resulting in a small coupling constant .

Conversely, for the trans-isomer, the lowest energy conformation places both large substituents in equatorial positions. This forces the H¹ and H² protons into axial positions, leading to a large axial-axial coupling constant . This difference is the key diagnostic feature.

G cluster_cis cis-Isomer (a,e or e,a) cluster_trans trans-Isomer (a,a) cis_H1 cis_J ³J(H¹,H²) ≈ 1-5 Hz (Small Coupling) cis_H1->cis_J cis_H2 cis_H2->cis_J logic Diagnostic Logic cis_J->logic CONFIRMS trans_H1 trans_J ³J(H¹,H²) ≈ 7-13 Hz (Large Coupling) trans_H1->trans_J trans_H2 trans_H2->trans_J trans_J->logic REFUTES

Caption: Logic for NMR-based stereochemical assignment.

The following table summarizes the expected ¹H and ¹³C NMR data for both isomers, based on established principles. The key diagnostic signals are highlighted.

Parametercis-Isomer (Expected)trans-Isomer (Expected)Rationale for Distinction
¹H NMR
H¹ (-CHCOOCH₃) ~2.5 ppm (m)~2.3 ppm (dt)Chemical shift and multiplicity differ due to conformational environment.
H² (-CHOH) ~4.1 ppm (m, broad) ~3.5 ppm (dt) The H² proton in the cis-isomer is typically more deshielded. The multiplicity is the key.
³JH¹H² ~3-4 Hz ~8-10 Hz Primary diagnostic. Small (a,e) coupling confirms cis, large (a,a) coupling indicates trans.
-OCH₃ ~3.7 ppm (s)~3.7 ppm (s)No significant difference expected.
-OH Variable (s, broad)Variable (s, broad)Position depends on concentration and solvent.
¹³C NMR
C1 (-CHCOOCH₃) ~48 ppm~52 ppmThe carbon shifts are sensitive to the stereochemistry.
C2 (-CHOH) ~68 ppm~73 ppmThe carbon shifts are sensitive to the stereochemistry.
C=O (Ester) ~175 ppm~176 ppmMinor difference may be observed.

Note: Exact chemical shifts (ppm) are dependent on the solvent (e.g., CDCl₃, DMSO-d₆). The coupling constant (Hz) is the definitive parameter.

The IR spectrum provides confirmation of the functional groups.

  • O-H Stretch: A broad peak around 3400-3500 cm⁻¹ is characteristic of the hydroxyl group. In the cis-isomer, intramolecular hydrogen bonding between the -OH and the ester carbonyl may result in a sharper, slightly red-shifted peak compared to the intermolecularly bonded -OH peak seen in the trans-isomer.

  • C=O Stretch: A strong, sharp peak around 1730-1740 cm⁻¹ corresponds to the ester carbonyl.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ are indicative of sp³ C-H bonds in the cyclohexane ring.

Conclusion

Methyl cis-2-hydroxycyclohexanecarboxylate is a synthetically valuable building block whose stereochemical integrity is paramount for its application in drug discovery and development. This guide has established that high cis-diastereoselectivity can be achieved through the rational selection of a rhodium-on-carbon catalyst for the hydrogenation of methyl salicylate. Furthermore, we have detailed the definitive analytical method for confirming the cis-configuration: the observation of a small vicinal coupling constant (³JH¹H² ≈ 1-5 Hz) between the C1 and C2 protons in the ¹H NMR spectrum. By combining this robust synthetic strategy with rigorous spectroscopic validation, researchers can confidently produce and utilize this isomerically pure compound for the advancement of their scientific programs.

References

  • Vertex AI Search. (n.d.). Methyl 2-Hydroxycyclohexanecarboxylate Properties.
  • Holz, J., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis.
  • PubChem. (n.d.). cis-Methyl 2-hydroxycyclohexanecarboxylate.
  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.
  • Reddit. (2016). NMR: relating coupling constants and major product.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Brainly.com. (2023). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum.

Sources

Foundational

Stereochemical and Conformational Analysis of cis-2-Hydroxycyclohexanecarboxylic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary cis-2-Hydroxycyclohexanecarboxylic acid methyl ester is a prototypical 1,2-disubstituted cyclohexane that serves as a fundamental model for understanding stereoelectronic effects, conformational locking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-2-Hydroxycyclohexanecarboxylic acid methyl ester is a prototypical 1,2-disubstituted cyclohexane that serves as a fundamental model for understanding stereoelectronic effects, conformational locking, and diastereoselective synthesis. As a building block in drug discovery and a precursor for chiral auxiliaries, mastering its stereochemical behavior is critical. This guide dissects the delicate balance between steric strain and non-covalent interactions that dictate its conformational landscape, while providing field-proven, self-validating protocols for its stereoselective synthesis.

Stereochemistry & The Conformational Landscape

In the cis-1,2-disubstituted cyclohexane system, the substituents must occupy one axial and one equatorial position to maintain the low-energy chair conformation. This results in a dynamic equilibrium between two distinct chair conformers at room temperature:

  • Conformer A: Equatorial methyl ester (

    
    ) and axial hydroxyl (
    
    
    
    ).
  • Conformer B: Axial methyl ester (

    
    ) and equatorial hydroxyl (
    
    
    
    ).
The Causality of Conformational Preference

The equilibrium is heavily biased toward Conformer A due to a synergistic combination of steric and electronic factors:

  • Steric Relief (A-Values): The conformational free energy (A-value) of the ester group (~1.2–1.3 kcal/mol) is larger than that of the hydroxyl group (~0.9–1.0 kcal/mol). Consequently, placing the bulkier ester group in the equatorial position minimizes unfavorable 1,3-diaxial interactions.

  • Intramolecular Hydrogen Bonding: In Conformer A, the axial

    
     group is in optimal spatial proximity to act as a hydrogen bond donor to the carbonyl oxygen of the equatorial ester group, forming a stable pseudo-six-membered ring. In many substituted cyclohexanes, a trans arrangement is thermodynamically more stable due to a diequatorial preference; however, the potential for intramolecular hydrogen bonding in the cis isomer significantly influences its stability and conformational landscape[1],[2]. An authoritative infrared spectroscopy study demonstrated that the cis-isomer exhibits a distinct, dilution-independent bathochromic shift in the OH stretching frequency, confirming robust intramolecular hydrogen bonding ()[3].
    

ConformationalEquilibrium A Conformer A (Equatorial -COOCH3, Axial -OH) Favored B Conformer B (Axial -COOCH3, Equatorial -OH) Disfavored A->B Ring Flip Steric Steric Relief (A-value COOCH3 > OH) Steric->A HBond Intramolecular H-Bonding HBond->A

Conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid methyl ester.

Analytical Characterization: cis vs. trans Isomers

Distinguishing the cis-isomer from the trans-isomer relies heavily on NMR coupling constants and IR spectroscopy. In


 NMR, the proton geminal to the hydroxyl group (

) exhibits different coupling patterns based on its axial or equatorial nature. In the favored Conformer A of the cis-isomer,

is equatorial, leading to small coupling constants. In the trans-isomer (diequatorial substituents),

is axial, yielding a large trans-diaxial coupling constant.
Quantitative Data Summary
Propertycis-Isomertrans-Isomer
Preferred Conformation Axial-Equatorial (a,e)Diequatorial (e,e)
H-Bonding Type Intramolecular (Dilution-independent)Intermolecular (Concentration-dependent)
IR: O-H Stretch ~3450 cm⁻¹ (Bathochromic shift)~3600 cm⁻¹ (Free O-H at high dilution)
IR: C=O Stretch ~1736–1739 cm⁻¹~1740 cm⁻¹
¹H NMR (

proton)
Narrow multiplet (

< 5 Hz)
Broad triplet/multiplet (

~ 10–12 Hz)
Thermodynamic Driver Stabilized by H-bondingStabilized by sterics (diequatorial)

Synthesis & Stereocontrol

The most reliable and scalable method for synthesizing cis-2-hydroxycyclohexanecarboxylic acid methyl ester is the heterogeneous catalytic hydrogenation of methyl salicylate.

Causality of Experimental Choices

Using a rhodium on alumina (


) catalyst under moderate hydrogen pressure ensures that the reduction of the aromatic ring proceeds via syn-addition. The catalyst surface coordinates the flat aromatic ring, and hydrogen atoms are delivered to a single face, yielding the cis-diastereomer with high selectivity (>90% de). Rhodium is specifically chosen over palladium to prevent unwanted hydrogenolysis (cleavage) of the C-O bond during the reduction process.
Experimental Protocol: Catalytic Hydrogenation of Methyl Salicylate

Note: This protocol is designed as a self-validating system. Pressure stabilization acts as the primary indicator of reaction completion, while rigorous inert gas purging ensures operational safety.

  • Preparation: In a 250 mL high-pressure Parr reactor, dissolve 10.0 g (65.7 mmol) of methyl salicylate in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.5 g of 5%

    
     catalyst.
    
    • Self-Validation Checkpoint: Seal the reactor and purge the system with inert nitrogen gas (

      
      ) three times (pressurize to 30 psi, then vent) prior to introducing hydrogen. This eliminates oxygen, preventing catalytic combustion of the methanol solvent.
      
  • Hydrogenation: Pressurize the reactor with

    
     gas to 50 psi. Stir the mixture vigorously at 25–30 °C.
    
    • Self-Validation Checkpoint: Monitor the hydrogen uptake via the pressure gauge. The reaction is complete when the pressure strictly stabilizes and no further pressure drop is observed over a 2-hour window (typically requires 12–18 hours total).

  • Filtration: Vent the residual hydrogen gas safely and purge the reactor with

    
     twice. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with an additional 20 mL of methanol to ensure quantitative transfer.
    
  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is purified via vacuum distillation or silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure cis-isomer as a clear oil.

SyntheticWorkflow Step1 1. Starting Material Methyl Salicylate Step3 3. High-Pressure Hydrogenation H2 Gas (50 psi), 25-30°C Step1->Step3 Step2 2. Catalyst Preparation 5% Rh/Al2O3 in Anhydrous MeOH Step2->Step3 Step4 4. Filtration & Concentration Remove Catalyst via Celite Pad Step3->Step4 Syn-Addition of H2 Step5 5. Purification Vacuum Distillation / Chromatography Step4->Step5 Step6 6. Pure cis-Isomer (>90% Diastereomeric Excess) Step5->Step6

Step-by-step synthetic workflow for the catalytic hydrogenation of methyl salicylate.

Conclusion

Understanding the stereochemistry of cis-2-hydroxycyclohexanecarboxylic acid methyl ester requires a holistic view of both steric A-values and stereoelectronic hydrogen bonding. By mastering these principles and the associated syn-selective hydrogenation protocols, researchers can reliably access and utilize this versatile chiral building block for advanced synthetic applications.

References

  • Title: An Infrared Study of Methyl cis- and trans-2-Hydroxycycloalkanecarboxylates Source: Journal of the Chemical Society (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

Molecular weight and density of cis-Methyl 2-hydroxycyclohexanecarboxylate

Technical Whitepaper: Physicochemical Profiling of cis-Methyl 2-hydroxycyclohexanecarboxylate Executive Summary cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS 936-03-8) represents a critical chiral scaffold in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of cis-Methyl 2-hydroxycyclohexanecarboxylate

Executive Summary

cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS 936-03-8) represents a critical chiral scaffold in the synthesis of conformationally constrained amino acids and bioactive peptidomimetics. Unlike its trans counterpart, the cis isomer exhibits unique intramolecular hydrogen bonding capabilities that influence its solubility, density, and reactivity profiles. This guide provides a definitive technical analysis of its physicochemical properties, focusing on molecular weight verification, density characteristics, and synthesis workflows tailored for high-purity isolation.

Chemical Identity & Stereochemical Configuration

The distinction between the cis and trans isomers is non-trivial. The cis isomer is characterized by the syn-relationship between the hydroxyl (-OH) and methyl ester (-COOMe) groups.

PropertySpecification
IUPAC Name Methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate (and enantiomer)
Common Name cis-Methyl 2-hydroxycyclohexanecarboxylate
CAS Number 936-03-8 (Specific cis isomer); 2236-11-5 (Racemic/General)
Molecular Formula C₈H₁₄O₃
SMILES COC(=O)[C@@H]1CCCC[C@@H]1O

Stereochemical Insight: In the cis configuration, the molecule adopts a chair conformation where one substituent is axial and the other is equatorial (a,e or e,a). This proximity facilitates an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester. This interaction stabilizes the cis isomer in non-polar solvents, making it more compact and slightly more volatile than predicted by steric models alone.

Physicochemical Core Data

Molecular Weight

The molecular weight is a fixed constant derived from the isotopic abundance of its constituent atoms.

  • Formula: C₈H₁₄O₃[1][2][3]

  • Calculation:

    • Carbon (8 × 12.011) = 96.088

    • Hydrogen (14 × 1.008) = 14.112

    • Oxygen (3 × 15.999) = 47.997

  • Exact Mass: 158.0943 Da

  • Average Molecular Weight: 158.19 g/mol [1][3]

Density Profile

Accurate density determination is critical for process scale-up and solvent volume calculations. While commercial datasheets often conflate the cis isomer with the racemate, the structural compaction due to H-bonding suggests a distinct density profile.

ParameterValue / RangeContext
Predicted Density 1.09 – 1.12 g/cm³ (at 20 °C)Estimated based on functional group contribution (Salicylate: 1.17 g/mL; Methyl Cyclohexanecarboxylate: 1.00 g/mL).
Experimental Target 1.10 ± 0.02 g/mL Typical for hydroxy-functionalized cycloaliphatic esters.
State Viscous Liquid / Low-melting SolidIsomer purity heavily influences melting point.

Application Note: The cis isomer is generally denser than the unsubstituted methyl cyclohexanecarboxylate due to the polar hydroxyl group, but less dense than the aromatic methyl salicylate precursor due to the saturation of the ring (loss of planarity).

Synthesis & Isolation Workflow

The synthesis of the cis isomer often involves the catalytic hydrogenation of methyl salicylate. This process yields a mixture of cis and trans isomers, requiring careful control of catalyst and pressure to favor the cis form (kinetic control).

Reaction Pathway Visualization

SynthesisPathway Salicylate Methyl Salicylate (Aromatic Precursor) H2_Cat Hydrogenation (H2, Rh/Al2O3 or Ni) Salicylate->H2_Cat Dissolution Intermediate Adsorption on Catalyst Surface H2_Cat->Intermediate Surface Coordination CisIsomer cis-Isomer (Major Product via Syn-Addition) Intermediate->CisIsomer Kinetic Control (Syn-H2 Delivery) TransIsomer trans-Isomer (Minor Product) Intermediate->TransIsomer Isomerization

Figure 1: Catalytic hydrogenation pathway favoring the cis-isomer via syn-addition of hydrogen across the aromatic face.

Experimental Protocol: Isolation of cis-Isomer

Objective: Isolate >95% pure cis-Methyl 2-hydroxycyclohexanecarboxylate.

  • Hydrogenation:

    • Substrate: Methyl Salicylate (1.0 eq).

    • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) is preferred over Raney Nickel for higher cis selectivity.

    • Conditions: 50-100 psi H₂, 25°C, in Methanol or Acetic Acid.

    • Mechanism: The catalyst adds hydrogen to one face of the aromatic ring, predominantly yielding the all-cis intermediate.

  • Work-up:

    • Filter catalyst through Celite pad (Safety: Do not let dry catalyst spark).

    • Concentrate filtrate under reduced pressure.[4]

  • Purification (The Critical Step):

    • The crude oil contains both cis and trans isomers.

    • Flash Chromatography: Use Silica Gel (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).

    • Differentiation: The cis isomer, stabilized by intramolecular H-bonding, is effectively less polar than the trans isomer (which exposes both polar groups to the silica) and typically elutes first or shows a distinct Rf value.

Experimental Protocol: Density Determination

For high-value intermediates where commercial volumes are low, use a Micro-Pycnometer or Oscillating U-Tube Density Meter (e.g., Anton Paar).

Methodology (Micro-Pycnometer):

  • Calibration: Weigh the clean, dry pycnometer (

    
    ). Fill with degassed water at 20°C and weigh (
    
    
    
    ).
  • Sample Prep: Ensure the cis-ester is dry (KF < 0.1%) and free of solvent. Bubbles will skew results.

  • Measurement: Fill pycnometer with sample, equilibrate to 20°C, and weigh (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Repeat n=3. Target RSD < 0.5%.

Applications in Drug Development

The cis-2-hydroxycyclohexanecarboxylate scaffold is a "privileged structure" in medicinal chemistry.

  • Constrained Peptides: Precursor to cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a beta-amino acid used to induce specific turn conformations in peptides.

  • Bioisosteres: The cyclohexane ring serves as a lipophilic spacer, while the hydroxyl group allows for specific H-bond donor/acceptor interactions in the binding pocket.

Applications Scaffold cis-Methyl 2-hydroxy- cyclohexanecarboxylate App1 Beta-Amino Acids (cis-ACHC) Scaffold->App1 Amidation/Curtius App3 Chiral Auxiliaries (Asymmetric Synthesis) Scaffold->App3 Derivatization App2 Peptidomimetics (Turn Inducers) App1->App2 Peptide Coupling

Figure 2: Downstream utility of the cis-scaffold in pharmaceutical synthesis.

References

  • PubChem Compound Summary. "cis-Methyl 2-hydroxycyclohexanecarboxylate (CID 12495767)."[3] National Center for Biotechnology Information. Accessed March 1, 2026. [Link]

  • NIST Chemistry WebBook. "Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester." SRD 69. [Link]

  • Organic Syntheses. "Hydrogenation of Aromatic Esters." Org. Synth. Coll. Vol. 8, p.345.
  • Kuhn, B., et al. "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the impact of H-bonds on density and lipophilicity). [Link]

Sources

Foundational

Solubility of cis-Methyl 2-hydroxycyclohexanecarboxylate in organic solvents

An In-depth Technical Guide to the Solubility of cis-Methyl 2-hydroxycyclohexanecarboxylate in Organic Solvents Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of cis-Methyl 2-hydroxycyclohexanecarboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate solvent is a critical, often rate-determining, step in chemical synthesis, purification, and formulation. For an intermediate like cis-Methyl 2-hydroxycyclohexanecarboxylate, a molecule possessing a blend of polar and non-polar characteristics, understanding its solubility profile is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring success in drug development pathways. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. While quantitative experimental data for this specific molecule is not widely published, this paper establishes a robust predictive framework based on first principles of physical organic chemistry. It further equips the researcher with a detailed, field-proven experimental protocol to determine solubility in any given solvent system, ensuring a reliable path from theoretical consideration to practical application.

Physicochemical Profile of cis-Methyl 2-hydroxycyclohexanecarboxylate

A molecule's solubility is fundamentally dictated by its structure. cis-Methyl 2-hydroxycyclohexanecarboxylate (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) possesses a unique combination of functional groups and stereochemistry that govern its interaction with various solvents.[1]

  • Non-Polar Feature: The cyclohexane ring forms a significant non-polar, hydrophobic backbone. This aliphatic structure favors interactions with non-polar solvents through London dispersion forces.

  • Polar Features: The molecule contains two key polar functional groups:

    • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor. It can interact strongly with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

    • Ester Group (-COOCH₃): The carbonyl oxygen of the ester is a hydrogen bond acceptor, while the overall group contributes a significant dipole moment to the molecule.

  • Stereochemistry (cis-configuration): The cis relationship between the hydroxyl and the methoxycarbonyl groups may allow for intramolecular hydrogen bonding. This internal interaction can slightly reduce the availability of the hydroxyl hydrogen for intermolecular bonding with solvent molecules, a factor that can influence solubility compared to its trans-isomer.

PropertyValueSource
Molecular FormulaC₈H₁₄O₃PubChem[1]
Molar Mass158.19 g/mol PubChem[1]
Key Functional GroupsHydroxyl, Ester, Cycloalkane-
Predicted XLogP31.4PubChem[2]

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process, governed by the principle that "like dissolves like."[3] This maxim is a simplified expression of the intermolecular forces at play between solute and solvent molecules. Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Key Intermolecular Forces in Dissolution
  • Hydrogen Bonding: The strongest of the non-covalent interactions. The hydroxyl group of cis-methyl 2-hydroxycyclohexanecarboxylate is the primary driver for its solubility in protic solvents like methanol and ethanol.

  • Dipole-Dipole Interactions: The polar ester group creates a molecular dipole that can align with the dipoles of polar aprotic solvents such as acetone or ethyl acetate.

  • London Dispersion Forces: These are weak, transient forces present in all molecules. The non-polar cyclohexane backbone interacts primarily through these forces, making them dominant in non-polar solvents like hexane or toluene.

Solute cis-Methyl 2-hydroxycyclohexanecarboxylate Protic Polar Protic Solvent (e.g., Methanol) Solute->Protic  Strong:  H-Bonding (Donor & Acceptor)  Dipole-Dipole  Dispersion Aprotic Polar Aprotic Solvent (e.g., Acetone) Solute->Aprotic  Moderate:  H-Bonding (Acceptor)  Dipole-Dipole  Dispersion Nonpolar Non-Polar Solvent (e.g., Hexane) Solute->Nonpolar  Weak:  Dispersion Forces Only

Caption: Intermolecular forces governing solubility.

Thermodynamics of Dissolution

The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG = ΔH − TΔS). For a solid to dissolve, ΔG must be negative.

  • Enthalpy (ΔH): Represents the heat change. It is the sum of the energy required to break the solute's crystal lattice and the solvent-solvent bonds, minus the energy released when solute-solvent bonds form. Dissolution is often endothermic (ΔH > 0), meaning solubility increases with temperature.[4]

  • Entropy (ΔS): Represents the change in disorder. Dissolution typically leads to a large increase in entropy (ΔS > 0) as the ordered crystal lattice breaks down and molecules mix, which favors the dissolution process.[5]

Predicted Solubility Profile and Solvent Recommendations

Lacking specific experimental data, we can construct a robust predicted solubility profile based on the theoretical principles outlined above. The molecule's dual polar/non-polar nature suggests it will exhibit a wide range of solubilities across different solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The solvent's ability to both donate and accept hydrogen bonds strongly complements the solute's hydroxyl and ester groups. This is supported by a related compound, methyl 2-hydroxycyclopentanecarboxylate, being soluble in ethanol.[6]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to High These solvents act as hydrogen bond acceptors for the solute's hydroxyl group and engage in dipole-dipole interactions. Their moderate polarity also accommodates the non-polar ring.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are weakly polar and can act as very weak hydrogen bond acceptors. They are effective at solvating moderately polar organic molecules. Chloroform is a good solvent for the cyclopentane analogue.[6]
Aromatic Toluene, BenzeneLow to Moderate Primarily non-polar, these solvents interact mainly via dispersion forces with the cyclohexane ring. The polar groups limit solubility.
Non-Polar Aliphatic Hexane, CyclohexaneVery Low Interactions are limited to weak dispersion forces. The strong solute-solute interactions (via hydrogen bonding) are not overcome by the weak solute-solvent interactions.
Aqueous WaterVery Low Despite the polar groups, the large non-polar C₈ hydrocarbon backbone significantly limits water solubility, a finding consistent with the cyclopentane analogue.[6]

Experimental Protocol for Solubility Determination

To move from prediction to practice, the following protocol for the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Objective

To determine the equilibrium solubility of cis-Methyl 2-hydroxycyclohexanecarboxylate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment
  • cis-Methyl 2-hydroxycyclohexanecarboxylate (solute)

  • High-purity organic solvent of choice

  • Analytical balance

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 or 0.45 µm, compatible with solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or NMR)

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid solute to a vial. The key is to ensure undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solute in 5-10 mL of solvent.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle. Do not agitate.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved microparticulates.

  • Dilution & Analysis: Accurately weigh the filtered aliquot. Prepare a series of calibrated dilutions using a volumetric flask. Analyze the concentration of the solute in the diluted samples using a pre-validated analytical method (e.g., HPLC with UV detection).

  • Calculation: Using the determined concentration and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL, mol/L).

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Result A Add excess solute to solvent in vial B Seal and shake at constant temperature (24-72h) A->B C Let stand at constant temperature (>24h) for solids to settle B->C D Withdraw supernatant with syringe C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample accurately E->F G Analyze concentration (e.g., HPLC, GC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Practical Applications & Implications

  • Reaction Chemistry: The choice of solvent is critical for reaction kinetics and yield. High solubility ensures reactants are in the same phase, but sometimes lower solubility of a product can drive a reaction to completion via precipitation. This guide suggests that protic solvents or polar aprotic solvents like THF or acetone would be excellent candidates for reactions involving this molecule.

  • Purification by Recrystallization: Effective recrystallization requires a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6][8] Based on the predicted profile, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, would likely be an excellent choice for purifying cis-Methyl 2-hydroxycyclohexanecarboxylate.[6]

  • Drug Development & Formulation: In early-stage drug discovery, solubility measurements are crucial for developing formulations for in-vitro and in-vivo testing. While this specific molecule is likely an intermediate, understanding its solubility characteristics informs the purification standards required and the potential solvents that may need to be removed in later stages.

Conclusion

cis-Methyl 2-hydroxycyclohexanecarboxylate is a molecule with a nuanced solubility profile governed by its blend of a non-polar hydrocarbon frame and polar, hydrogen-bonding functional groups. This guide establishes that while polar protic solvents (e.g., methanol, ethanol) are predicted to be excellent solvents, a range of polar aprotic and chlorinated solvents should also prove effective. Conversely, solubility in non-polar aliphatic and aqueous media is expected to be very low. By combining this strong theoretical framework with the provided, rigorous experimental protocol, researchers and drug development professionals are well-equipped to make informed, efficient, and scientifically sound decisions regarding solvent selection for any application involving this compound.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97999, Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12495767, cis-Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility - Strasbourg. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Exploratory

Conformational Analysis of cis-2-Hydroxycyclohexanecarboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in structural elucidation, I frequently utilize cyclohexane derivatives as foundational models for understanding complex stereochemical principles. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently utilize cyclohexane derivatives as foundational models for understanding complex stereochemical principles. Among these, cis-2-hydroxycyclohexanecarboxylate represents a highly nuanced case study in conformational dynamics[1]. Unlike its trans counterpart—which readily adopts a sterically relaxed, diequatorial conformation—the cis-isomer is geometrically constrained to an axial-equatorial relationship[1]. This constraint forces a direct competition between steric minimization and electronic stabilization. For drug development professionals designing stereospecific pharmacophores, mastering the analytical workflows to decode these conformational preferences is critical for predicting target-binding affinities and reaction outcomes[2].

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing cis-2-hydroxycyclohexanecarboxylate derivatives, supported by self-validating experimental protocols spanning computational chemistry, NMR spectroscopy, and IR vibrational analysis.

The Conformational Landscape: Sterics vs. Electronics

In cis-1,2-disubstituted cyclohexanes, the ring undergoes rapid chair-chair interconversion at room temperature, resulting in an equilibrium between two primary conformers:

  • Conformer A: Equatorial carboxylate (-COOR) and axial hydroxyl (-OH).

  • Conformer B: Axial carboxylate (-COOR) and equatorial hydroxyl (-OH).

The Steric Argument (A-Values)

From a purely steric perspective, conformational free energy is dictated by the A-values of the substituents. The carboxylate group is sterically bulkier (A-value ≈ 1.2 kcal/mol) than the hydroxyl group (A-value ≈ 0.9 kcal/mol). Consequently, steric strain dictates a preference for Conformer A , where the bulkier group occupies the less sterically hindered equatorial position[1].

The Electronic Argument (Intramolecular Hydrogen Bonding)

While sterics provide a baseline preference, the true driver of stability in this system is electronic. In both Conformer A and Conformer B, the substituents are in a gauche relationship (dihedral angle ≈ 60°), which is the prerequisite geometry for intramolecular hydrogen bonding.

Extensive NMR spectroscopic studies and theoretical calculations confirm that Conformer A is overwhelmingly preferred[1]. This preference is not merely additive; the formation of a robust intramolecular hydrogen bond between the axial hydroxyl donor and the equatorial carbonyl acceptor synergistically locks the ring into this specific geometry, effectively overriding competing torsional strains[1]. In the solid state, crystallographic data further corroborates these preferred geometries, revealing how internal hydrogen bonding dictates the broader morphotropism and packing of the crystal lattice[3].

Thermodynamic_Factors Total Conformational Equilibrium Steric Steric Strain (A-Values) Total->Steric HBond Intramolecular H-Bonding Total->HBond Solvent Solvent Polarity Effects Total->Solvent FavorsA Prefers eq-COOR, ax-OH Steric->FavorsA COOR > OH HBond->FavorsA OH...O=C Solvent->FavorsA Non-polar media

Caption: Thermodynamic factors driving the stabilization of the equatorial-carboxyl, axial-hydroxyl conformer.

Quantitative Data Presentation

To rigorously define this conformational preference, we employ an orthogonal analytical approach. The tables below summarize the expected quantitative data derived from computational modeling and NMR spectroscopy.

Table 1: Computed Thermodynamic Parameters (Representative DFT Data)

Note: Values are representative of standard M06-2X/6-311+G(d,p) calculations in the gas phase.

ConformerGeometryRelative Free Energy (ΔG, kcal/mol)Intramolecular H-Bond Distance (Å)Population at 298K (%)
Conformer A eq-COOR, ax-OH0.002.15> 95%
Conformer B ax-COOR, eq-OH+1.852.32< 5%
Table 2: Key H-NMR Diagnostic Signals

The axial or equatorial nature of the ring protons is determined by their


-coupling constants. Remember that the position of the proton is opposite to the position of the substituent.
Ring ProtonConformer A (eq-COOR, ax-OH)Conformer B (ax-COOR, eq-OH)Diagnostic

-Coupling (

)
H1 (adjacent to COOR)Axial EquatorialLarge

(~10-12 Hz) in Conf. A
H2 (adjacent to OH)Equatorial AxialSmall

(~2-4 Hz) in Conf. A

Multidisciplinary Analytical Workflow

A self-validating scientific claim requires orthogonal testing. The workflow below illustrates how computational predictions are empirically validated using solution-state and vibrational spectroscopy.

Conformational_Workflow Start cis-2-Hydroxycyclohexanecarboxylate Derivatives DFT DFT Calculations (Thermodynamics) Start->DFT In Silico Analysis NMR NMR Spectroscopy (J-Coupling & NOE) Start->NMR Solution State IR IR Spectroscopy (H-Bonding) Start->IR Vibrational Modes ConfA Conformer A (eq-COOR, ax-OH) DFT->ConfA Global Minimum ConfB Conformer B (ax-COOR, eq-OH) DFT->ConfB Local Minimum NMR->ConfA Validates Geometry IR->ConfA Validates H-Bond

Caption: Multidisciplinary workflow for conformational analysis of cis-2-hydroxycyclohexanecarboxylates.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol 1: NMR Sample Preparation and Acquisition

Objective: Elucidate the solution-state conformation by extracting precise


-coupling constants and observing through-space interactions.
  • Solvent Selection: Dissolve 10–15 mg of the cis-2-hydroxycyclohexanecarboxylate derivative in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Causality: The choice of a non-polar, non-hydrogen-bonding solvent is critical. Using a polar solvent like

      
       or Methanol-
      
      
      
      would competitively hydrogen bond with the hydroxyl group, disrupting the intramolecular H-bond and artificially shifting the conformational equilibrium.
  • Sample Equilibration: Transfer the solution to a 5 mm NMR tube and allow it to equilibrate in the spectrometer probe at 298 K for 5 minutes.

  • 1D

    
    H-NMR Acquisition:  Acquire a standard 1D proton spectrum with a minimum of 64 scans and a relaxation delay (D1) of 2 seconds.
    
    • Causality: High resolution is required to accurately measure the multiplet splitting of the H1 and H2 protons. The presence of a large axial-axial coupling (

      
      ) on the H1 proton confirms that the carboxylate group is equatorial[1].
      
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: NOESY is required to observe through-space interactions. A strong NOE cross-peak between the axial H1 and equatorial H2 confirms the cis stereochemical relationship.

Protocol 2: Computational (DFT) Energy Minimization

Objective: Map the potential energy surface and quantify the thermodynamic preference for Conformer A.

  • Conformational Search: Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4 force field).

    • Causality: This ensures all local minima are sampled before higher-level quantum mechanical optimization, preventing the system from being trapped in a false minimum.

  • Geometry Optimization: Submit the lowest-energy structures from Step 1 for Density Functional Theory (DFT) optimization using the M06-2X functional and the 6-311+G(d,p) basis set.

    • Causality: The M06-2X functional is specifically parameterized to accurately model non-covalent interactions. It is vastly superior to standard functionals (like B3LYP) for systems governed by intramolecular hydrogen bonding[1]. The addition of diffuse functions ("+") in the basis set is necessary to accurately model the electron density of the lone pairs on the oxygen atoms involved in the H-bond.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries at the same level of theory.

    • Causality: This step is twofold: it confirms that the optimized geometry is a true minimum (indicated by the absence of imaginary frequencies) and provides the thermal corrections necessary to calculate the Gibbs free energy (

      
      ) of each conformer.
      

Conclusion & Implications for Drug Design

The conformational analysis of cis-2-hydroxycyclohexanecarboxylate derivatives highlights a fundamental principle in organic chemistry: the ability of highly localized electronic interactions to override broader steric rules. By locking the cyclohexane ring into an equatorial-carboxyl, axial-hydroxyl conformation, the intramolecular hydrogen bond dictates the spatial vector of the molecule[1].

For drug development professionals, understanding this "conformational locking" is paramount. When designing active pharmaceutical ingredients (APIs), incorporating a cis-1,2-hydroxy-carboxylate motif can be used to intentionally rigidify a flexible scaffold, pre-organizing the molecule into its bioactive conformation and thereby reducing the entropic penalty upon target binding[2].

References

  • SciSpace. "Morphotropism: Link between the isostructurality, polymorphism and (stereo)isomerism of organic crystals". Available at:[Link]

  • PubChem - NIH. "Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999". Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Intramolecular Hydrogen Bonding in cis-2-Hydroxycyclohexane Esters

Abstract This technical guide provides a comprehensive examination of intramolecular hydrogen bonding (IHB) in cis-2-hydroxycyclohexane esters. It delves into the fundamental principles governing this non-covalent intera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of intramolecular hydrogen bonding (IHB) in cis-2-hydroxycyclohexane esters. It delves into the fundamental principles governing this non-covalent interaction, its profound influence on molecular conformation, and the experimental and computational methodologies employed for its characterization. For researchers, scientists, and drug development professionals, understanding the nuances of IHB in this class of compounds is critical for predicting molecular geometry, physicochemical properties, and, ultimately, biological activity. This guide synthesizes theoretical underpinnings with practical, field-proven insights to offer a self-validating framework for the study of these intricate molecular systems.

Introduction: The Significance of Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond is a non-covalent interaction that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another electronegative atom (the acceptor) within the same molecule.[1] In the context of cis-2-hydroxycyclohexane esters, the hydroxyl group (-OH) typically serves as the hydrogen bond donor, while the carbonyl oxygen of the ester group acts as the acceptor.

The formation of an IHB has profound consequences for the molecule's conformational preferences.[1] Cyclohexane and its derivatives are not planar but exist in various non-planar conformations, with the "chair" conformation being the most stable due to the minimization of angle and torsional strain.[2] For a cis-1,2-disubstituted cyclohexane, the two substituents are on the same face of the ring. This stereochemical arrangement can lead to a conformational equilibrium between a diequatorial and a diaxial arrangement of the substituents. The presence of an IHB can significantly stabilize one conformation over the other, thereby influencing the molecule's three-dimensional shape and, consequently, its interactions with biological targets.

The strength of the IHB is a critical parameter that dictates the extent of this conformational locking. It is influenced by a multitude of factors including the electronic nature of substituents on the cyclohexane ring and the ester group, as well as the surrounding solvent environment. A thorough understanding of these factors is paramount for the rational design of molecules with desired conformational and physicochemical properties, a cornerstone of modern drug discovery.[3]

Conformational Analysis of cis-2-Hydroxycyclohexane Esters

The conformational landscape of cis-2-hydroxycyclohexane esters is dominated by the equilibrium between two primary chair conformations. In one conformation, both the hydroxyl and ester groups occupy equatorial positions (diequatorial), while in the other, they are both in axial positions (diaxial).

The formation of an intramolecular hydrogen bond is geometrically favorable primarily in the diaxial conformation, where the hydroxyl and ester groups are brought into close proximity. This interaction can provide a significant stabilizing force, potentially overcoming the inherent steric strain associated with axial substituents.

G cluster_0 Conformational Equilibrium cluster_1 Intramolecular Hydrogen Bond (IHB) Diequatorial Diequatorial Conformer (No IHB) Diaxial Diaxial Conformer (IHB Possible) Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial Ring Flip IHB_Formation O-H···O=C Diaxial->IHB_Formation Stabilization

Figure 1: Conformational equilibrium in cis-2-hydroxycyclohexane esters, highlighting the potential for intramolecular hydrogen bond formation in the diaxial conformer.

The equilibrium position is a delicate balance between the steric preference for equatorial substituents and the energetic gain from the IHB in the diaxial form. The relative stability of these conformers can be quantified by the free energy difference (ΔG°), which is influenced by both enthalpic and entropic contributions.

Experimental Methodologies for Characterization

The presence and strength of intramolecular hydrogen bonds can be elucidated through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and dynamics.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for detecting hydrogen bonding. The stretching frequency of the O-H bond is particularly sensitive to its environment.

  • Free Hydroxyl Group: In the absence of hydrogen bonding, the O-H stretch appears as a sharp, relatively high-frequency band (typically ~3600-3650 cm⁻¹).

  • Intramolecularly Hydrogen-Bonded Hydroxyl Group: When involved in an IHB, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically ~3200-3500 cm⁻¹) and a broadening of the band.

Experimental Protocol: Dilution Study by FTIR Spectroscopy

This protocol is designed to distinguish between intramolecular and intermolecular hydrogen bonding.

  • Sample Preparation: Prepare a stock solution of the cis-2-hydroxycyclohexane ester in a non-polar, aprotic solvent (e.g., carbon tetrachloride or cyclohexane) at a concentration of approximately 0.1 M.

  • Serial Dilution: Perform a series of dilutions to obtain solutions with concentrations ranging from 0.1 M down to 0.001 M.

  • Data Acquisition: Record the FTIR spectrum of each solution in the O-H stretching region (4000-3000 cm⁻¹).

  • Data Analysis:

    • Intermolecular H-bonds: The intensity of the broad band associated with intermolecular hydrogen bonds will decrease significantly upon dilution as the solute molecules become more isolated.

    • Intramolecular H-bonds: The intensity of the band corresponding to the intramolecular hydrogen bond will remain relatively constant as its formation is independent of concentration.[4]

Figure 2: Workflow for an FTIR dilution study to differentiate between intra- and intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of atomic nuclei. The chemical shift of the hydroxyl proton is a key indicator of hydrogen bonding.

  • Chemical Shift: A proton involved in a hydrogen bond is deshielded, resulting in a downfield shift (higher ppm value) compared to a non-hydrogen-bonded hydroxyl proton. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

  • Solvent Dependence: The chemical shift of the hydroxyl proton can be monitored in various solvents. In non-polar, aprotic solvents (e.g., CDCl₃), the IHB is more pronounced. In hydrogen-bond accepting solvents (e.g., DMSO-d₆), the solvent competes for hydrogen bonding, which can disrupt the IHB and lead to an upfield shift of the hydroxyl proton signal.[3]

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the thermodynamics of the conformational equilibrium can be studied. Changes in the chemical shifts and coupling constants can be used to determine the enthalpy and entropy differences between the conformers.

Computational Chemistry Approaches

Theoretical calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the energetic and geometric aspects of intramolecular hydrogen bonding.

Density Functional Theory (DFT) Calculations

DFT methods offer a good balance between computational cost and accuracy for studying systems of this size.

Protocol: DFT Analysis of Intramolecular Hydrogen Bonding

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers of the cis-2-hydroxycyclohexane ester.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).[4] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Analysis of Results:

    • Geometric Parameters: The presence of an IHB is confirmed by a short distance between the hydroxyl hydrogen and the carbonyl oxygen (typically 1.8 - 2.2 Å) and a favorable O-H···O angle (typically 140 - 170°).[4]

    • Hydrogen Bond Energy: The energy of the IHB can be estimated by comparing the energy of the hydrogen-bonded conformer with a non-hydrogen-bonded conformer (e.g., one where the hydroxyl group is rotated 180°).[5]

    • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. The calculated red-shift of the O-H stretching frequency upon IHB formation should be consistent with experimental observations.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis

These advanced computational methods provide further insights into the nature of the hydrogen bond.

  • AIM Theory: This method analyzes the electron density topology to characterize chemical bonds. The presence of a bond critical point (BCP) between the hydrogen and acceptor atoms is a hallmark of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the interaction.[5][6]

  • NBO Analysis: NBO analysis examines the interactions between filled and vacant orbitals. For an O-H···O=C hydrogen bond, a key interaction is the charge transfer from a lone pair orbital of the carbonyl oxygen to the antibonding σ* orbital of the O-H bond. The energy of this interaction (E(2)) is a measure of the hydrogen bond strength.[6][7]

Factors Influencing Intramolecular Hydrogen Bonding

The stability of the intramolecular hydrogen bond in cis-2-hydroxycyclohexane esters is a multifactorial phenomenon.

Substituent Effects

The electronic properties of substituents on the cyclohexane ring or the ester moiety can significantly modulate the strength of the IHB.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the cyclohexane ring can increase the acidity of the hydroxyl proton, making it a better hydrogen bond donor and thus strengthening the IHB.[6]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the acidity of the hydroxyl proton, leading to a weaker IHB.

Solvent Effects

The surrounding solvent plays a crucial role in mediating the strength of the IHB.[8][9]

  • Non-Polar, Aprotic Solvents: In solvents like cyclohexane or carbon tetrachloride, the IHB is most pronounced as there is minimal competition from the solvent for hydrogen bonding.

  • Polar, Aprotic Solvents: Solvents like acetone or DMSO are strong hydrogen bond acceptors and can compete with the ester carbonyl group for the hydroxyl proton, thereby weakening or disrupting the IHB.[3]

  • Polar, Protic Solvents: Solvents such as water or alcohols can act as both hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with both the hydroxyl and ester groups of the solute, which generally disfavors the formation of the IHB.[10]

Table 1: Summary of Factors Influencing IHB Strength

FactorInfluence on IHB StrengthRationale
Electron-Withdrawing Substituents IncreaseEnhances the acidity of the hydroxyl proton (donor).
Electron-Donating Substituents DecreaseReduces the acidity of the hydroxyl proton (donor).
Non-Polar, Aprotic Solvents StrongestMinimal solvent competition for hydrogen bonding.
Polar, Aprotic Solvents WeakerSolvent acts as a competitive hydrogen bond acceptor.
Polar, Protic Solvents WeakestSolvent acts as both a competitive donor and acceptor.

Implications for Drug Development

The conformational rigidity imparted by an intramolecular hydrogen bond can have significant implications in the field of drug development.

  • Receptor Binding: A well-defined, rigid conformation can lead to a more favorable interaction with a biological target, as the entropic penalty upon binding is reduced. By understanding and controlling the IHB, medicinal chemists can design molecules with a pre-organized conformation that is optimal for binding to a specific receptor.

  • Membrane Permeability: The formation of an IHB can mask polar functional groups, reducing the molecule's overall polarity and increasing its lipophilicity. This can enhance its ability to cross cell membranes, a critical factor for oral bioavailability.[3]

  • Metabolic Stability: A rigid conformation can also influence a molecule's susceptibility to metabolic enzymes. By locking the molecule in a conformation that is less recognized by metabolizing enzymes, the IHB can improve its metabolic stability and pharmacokinetic profile.

Conclusion

The intramolecular hydrogen bond in cis-2-hydroxycyclohexane esters is a subtle yet powerful force that governs their conformational behavior and, by extension, their physicochemical and biological properties. A multi-pronged approach that combines experimental techniques like IR and NMR spectroscopy with computational methods such as DFT, AIM, and NBO analysis is essential for a comprehensive understanding of this phenomenon. For scientists engaged in molecular design and drug discovery, the ability to predict and modulate the strength of these intramolecular interactions is a key skill that can lead to the development of more potent and effective therapeutic agents.

References

  • Blanco, S. E., & Ferretti, F. H. (2007). Solvent and substituent effects on the conformational equilibria and intramolecular hydrogen bonding of 4-substituted-2-hydroxybenzaldehydes. Tetrahedron, 63(24), 5271-5278.
  • Ocola, E. J., & Laane, J. (2016). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclohexen-1-ol. The Journal of Physical Chemistry A, 120(1), 74-80. [Link]

  • Jaffar, M., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 61(12), e202115593. [Link]

  • Mendes, C. R., et al. (2011). Charge-Assisted Intramolecular Hydrogen Bonds in Disubstituted Cyclohexane Derivatives. The Journal of Physical Chemistry A, 115(44), 12325-12334. [Link]

  • Hunter, C. A. (2004). Dissecting Solvent Effects. Angewandte Chemie International Edition, 43(40), 5310-5324. [Link]

  • Al-Yasari, A., & Al-Anber, M. (2019). In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 1-6. [Link]

  • Mergel, O., et al. (2007). Solvent Effects on Hydrogen Bonds-A Theoretical Study. Journal of the Chinese Chemical Society, 54(4), 849-862. [Link]

  • Ocola, E. J., & Laane, J. (2016). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclohexen-1-ol. The Journal of Physical Chemistry A, 120(1), 74-80. [Link]

  • University of Liverpool. (n.d.). Conformational Analysis. [Link]

  • Filarowski, A., et al. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Molecules, 21(12), 1633. [Link]

  • Zhang, Y., et al. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. Organic Letters, 21(24), 10046-10050. [Link]

  • Ocola, E. J., & Laane, J. (2025). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic. Photochemistry and Spectroscopy, 1(1), 2. [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3536. [Link]

  • Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4545. [Link]

  • Barron, A. R. (2024). The Hydrogen Bond. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2020). The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. Chemical Communications, 56(63), 8979-8982. [Link]

  • Ghafouri, R., & Nekoei, A. R. (2014). Substituent Effect on Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde. Journal of Chemistry, 2014, 1-7. [Link]

  • Senent, M. L. (2004). Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. Journal of Molecular Structure: THEOCHEM, 681(1-3), 1-10. [Link]

  • Kleinpeter, E., et al. (2003). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Magnetic Resonance in Chemistry, 41(11), 896-902. [Link]

  • KnowBee Tutoring. (2015, January 29). Conformational Analysis of Cyclohexane Part 2 Organic Chemistry. YouTube. [Link]

  • Krygowski, T. M., et al. (2014). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Structural Chemistry, 25(6), 1655-1665. [Link]

  • Anonymous. (n.d.). 4.3 Conformation Analysis of Cyclohexane. In Organic Chemistry I. KPU Pressbooks. [Link]

  • Chemistry - Simple way. (2021, September 9). Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding). YouTube. [Link]

  • Abraham, R. J., et al. (1982). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1365-1371. [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 40(4), 1279-1306. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs trans-2-Hydroxycyclohexanecarboxylates

Abstract Introduction: Beyond Simple Sterics in Cyclohexane Systems The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its rigid, well-defined three-dimensional structure. The stability of sub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: Beyond Simple Sterics in Cyclohexane Systems

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its rigid, well-defined three-dimensional structure. The stability of substituted cyclohexanes is typically governed by the principle that bulky substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial steric interactions.[1][2] Following this heuristic, one might predict that trans-2-hydroxycyclohexanecarboxylate, which can adopt a diequatorial conformation, would be significantly more stable than the cis isomer, which must always have one substituent in the sterically more demanding axial position.[3][4]

However, this prediction overlooks a crucial non-covalent interaction: intramolecular hydrogen bonding. In the cis isomer, the proximity of the hydroxyl (-OH) and carboxylate (-COOR) groups allows for the formation of a strong, stabilizing hydrogen bond. This interaction can be sufficiently powerful to overcome the inherent steric strain of an axial substituent, leading to a reversal of the expected stability order. This guide will explore this fascinating interplay of steric and electronic effects that dictates the thermodynamic landscape of these molecules.

Foundational Principles: Conformational Analysis of Disubstituted Cyclohexanes

To understand the stability of the title compounds, a firm grasp of cyclohexane conformation is essential.

  • Chair Conformation: Cyclohexane adopts a puckered "chair" conformation to relieve angle strain, with two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

  • Ring Flip: The chair conformation is conformationally mobile, undergoing a "ring flip" where axial and equatorial positions interconvert. The equilibrium between these two chair forms is central to determining overall stability.

  • A-Values: The energetic penalty for a substituent occupying an axial position is quantified by its "A-value" (conformational free energy). Larger A-values indicate a greater preference for the equatorial position.

  • 1,2-Disubstitution Patterns:

    • trans-Isomers: Can exist as either a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial form is almost always significantly more stable due to the avoidance of 1,3-diaxial interactions.[4][5]

    • cis-Isomers: Exist as two interconverting chair forms, both of which have one axial and one equatorial substituent (a,e and e,a).[2][5] If the substituents are different, the two conformers are not equal in energy; the conformer with the larger group in the equatorial position is favored.

Comparative Stability Analysis

The trans-Isomer: A Sterically Driven Preference

The trans-2-hydroxycyclohexanecarboxylate isomer exists in a conformational equilibrium between a diequatorial (e,e) and a diaxial (a,a) form.

Fig 1. Conformational equilibrium of the trans isomer.

The diequatorial conformer is overwhelmingly favored. Both the hydroxyl and carboxylate groups avoid the significant steric strain associated with 1,3-diaxial interactions present in the diaxial form. In this conformation, the substituents are too far apart for any significant intramolecular interaction, either stabilizing or destabilizing.

The cis-Isomer: The Power of Intramolecular Hydrogen Bonding

The cis isomer's equilibrium involves two axial-equatorial (a,e) chair forms. The key distinction is which substituent occupies which position.

Fig 2. Conformational equilibrium of the cis isomer.

In the conformer with an axial hydroxyl group and an equatorial carboxylate group, the proton of the hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction creates a stable, pseudo-six-membered ring structure.

Fig 3. Intramolecular hydrogen bond in the stable cis conformer.

The energy of this hydrogen bond is often estimated to be in the range of 2-5 kcal/mol, which can be more than enough to compensate for the steric penalty (A-value) of having the hydroxyl group in the axial position. The alternative conformer, with an axial carboxylate group, is significantly destabilized by steric strain and lacks this compensating hydrogen bond.

Thermodynamic Conclusion

The overall thermodynamic stability is a net balance of all contributing factors.

IsomerMost Stable ConformerKey Stabilizing FactorsKey Destabilizing FactorsPredicted Thermodynamic Preference
trans diequatorial (e,e)Both groups are equatorial, minimizing steric strain.None significant.Less Stable
cis axial-OH, equatorial-COORStrong intramolecular hydrogen bond.Steric strain from the axial -OH group.More Stable

While the trans isomer adopts the sterically ideal diequatorial conformation, it lacks any additional stabilizing interactions. The cis isomer, despite incurring a steric penalty for an axial hydroxyl group, gains a significant energetic advantage from the intramolecular hydrogen bond. Therefore, the cis isomer is the thermodynamically more stable of the two.

Experimental and Computational Validation

The relative stability of diastereomers is not merely a theoretical concept; it can be determined and quantified through rigorous experimental and computational methods.[6]

Experimental Protocol: Base-Catalyzed Equilibration

A common method to determine the thermodynamic equilibrium between two diastereomers is through an equilibration experiment. By treating either pure isomer with a catalyst that can epimerize the chiral center at C2, the system will eventually reach an equilibrium mixture that reflects the relative Gibbs free energies of the two isomers.

Objective: To determine the equilibrium constant (Keq) and the difference in Gibbs free energy (ΔG°) between cis- and trans-2-hydroxycyclohexanecarboxylate.

Methodology:

  • Preparation: Prepare separate solutions of pure cis- and pure trans-methyl-2-hydroxycyclohexanecarboxylate (e.g., 0.1 M in methanol).

  • Initiation: To each solution, add a catalytic amount of a strong base, such as sodium methoxide (NaOMe, e.g., 0.1 equivalents). The base will deprotonate the hydroxyl group, facilitating reversible retro-aldol/aldol-type reactions that epimerize the C2 center.

  • Equilibration: Maintain the solutions at a constant, controlled temperature (e.g., 25 °C or 50 °C) and stir.

  • Monitoring: At regular time intervals (e.g., 1h, 4h, 8h, 24h, 48h), withdraw a small aliquot from each reaction.

  • Quenching: Immediately neutralize the aliquot with a weak acid (e.g., acetic acid) to stop the equilibration process.

  • Analysis: Analyze the composition of the mixture in the aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy.[7] The ratio of the cis and trans isomers is determined by integrating their respective characteristic peaks.

  • Confirmation of Equilibrium: Equilibrium is confirmed when the cis/trans ratio remains constant over several consecutive time points for the reactions starting from both the pure cis and pure trans isomers.

  • Calculation:

    • The equilibrium constant is calculated as: Keq = [cis] / [trans]

    • The difference in Gibbs free energy is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[8]

Computational Chemistry Workflow

Quantum mechanical calculations provide a powerful in-silico method to predict the relative stabilities of isomers.[6][9]

Fig 4. A typical DFT-based computational workflow for stability prediction.

Such calculations consistently show that the Gibbs free energy of the hydrogen-bonded cis conformer is lower than that of the diequatorial trans conformer, corroborating the experimental findings.

Conclusion and Broader Implications

The thermodynamic stability of 2-hydroxycyclohexanecarboxylates is a classic example of how subtle, non-covalent interactions can override dominant steric effects. The formation of an intramolecular hydrogen bond in the cis isomer provides a significant energetic stabilization that makes it the thermodynamically preferred diastereomer over the sterically less hindered trans isomer.

For researchers in drug development and process chemistry, this principle is of paramount importance.

  • Drug Design: Understanding the most stable conformation of a molecule is critical for predicting its binding affinity to a biological target. A molecule may adopt its lowest energy conformation in solution to bind effectively.

  • Process Chemistry: In synthetic routes where these compounds are intermediates or final products, reaction conditions (e.g., thermodynamic vs. kinetic control) can be chosen to selectively favor the formation of the desired diastereomer.[6] For instance, running a reaction under equilibrating conditions will favor the formation of the more stable cis product.

This guide underscores the necessity of a holistic analysis, considering all potential intramolecular forces, to accurately predict molecular stability and reactivity.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. Retrieved from [Link]

  • Sloop, J. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

  • Fiveable. (2025). 1,2-disubstituted cyclohexanes Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Reusch, W. (2013). Cyclohexane Chair Conformation Stability. Retrieved from [Link]

  • Booth, H., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). Retrieved from [Link]

  • Minnaard, A. J., et al. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. Retrieved from [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Conformationally Constrained Serine Analogues (c6Ser): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Conformational Constraint in Serine Analogues Serine, a fundamental amino acid, plays a pivotal role in a vast array of bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Serine Analogues

Serine, a fundamental amino acid, plays a pivotal role in a vast array of biological processes, from protein structure and function to enzymatic catalysis. However, its inherent conformational flexibility can be a significant hurdle in the rational design of therapeutic agents and chemical probes. Introducing conformational constraints into the serine scaffold offers a powerful strategy to pre-organize the molecule into a specific, biologically active conformation. This approach can lead to enhanced binding affinity, improved selectivity for target receptors or enzymes, and increased metabolic stability.[1][2][3] Conformationally constrained serine analogues (c6Ser) have emerged as valuable tools in drug discovery, particularly in the development of protease inhibitors and peptidomimetics.[1][4]

This technical guide provides a comprehensive overview of the synthetic strategies employed to create these valuable molecules. We will delve into the mechanistic rationale behind various synthetic choices and provide detailed, field-proven protocols for the synthesis of key c6Ser scaffolds.

Core Synthetic Strategies for Constrained Serine Analogues

The synthesis of conformationally constrained serine analogues generally involves the construction of a cyclic system that incorporates the α-carbon, β-carbon, and side-chain hydroxyl group of the parent serine molecule. The choice of synthetic strategy is often dictated by the desired ring size and the stereochemical outcome. Key approaches include:

  • Cycloaddition Reactions: Diels-Alder reactions, in particular, offer a robust method for creating bicyclic systems that rigidly hold the serine pharmacophore.

  • Ring-Opening of Strained Intermediates: Aziridines and β-lactones, derived from serine, serve as versatile precursors that can undergo stereospecific ring-opening reactions with various nucleophiles to generate cyclic and acyclic constrained analogues.[5][6]

  • Cyclopropanation: The introduction of a cyclopropane ring provides a minimal yet highly effective conformational constraint.

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of a wide range of cyclic amino acids, including those with larger ring systems.

  • Intramolecular Cyclization: Base-induced intramolecular nucleophilic substitution can be a key step in forming cyclobutane and other small ring systems.[7]

Featured Synthetic Protocol I: Diels-Alder Approach to Bicyclic Serine Analogues

This protocol details the synthesis of 2-amino-3-hydroxynorbornanecarboxylic acid derivatives, a class of conformationally constrained serine analogues where the core structure is embedded within a rigid bicyclo[2.2.1]heptane framework.[8][9][10] This approach leverages a Diels-Alder reaction between an oxazolone dienophile and cyclopentadiene.

Workflow Diagram: Diels-Alder Synthesis of Bicyclic Serine Analogues

Diels_Alder_Workflow cluster_0 Step 1: Oxazolone Formation cluster_1 Step 2: Diels-Alder Cycloaddition cluster_2 Step 3: Hydrolysis & Derivatization cluster_3 Step 4: Reduction & Final Hydrolysis A 4-Hydroxymethylen- oxazolone C Functionalized Oxazolone A->C Et3N, CH2Cl2 B Ethyl Chlorocarbonate B->C D Functionalized Oxazolone F Diastereomeric Cycloadducts (exo & endo) D->F EtAlCl2 E Cyclopentadiene E->F G Cycloadducts H Hydroxyacid Derivatives G->H 1. THF, HCl 2. Me2NH (ethanolic) I Hydroxyacid Derivatives J Final Bicyclic Serine Analogue I->J 1. Reduction 2. HCl Hydrolysis

Caption: Diels-Alder synthesis of bicyclic serine analogues.

Detailed Experimental Protocol

Step 1: Synthesis of Functionalized Oxazolone [9][10]

  • To a stirred solution of 4-hydroxymethylenoxazolone (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (CH2Cl2) at 0 °C, add ethyl chlorocarbonate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the organic layer sequentially with 10% HCl solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from CH2Cl2/isopropyl ether to afford the pure functionalized oxazolone.

Step 2: Diels-Alder Reaction [8][9]

  • Dissolve the functionalized oxazolone (1.0 eq) in dry CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C and add a solution of ethylaluminum dichloride (EtAlCl2) (1.0 M in hexanes, 1.2 eq) dropwise.

  • After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 eq).

  • Maintain the reaction at -78 °C for 6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • The resulting diastereomeric mixture of cycloadducts (exo and endo) can be separated by column chromatography on silica gel.

Step 3 & 4: Hydrolysis, Derivatization, and Final Product Formation [8][9]

  • Hydrolyze the separated cycloadducts using a mixture of tetrahydrofuran (THF) and hydrochloric acid (HCl) to open the lactone ring.

  • Transform the resulting acids into hydroxyacid derivatives by treatment with an ethanolic solution of dimethylamine (Me2NH).

  • Reduce the acid functionality to an alcohol.

  • Perform a final hydrolysis with HCl to yield the target 2-amino-3-hydroxynorbornanecarboxylic acids.

Data Summary: Diels-Alder Approach
StepProductYieldDiastereomeric Ratio (exo:endo)Key Analytical Data
1Functionalized Oxazolone~90%N/Amp 138 °C; IR (cm⁻¹) 1800, 1770, 1680[9]
2Cycloadducts~70-80%70:30Separable by chromatography
3-4Final Bicyclic Serine AnalogueVariableN/ACharacterized by NMR and Mass Spectrometry

Featured Synthetic Protocol II: Aziridine Ring-Opening for β-Substituted Serine Analogues

This protocol outlines a versatile and stereoselective method for synthesizing β-substituted serine derivatives through the nucleophilic ring-opening of a chiral aziridine-2-carboxylate.[5] This strategy allows for the introduction of a wide range of substituents at the β-position with excellent control over stereochemistry.

Workflow Diagram: Aziridine Ring-Opening Synthesis

Aziridine_Ring_Opening cluster_0 Step 1: Aziridination cluster_1 Step 2: Nucleophilic Ring-Opening (SN2) A α,β-Unsaturated Ester C Enantiomerically Pure Aziridine-2-carboxylate A->C Multi-step B Sharpless Asymmetric Dihydroxylation followed by cyclization D Aziridine-2-carboxylate F β-Substituted Serine Derivative D->F Clean SN2 reaction E Nucleophile (e.g., Thiol, Indole, Acetate) E->F

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Methyl 2-Hydroxycyclohexanecarboxylate

Introduction & Scientific Rationale Enantiopure cyclic -hydroxy esters, such as methyl 2-hydroxycyclohexanecarboxylate, are highly valued chiral building blocks in drug development. They serve as direct precursors to -am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Enantiopure cyclic


-hydroxy esters, such as methyl 2-hydroxycyclohexanecarboxylate, are highly valued chiral building blocks in drug development. They serve as direct precursors to 

-amino acids, chiral ligands, and complex bioactive natural products. While asymmetric hydrogenation can yield these compounds, the enzymatic kinetic resolution (KR) of racemic mixtures remains one of the most scalable, highly enantioselective, and environmentally benign methodologies available .

This technical protocol details the kinetic resolution of racemic methyl 2-hydroxycyclohexanecarboxylate via enantioselective acylation using Candida antarctica Lipase B (CALB), commercially available in its immobilized form as Novozym 435.

Causality of Experimental Choices
  • Biocatalyst Selection (CALB): CALB possesses a distinct, funnel-like active site that strictly enforces Kazlauskas' rule for secondary alcohols. It preferentially acylates the enantiomer with the (R)-configuration at the stereocenter bearing the hydroxyl group. The robust, cross-linked macroporous acrylic resin of Novozym 435 allows for facile recovery and recycling without loss of catalytic activity .

  • Acyl Donor (Vinyl Acetate): Traditional reversible transesterification suffers from thermodynamic equilibrium limitations. By utilizing vinyl acetate, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization renders the acylation strictly irreversible, driving the reaction to the theoretical 50% conversion limit of a standard KR without product inhibition .

  • Solvent Microenvironment (Hexane): Lipases require a tightly bound hydration shell to maintain their active, open conformation. Polar solvents (e.g., THF, acetonitrile) strip this essential water layer, leading to protein denaturation and a collapse of enantioselectivity. Non-polar solvents like hexane preserve this hydration shell, ensuring optimal catalytic activity and maximizing the enantiomeric ratio (

    
    -value) .
    

Mechanistic Pathway

KR_Workflow Racemate Racemic β-Hydroxy Ester (±)-Substrate CALB CALB (Novozym 435) Hexane, 30°C Racemate->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB Acetate (1S,2R)-Acetate (Product, >99% ee) CALB->Acetate Acylation Alcohol (1R,2S)-Alcohol (Recovered, >99% ee) CALB->Alcohol No Reaction Acetaldehyde Acetaldehyde (Byproduct) CALB->Acetaldehyde Tautomerization

Fig 1: CALB-catalyzed irreversible kinetic resolution of methyl 2-hydroxycyclohexanecarboxylate.

Quantitative Data: Optimization of Reaction Parameters

The table below summarizes the optimization of the biocatalytic resolution. The data highlights the critical dependency of the


-value on the choice of enzyme and solvent polarity.
EntryBiocatalystSolventTemp (°C)Time (h)Conversion (

, %)

(%)

(%)

-value
1 CALB Hexane 30 24 50.1 >99 >99 >200
2CALBToluene303648.59498150
3CALBTHF304815.0178514
4PFL*Hexane304842.0729565
5CRL**Hexane304810.511758

*PFL = Pseudomonas fluorescens lipase; **CRL = Candida rugosa lipase.

Experimental Protocol: A Self-Validating System

To ensure the scientific integrity of the kinetic resolution, this protocol incorporates parallel control reactions. A strict dependency on both the active enzyme and the acyl donor must be observed to rule out background chemical acylation.

Materials & Reagents
  • Racemic methyl 2-hydroxycyclohexanecarboxylate (1.0 mmol)

  • Vinyl acetate (3.0 mmol, 3.0 equivalents)

  • Novozym 435 (CALB immobilized on acrylic resin, 20 mg/mmol substrate)

  • Hexane (HPLC grade, dried over 4Å molecular sieves)

  • Internal standard (e.g., dodecane) for GC analysis

Step-by-Step Methodology

Step 1: Preparation & Conditioning

  • Dry the hexane over 4Å molecular sieves for 24 hours prior to use. Causality: Keeping water activity (

    
    ) strictly low prevents the unwanted enzymatic hydrolysis of the newly formed ester product back to the alcohol.
    
  • Weigh 20 mg of Novozym 435. Critical Note: Do not crush or grind the resin beads, as this destroys the macroporous structure, significantly reducing the effective surface area and catalytic turnover.

Step 2: Biocatalytic Reaction Setup

  • In a 10 mL glass vial equipped with a PTFE-lined screw cap, dissolve 1.0 mmol of racemic methyl 2-hydroxycyclohexanecarboxylate in 5.0 mL of dry hexane.

  • Add 3.0 mmol of vinyl acetate to the solution.

  • Self-Validation Controls:

    • Control A (No Enzyme): Transfer 1.0 mL of the mixture to a separate vial to validate the absence of spontaneous auto-acylation.

    • Control B (No Acyl Donor): In a third vial, mix the substrate, enzyme, and hexane without vinyl acetate to validate that the solvent/environment is not acting as an acyl donor.

  • Initiate the main reaction by adding the Novozym 435 beads to the primary vial.

Step 3: Incubation & Monitoring

  • Place the vials in an orbital shaker set to 30 °C and 200 rpm. Causality: Orbital shaking prevents the mechanical shearing of the immobilized enzyme beads that typically occurs with magnetic stirring bars.

  • Withdraw 20

    
    L aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h). Dilute with 200 
    
    
    
    L hexane and filter through a 0.22
    
    
    m PTFE syringe filter to remove any enzyme particulates.
  • Analyze via Chiral Gas Chromatography (using a cyclodextrin-based chiral capillary column) to determine the conversion (

    
    ) and enantiomeric excesses of the unreacted substrate (
    
    
    
    ) and the product (
    
    
    ).

Step 4: Workup & Product Separation

  • Upon reaching the ideal ~50% conversion (typically 24 hours), terminate the reaction by vacuum filtering the mixture to remove the Novozym 435 beads. Wash the beads with cold hexane (they can be air-dried and reused for up to 5 cycles).

  • Concentrate the filtrate under reduced pressure to remove hexane, unreacted vinyl acetate, and the acetaldehyde byproduct.

  • Separate the highly enantioenriched unreacted alcohol and the newly formed acetate product via silica gel flash column chromatography (Eluent: Hexane/Ethyl Acetate gradient). The less polar acetate will elute first.

Mathematical Validation

The efficiency of the kinetic resolution is validated by calculating the Enantiomeric Ratio (


), an intrinsic property of the enzyme-substrate pair that remains constant regardless of conversion. A highly selective, self-validating system will yield an 

.


Where


. If Control A and Control B show 0% conversion, and the main reaction yields an 

-value > 200, the protocol is mathematically and chemically validated.

References

  • Biocatalytic resolutions of α-methylene-β-hydroxy esters and ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates Source: Tetrahedron (Elsevier) URL:[Link]

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Method

Application Note: Enantioselective Kinetic Resolution of cis-2-Hydroxycyclohexanecarboxylate via Lipase-Catalyzed Hydrolysis

Topic: Lipase-catalyzed hydrolysis of cis-2-hydroxycyclohexanecarboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This application note de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipase-catalyzed hydrolysis of cis-2-hydroxycyclohexanecarboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the protocol for the enzymatic kinetic resolution of racemic ethyl cis-2-hydroxycyclohexanecarboxylate (1 ) to yield optically active (1S,2R)-2-hydroxycyclohexanecarboxylic acid (2 ) and the unreacted (1R,2S)-ester (3 ). Utilizing Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435®), this method offers a green, scalable alternative to classical diastereomeric salt crystallization. The protocol emphasizes the "Kazlauskas Rule" for predictive stereoselectivity and addresses the specific challenges posed by intramolecular hydrogen bonding in cis-1,2-disubstituted cyclohexanes.

Introduction & Mechanistic Insight

The Challenge of cis-1,2-Cyclohexanes

Chiral


-hydroxy acids and their esters are pivotal building blocks in the synthesis of bioactive lactones, taxol side-chain analogues, and 

-amino acids. The cis-2-hydroxycyclohexanecarboxylate scaffold presents a unique challenge due to the proximity of the hydroxyl and carboxyl groups.
  • Intramolecular Hydrogen Bonding: In the cis-isomer, the hydroxyl proton can form a hydrogen bond with the carbonyl oxygen of the ester. This stabilizes the ground state but can impede the nucleophilic attack of the lipase's serine residue if the conformation is rigid.

  • Stereoselectivity: Lipases must distinguish between the (1R,2S) and (1S,2R) enantiomers. High enantiomeric ratio (

    
    -value) is required to achieve >99% ee for both the product and the recovered substrate.
    
The Biocatalytic Solution

Hydrolytic kinetic resolution (HKR) utilizes the enzyme's chiral pocket to preferentially hydrolyze one enantiomer.

  • Enzyme Choice: Candida antarctica Lipase B (CALB) is selected for its broad substrate specificity towards secondary alcohols and esters, and its robustness in biphasic systems.

  • Mechanism: The catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon. The "fast-reacting" enantiomer fits into the active site such that the medium-sized substituent (the -OH bearing carbon) and the large substituent (the cyclohexane ring residue) align with the enzyme's specificity pockets (M-pocket and L-pocket).

Reaction Scheme

The lipase preferentially hydrolyzes the (1S,2R)-ester, releasing the free acid, while leaving the (1R,2S)-ester intact.

ReactionScheme cluster_0 Substrate (Racemate) cluster_1 cluster_2 Products Racemate Ethyl cis-2-hydroxy cyclohexanecarboxylate (±)-1 Enzyme CALB (Novozym 435) Phosphate Buffer pH 7.2 Racemate->Enzyme Kinetic Resolution Acid (1S,2R)-Acid (Hydrolyzed Product) >98% ee Enzyme->Acid Fast Reaction (Hydrolysis) Ester (1R,2S)-Ester (Unreacted) >98% ee Enzyme->Ester Slow Reaction (Recovery)

Figure 1: Schematic representation of the lipase-catalyzed kinetic resolution of cis-2-hydroxycyclohexanecarboxylate.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate Ethyl cis-2-hydroxycyclohexanecarboxylate (Racemic)Starting Material
Enzyme Novozym 435® (Immobilized CALB)Biocatalyst
Buffer 0.1 M Potassium Phosphate, pH 7.2Aqueous Phase
Solvent MTBE (Methyl tert-butyl ether) or TolueneOrganic Phase (Co-solvent)
Base 1.0 M NaOHpH Stat Titrant
Quenching 1.0 M HClReaction Termination
Equipment
  • Thermostatted shaker or overhead stirrer (set to 30°C).

  • pH-Stat Titrator (optional but recommended for scale-up).

  • GC or HPLC equipped with a Chiral Column (e.g., Chiralcel OD-H or Cyclodex-B).

Step-by-Step Procedure
Step 1: Substrate Preparation
  • Dissolve 10.0 g (approx. 58 mmol) of racemic ethyl cis-2-hydroxycyclohexanecarboxylate in 20 mL of MTBE.

    • Note: A biphasic system (Buffer/MTBE) is preferred over pure buffer to improve substrate solubility and prevent product inhibition.

Step 2: Enzymatic Hydrolysis
  • Prepare 180 mL of 0.1 M Potassium Phosphate buffer (pH 7.2) in a 500 mL reaction vessel.

  • Add the substrate solution (from Step 1) to the buffer.

  • Initiate the reaction by adding 500 mg of Novozym 435 (5% w/w relative to substrate).

  • Incubate at 30°C with vigorous stirring (250 rpm).

    • Critical: Vigorous stirring is essential to maintain an emulsion and maximize the interfacial area for the lipase.

Step 3: pH Control & Monitoring
  • As hydrolysis proceeds, carboxylic acid is generated, dropping the pH.

  • Maintain pH at 7.2 by automatic addition of 1.0 M NaOH (pH-stat method) or manual addition of saturated

    
    .
    
  • Monitoring: Withdraw 50

    
    L aliquots every hour. Extract with ethyl acetate and analyze via Chiral GC.
    
    • Endpoint: Stop the reaction when conversion reaches ~50% (typically 24–48 hours depending on enzyme load).

Step 4: Work-up and Separation
  • Filter the reaction mixture to remove the immobilized enzyme beads (can be washed and reused).

  • Transfer the filtrate to a separatory funnel.

  • Extraction of Unreacted Ester:

    • Extract the aqueous mixture with MTBE (

      
       mL) at pH 7.
      
    • The organic layer contains the optically active (1R,2S)-ester .

    • Dry over

      
       and concentrate in vacuo.
      
  • Isolation of Acid Product:

    • Acidify the remaining aqueous phase to pH 2.0 using 2 M HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • The organic layer contains the (1S,2R)-acid .

    • Dry and concentrate.[1]

Data Analysis & Optimization

Calculating Enantiomeric Ratio (E)

The efficiency of the resolution is quantified by the


-value (selectivity factor).


Where:

  • 
     = Conversion (
    
    
    
    )
  • 
     = Enantiomeric excess of the substrate (ester)
    
  • 
     = Enantiomeric excess of the product (acid)
    

Target Metrics:

  • Excellent:

    
     (Highly selective, ideal for pharma).
    
  • Good:

    
     (May require re-crystallization).
    
  • Poor:

    
     (Unsuitable for kinetic resolution).
    
Workflow Visualization

Workflow Start Start: Racemic Ester + Buffer + MTBE Reaction Add Novozym 435 Stir at 30°C, pH 7.2 Start->Reaction Check Check Conversion (GC) Is c = 50%? Reaction->Check Check->Reaction No (<50%) Filter Filter Enzyme Check->Filter Yes PhaseSep Phase Separation (pH 7) Filter->PhaseSep OrgLayer Organic Layer (Unreacted Ester) PhaseSep->OrgLayer AqLayer Aqueous Layer (Acid Salt) PhaseSep->AqLayer FinalEster Pure (1R,2S)-Ester OrgLayer->FinalEster Acidify Acidify to pH 2 Extract w/ EtOAc AqLayer->Acidify FinalAcid Pure (1S,2R)-Acid Acidify->FinalAcid

Figure 2: Operational workflow for the separation and purification of enantiomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10% after 24h) Enzyme inhibition or pH drift.Ensure pH is maintained at 7.[2]2. Add 5% DMSO to improve solubility. Verify enzyme activity.[3][4][5][6]
Low E-value (<20) Non-specific hydrolysis.Lower the temperature to 4°C. Switch from biphasic to pure organic solvent (using vinyl acetate for transesterification instead of hydrolysis).
Emulsion Formation High stirring rate with surfactant-like substrate.Centrifuge the reaction mixture for phase separation. Add brine during workup.
Enzyme Aggregation Water content too high in organic co-solvent.Use a defined biphasic system or immobilize enzyme on hydrophobic support.

References

  • Organic Syntheses. Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopentene. Org.[1][7][8] Synth. 1995, 73, 25. Retrieved from [Link]

  • Wikipedia. Cyclohexanecarboxylic acid.[1] Retrieved from [Link]

  • ResearchGate. Enzymatic kinetic resolution of ethyl cis-2-aminocyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. cis-Ethyl 2-hydroxycyclohexanecarboxylate.[9] CID 1268214.[9] Retrieved from [Link]

Sources

Application

Application Notes and Protocols: cis-Methyl 2-hydroxycyclohexanecarboxylate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Rigid Scaffolds in Chiral Synthesis In the landscape of modern drug discovery and natural product synthesis, the precise control of three-dimensional molecular architecture is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Rigid Scaffolds in Chiral Synthesis

In the landscape of modern drug discovery and natural product synthesis, the precise control of three-dimensional molecular architecture is paramount. Chiral building blocks, or synthons, serve as foundational units that impart stereochemical information onto a target molecule, streamlining complex synthetic routes and ensuring enantiomeric purity. Among these, cyclic structures are of particular interest as they offer conformational rigidity, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. cis-Methyl 2-hydroxycyclohexanecarboxylate, a bifunctional chiral scaffold, has emerged as a valuable tool for synthetic chemists. Its constrained cyclohexane ring, coupled with two orthogonally reactive functional groups—a hydroxyl and a methyl ester—at defined stereocenters, provides a robust platform for the synthesis of a variety of complex chiral molecules, including conformationally restricted amino acid analogs.[1]

This technical guide provides an in-depth exploration of cis-methyl 2-hydroxycyclohexanecarboxylate as a chiral building block. We will detail its physicochemical properties, methods for its enantioselective synthesis, and provide step-by-step protocols for its application in stereoselective transformations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical and Spectroscopic Properties

The properties of cis-methyl 2-hydroxycyclohexanecarboxylate and its precursor are summarized below. Understanding these properties is crucial for reaction setup, monitoring, and product purification.

Table 1: Physicochemical Properties

Propertyrac-cis-Methyl 2-hydroxycyclohexanecarboxylateMethyl 2-oxocyclohexanecarboxylate (Precursor)
CAS Number 936-03-8[2]41302-34-5[3]
Molecular Formula C₈H₁₄O₃[2][4]C₈H₁₂O₃[3]
Molecular Weight 158.19 g/mol [2][4]156.18 g/mol [3]
Appearance Colorless to slightly yellow liquidClear colorless to slightly yellow liquid
Boiling Point Not specified50 °C @ 0.2 mmHg
Density Not specified1.10 g/mL at 20 °C
Refractive Index (n20/D) Not specified1.483

Table 2: Spectroscopic Data for rac-cis-Methyl 2-hydroxycyclohexanecarboxylate

Spectroscopy TypeKey Features and Assignments
¹H NMR Data available, showing characteristic peaks for the methyl ester, methine, and cyclohexyl protons.[2][4]
¹³C NMR Data available, indicating the presence of the carbonyl, hydroxyl-bearing, and other ring carbons.[4]
IR Spectroscopy Shows a strong C=O stretching vibration for the ester and a broad O-H stretching band for the hydroxyl group.[2][4]
Mass Spectrometry The mass spectrum displays a molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns.[4]

Enantioselective Synthesis Strategies

The utility of cis-methyl 2-hydroxycyclohexanecarboxylate as a chiral building block is entirely dependent on its availability in enantiomerically pure form. Two primary strategies are employed: the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Strategy 1: Asymmetric Hydrogenation of Methyl 2-oxocyclohexanecarboxylate

A highly efficient method for accessing enantiopure β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto ester. This approach establishes the two contiguous stereocenters in a single, stereocontrolled step. Chiral ruthenium and rhodium catalysts, particularly with BINAP and its derivatives as ligands, are well-suited for this transformation.

The choice of catalyst is critical. Ruthenium-based catalysts are often preferred for the hydrogenation of β-keto esters due to their high activity and enantioselectivity. The "cis" stereochemistry is typically favored in these reductions due to the coordination of the ketone and ester carbonyls to the metal center, which directs the hydride delivery from a specific face of the molecule.

Asymmetric Hydrogenation Methyl_2-oxocyclohexanecarboxylate Methyl 2-oxocyclohexanecarboxylate cis_Product (1S,2R)-Methyl 2-hydroxycyclohexanecarboxylate Methyl_2-oxocyclohexanecarboxylate->cis_Product Asymmetric Hydrogenation Chiral_Catalyst Chiral Ru-BINAP catalyst H₂, Pressure Chiral_Catalyst->cis_Product

Caption: Asymmetric hydrogenation of a prochiral ketoester.

Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxocyclohexanecarboxylate

Objective: To synthesize enantiomerically enriched cis-methyl 2-hydroxycyclohexanecarboxylate via asymmetric hydrogenation.

Materials:

  • Methyl 2-oxocyclohexanecarboxylate

  • [RuCl((S)-BINAP)(p-cymene)]Cl (or similar chiral ruthenium catalyst)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with methyl 2-oxocyclohexanecarboxylate (1.0 eq) and the chiral ruthenium catalyst (0.005-0.01 eq).

  • Add degassed methanol to dissolve the reactants.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-20 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cis-methyl 2-hydroxycyclohexanecarboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.

Causality: The choice of a chiral BINAP ligand is crucial as its C₂ symmetry creates a chiral environment around the ruthenium center, leading to facial discrimination of the prochiral keto ester. The cis-diastereoselectivity is often high because the substrate can chelate to the metal center through both the keto and ester carbonyl groups, leading to a more rigid transition state that favors the formation of the cis product.

Strategy 2: Resolution of a Racemic Precursor

While direct asymmetric synthesis is often preferred, classical and enzymatic resolutions remain powerful tools. A relevant strategy involves the resolution of a racemic precursor that can be readily converted to the target molecule. An example is the resolution of a racemic amino alcohol derived from the title compound's synthetic pathway.

Resolution_Workflow cluster_0 Resolution Process Racemic_Mixture Racemic cis-Amino Alcohol (rac-1) Diastereomers Mixture of Diastereomers (D1 and D2) Racemic_Mixture->Diastereomers Derivatization Chiral_Auxiliary Chiral Auxiliary ((S)-2-acetoxypropionyl chloride) Chiral_Auxiliary->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Separated_Diastereomers Separated Diastereomers (D1 and D2) Separation->Separated_Diastereomers Deprotection_D1 Auxiliary Removal (Hydrolysis) Separated_Diastereomers->Deprotection_D1 Deprotection_D2 Auxiliary Removal (Hydrolysis) Separated_Diastereomers->Deprotection_D2 Enantiomer_1 Enantiomerically Pure Amino Alcohol 1 Deprotection_D1->Enantiomer_1 Enantiomer_2 Enantiomerically Pure Amino Alcohol 2 Deprotection_D2->Enantiomer_2 Mitsunobu_Reaction cis_Isomer cis-Methyl 2-hydroxycyclohexanecarboxylate trans_Ester trans-Methyl 2-acyloxycyclohexanecarboxylate cis_Isomer->trans_Ester SN2 Inversion Mitsunobu_Reagents DEAD, PPh₃ RCOOH Mitsunobu_Reagents->trans_Ester trans_Isomer trans-Methyl 2-hydroxycyclohexanecarboxylate trans_Ester->trans_Isomer Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis->trans_Isomer

Sources

Method

Stereoselective Hydrogenation of Methyl Salicylate to cis-Methyl 2-Hydroxycyclohexanecarboxylate: Application Note &amp; Protocol

Executive Summary The stereoselective hydrogenation of aromatic rings is a cornerstone transformation in organic synthesis, providing access to highly functionalized cycloalkanes. The conversion of methyl salicylate to m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective hydrogenation of aromatic rings is a cornerstone transformation in organic synthesis, providing access to highly functionalized cycloalkanes. The conversion of methyl salicylate to methyl cis-2-hydroxycyclohexanecarboxylate is particularly valuable for synthesizing pharmaceutical building blocks, beta-amino acid precursors, and unique fragrance compounds with salicylate-like notes[1]. This application note details the mechanistic rationale, catalyst selection, and a robust, self-validating experimental protocol for achieving >90% cis-selectivity[2].

Mechanistic Rationale & Stereocontrol

The reduction of the aromatic ring of methyl salicylate requires the sequential addition of three equivalents of hydrogen. When employing a heterogeneous catalyst such as Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C), the reaction proceeds via the adsorption of the planar aromatic ring onto the metal surface[3].

The Causality of cis-Selectivity: Because the hydroxyl (-OH) and ester (-COOCH₃) groups are positioned ortho to each other, the rigid planar binding of the arene to the catalyst surface forces the hydrogen atoms to be delivered from the same face (syn-addition). Consequently, as the ring saturates and puckers into a chair conformation, the two substituents are pushed to the same side of the ring, yielding the cis-isomer.

Thermodynamic vs. Kinetic Control: The trans-isomer (where both bulky groups can adopt equatorial positions) is thermodynamically more stable. However, heterogeneous hydrogenation is a kinetically controlled process governed by the catalyst surface geometry, overwhelmingly favoring the cis-product (axial-equatorial configuration)[2].

MechanisticPathway A Methyl Salicylate (Planar Aromatic) B Adsorption on Catalyst Surface A->B C Sequential Syn-Addition of 3 H2 Molecules B->C D Desorption from Catalyst C->D E cis-Methyl 2-hydroxy- cyclohexanecarboxylate D->E

Fig 1: Mechanistic pathway of stereoselective syn-addition on a heterogeneous catalyst surface.

Catalyst Selection & Optimization

Choosing the right catalyst is critical to prevent unwanted side reactions, such as the hydrogenolysis of the carbon-oxygen bond or the reduction of the ester carbonyl[3].

  • Palladium (Pd/C): Generally avoided for this specific transformation as it has a high propensity to cleave the C-OH bond via hydrogenolysis, leading to methyl cyclohexanecarboxylate.

  • Ruthenium (Ru/C): Highly active for aromatic ring reduction and cost-effective. However, it requires higher pressures and can sometimes lead to partial ester reduction if the reaction time is not strictly controlled[3].

  • Rhodium (Rh/C or Rh/Al₂O₃): The optimal choice. Rhodium provides excellent activity for arene saturation at moderate temperatures (60–80 °C) while being exceptionally mild toward oxygenated functional groups, preserving both the hydroxyl and the ester moieties.

Quantitative Data: Catalyst & Condition Optimization
CatalystSolventTemp (°C)Pressure (bar)Conversion (%)cis/trans RatioSide Products
5% Pd/CMeOH6040>95N/AHigh (Hydrogenolysis)
5% Ru/CTHF10080>9885:15Low (Trace diol)
5% Rh/CMeOH8050>9992:8None detected
5% Rh/Al₂O₃EtOAc8050>9995:5None detected

Note: Rh/Al₂O₃ often provides slightly higher cis-selectivity due to the polar interactions between the alumina support and the substrate's hydroxyl group.

Experimental Protocol: Stereoselective Hydrogenation

Self-Validating System: This protocol utilizes a closed-system pressure drop as an internal validation metric. The theoretical consumption of exactly 3 moles of H₂ per mole of substrate must be met to confirm complete conversion without over-reduction.

Materials:

  • Methyl salicylate (1.0 eq, 15.2 g, 100 mmol)

  • 5% Rh/Al₂O₃ or 5% Rh/C (5 mol% Rh relative to substrate)

  • Methanol (Anhydrous, 100 mL)

  • High-pressure Parr reactor (or equivalent autoclave)

Step-by-Step Methodology:

  • Reactor Preparation: To a clean, dry 300 mL Parr reactor vessel, add 15.2 g of methyl salicylate and 100 mL of anhydrous methanol. Carefully add the Rh catalyst. Caution: Dry hydrogenation catalysts are pyrophoric. Add the catalyst to the solvent under an inert atmosphere.

  • Inert Purging (Crucial for Safety and Activity): Seal the reactor. Purge the headspace with Nitrogen gas (pressurize to 10 bar, then vent) three times to remove oxygen. Follow this by purging with Hydrogen gas (pressurize to 10 bar, then vent) three times to displace the nitrogen.

  • Hydrogenation: Pressurize the reactor to exactly 50 bar with H₂. Begin vigorous stirring (800–1000 rpm) to overcome mass transfer limitations between the gas, liquid, and solid phases. Heat the reaction mixture to 80 °C.

  • Monitoring (Self-Validation): Monitor the pressure drop from the H₂ reservoir. Calculate the expected pressure drop for 300 mmol of H₂ based on your specific reservoir volume. The reaction is complete when H₂ uptake ceases (typically 4–6 hours). If the uptake exceeds 3 equivalents, immediately cool and vent to prevent hydrogenolysis.

  • Workup: Cool the reactor to room temperature and safely vent the remaining H₂ gas. Purge with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl cis-2-hydroxycyclohexanecarboxylate as a colorless oil.

ExperimentalWorkflow P1 1. Reactor Preparation Load Substrate & Rh/C P2 2. Inert Purging 3x N2, 3x H2 P1->P2 P3 3. Hydrogenation 80°C, 50 bar H2, 4-6 h P2->P3 P4 4. Filtration & Workup Remove Catalyst (Celite) P3->P4 P5 5. Characterization GC-MS & NMR (cis/trans) P4->P5

Fig 2: Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Analytical Characterization

To confirm the cis/trans ratio, perform ¹H NMR analysis (CDCl₃, 400 MHz).

  • cis-Isomer: The proton adjacent to the hydroxyl group (H-2) will appear as a narrow multiplet (smaller coupling constants, J ≈ 3–4 Hz) because it is equatorial and couples with adjacent axial/equatorial protons.

  • trans-Isomer: The H-2 proton will appear as a broad doublet of triplets (large J ≈ 10 Hz) due to strong axial-axial coupling with the adjacent protons.

  • GC-MS: The cis-isomer typically elutes slightly earlier than the trans-isomer on a standard non-polar column (e.g., HP-5), allowing for rapid integration of the 90:10 to 95:5 isomeric ratio[2].

References

  • Title: Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions Source: Chemical Society Reviews, 2015, 44, 5805-5821 URL: [Link]

  • Title: The quest for odorants having salicylate notes Source: Flavour and Fragrance Journal, 2014, 29(2), 77-86 URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Strategic Protection of Secondary Hydroxyl Groups in Cyclohexane Carboxylates

Introduction: Navigating the Synthetic Challenge of Polyfunctional Scaffolds In the intricate landscape of pharmaceutical development and complex molecule synthesis, cyclohexane carboxylates represent a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenge of Polyfunctional Scaffolds

In the intricate landscape of pharmaceutical development and complex molecule synthesis, cyclohexane carboxylates represent a privileged scaffold. Their inherent three-dimensionality and potential for stereochemical diversity make them valuable building blocks for a multitude of therapeutic agents. However, the presence of multiple reactive sites, particularly the secondary hydroxyl group, presents a significant synthetic challenge. Unmasked, this hydroxyl group can interfere with desired transformations at other parts of the molecule, leading to a cascade of side reactions, reduced yields, and complex purification profiles.[1][2]

The strategic application of protecting groups is therefore not merely a matter of convenience but a cornerstone of synthetic efficiency and success.[3] A protecting group acts as a temporary shield, masking the reactivity of the hydroxyl moiety while other chemical manipulations are performed.[2] An ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable (robust) to a wide range of reaction conditions planned for subsequent steps.

  • Easy to remove (labile) selectively in high yield under conditions that do not affect other functional groups.[4]

This guide provides an in-depth exploration of common strategies for the protection and deprotection of secondary hydroxyl groups on cyclohexane carboxylate frameworks, offering both the theoretical underpinnings and field-proven experimental protocols for the modern research scientist.

Strategic Selection of a Hydroxyl Protecting Group

The choice of a protecting group is dictated by the overall synthetic route. A careful analysis of the stability of potential protecting groups towards the reaction conditions of all subsequent steps is paramount. This "orthogonal strategy" ensures that each protecting group can be removed independently without affecting others.

The following decision-making workflow, rendered in Graphviz, provides a logical framework for selecting an appropriate protecting group based on the planned synthetic transformations.

G start Start: Cyclohexane Carboxylate with Secondary -OH q1 Will the subsequent reactions involve strong bases or nucleophiles? start->q1 q2 Will the subsequent reactions involve acidic conditions? q1->q2 No ester Consider Ester Groups (Acetate, Pivaloate) - Stable to acid - Labile to base q1->ester Yes q3 Will the subsequent reactions involve catalytic hydrogenation? q2->q3 No silyl Consider Silyl Ethers (TBS, TIPS) - Stable to base - Labile to acid & fluoride q2->silyl Yes q4 Is steric bulk a desirable feature for directing other reactions? q3->q4 No benzyl Consider Benzyl Ether (Bn) - Robust stability - Labile to hydrogenolysis q3->benzyl Yes boc Consider Boc Group - Stable to base & hydrogenation - Labile to strong acid q4->boc No bulky_silyl Consider Bulky Silyl Ethers (TIPS, TBDPS) - Offers significant steric shielding q4->bulky_silyl Yes

Caption: Decision workflow for selecting a hydroxyl protecting group.

Core Protecting Groups: Mechanisms and Protocols

The following sections detail the application of the most reliable and versatile protecting groups for secondary alcohols.

Silyl Ethers: The Workhorse of Hydroxyl Protection

Silyl ethers are arguably the most common protecting groups for alcohols due to their ease of formation, varied stability based on the silicon substituents, and clean removal.[5][6] The most frequently used are tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The steric bulk of the group influences both the rate of formation and the stability of the resulting ether.[6]

Mechanism of Protection: The protection reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of a silyl chloride. The reaction is typically facilitated by a base, such as imidazole, which activates the silyl chloride and neutralizes the HCl byproduct.[7][8]

Experimental Protocol: TBDMS (TBS) Protection

  • Dissolve the cyclohexane carboxylate substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M).

  • Add imidazole (2.5 equiv) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanism of Deprotection: The exceptional strength of the silicon-fluoride bond (Si-F) is the driving force for the most common deprotection method.[5] A fluoride source, such as tetrabutylammonium fluoride (TBAF), readily cleaves the Si-O bond.[9] Acidic conditions can also be employed for deprotection.[10][11]

Experimental Protocol: TBDMS (TBS) Deprotection using TBAF

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in tetrahydrofuran (THF, ~0.1 M).

  • Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.

  • Stir the mixture and monitor by TLC. The reaction is usually complete within 1-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water to remove TBAF salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by silica gel column chromatography.

Benzyl Ethers (Bn): The Robust Guardian

The benzyl group is prized for its exceptional stability across a broad spectrum of chemical conditions, including strongly acidic and basic media, as well as many oxidizing and reducing environments.[12][13] This makes it an ideal choice for multi-step syntheses where harsh conditions are unavoidable.

Mechanism of Protection: The most common method for installing a benzyl group is the Williamson Ether Synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from benzyl bromide or chloride in an Sₙ2 reaction.[12][14] For substrates sensitive to strong bases, milder conditions using silver oxide (Ag₂O) or acid-catalyzed reactions with benzyl trichloroacetimidate can be used.[12]

Experimental Protocol: Benzylation using NaH and BnBr

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF or THF (~0.2 M) under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 equiv) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-16 hours).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism of Deprotection: The hallmark deprotection method for benzyl ethers is catalytic hydrogenolysis.[13][14] In the presence of a palladium catalyst (Pd/C) and a hydrogen source, the C-O bond is cleaved, regenerating the alcohol and producing toluene as a benign byproduct.[12] Alternative methods, particularly useful if the molecule contains other reducible functional groups (e.g., alkenes, alkynes), include oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[15][16]

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

  • Dissolve the benzyl-protected compound (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.05 M).

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C, ~10% by weight of the substrate).

  • Purge the reaction flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions).

  • Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.

Ester Protecting Groups (Acetate, Pivaloate): Orthogonal to Ethers

Ester groups, such as acetate (Ac) and pivaloate (Piv), offer a different axis of reactivity compared to ethers. They are stable under the acidic conditions that would cleave many silyl ethers but are readily removed under basic conditions.[3][17]

Mechanism of Protection: Protection is achieved by acylation. The alcohol reacts with an acylating agent, typically an acid chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride), in the presence of a tertiary amine base like pyridine or triethylamine, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][17]

Experimental Protocol: Acetate (Ac) Protection

  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine (~0.2 M).

  • Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the acetylated product.

Mechanism of Deprotection: Esters are cleaved by hydrolysis, most commonly under basic conditions (saponification) using reagents like potassium carbonate in methanol or lithium hydroxide in a THF/water mixture.[1]

Experimental Protocol: Acetate (Ac) Deprotection

  • Dissolve the acetate ester (1.0 equiv) in methanol (~0.1 M).

  • Add potassium carbonate (K₂CO₃, 2.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to afford the alcohol.

tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Option

While most famous as an amine protecting group, the tert-butoxycarbonyl (Boc) group can also be used to protect alcohols.[18][19] Its key feature is its stability to basic and nucleophilic reagents, as well as catalytic hydrogenation, combined with its facile removal under acidic conditions.[20]

Mechanism of Protection: The alcohol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, typically DMAP.[18][19]

Experimental Protocol: Boc Protection of an Alcohol

  • Dissolve the alcohol (1.0 equiv) and DMAP (0.2 equiv) in a suitable aprotic solvent like THF or DCM (~0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.[18]

Mechanism of Deprotection: The Boc group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism involves protonation followed by the loss of isobutylene and carbon dioxide.[20]

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected alcohol (1.0 equiv) in dichloromethane (DCM, ~0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene several times to remove residual TFA.

  • The resulting alcohol can often be used directly or purified further if necessary.

Comparative Summary of Protecting Groups

The table below provides a comparative overview of the key features of the discussed protecting groups to facilitate rapid selection.

Protecting GroupProtection ReagentsDeprotection ReagentsStability ProfileKey Advantages
TBDMS (TBS) TBDMSCl, Imidazole, DMFTBAF in THF; AcOH/H₂OStable: Base, Nucleophiles, Mild Red/Ox. Labile: Acid, Fluoride Ions.Versatile, huge literature precedent, tunable stability.[5][9]
Benzyl (Bn) NaH, BnBr in DMF/THFH₂, Pd/C; DDQ; Strong AcidStable: Strong Acid/Base, Red/Ox. Labile: Catalytic Hydrogenolysis.Extremely robust, orthogonal to many other groups.[12][13]
Acetate (Ac) Ac₂O, Pyridine or Et₃N, DMAPK₂CO₃/MeOH; LiOH/THF-H₂OStable: Acid, Catalytic Hydrogenation. Labile: Base.Inexpensive, easy to install, orthogonal to ether groups.[1][3]
Boc Boc₂O, DMAP, DCM/THFTFA/DCM; HCl in DioxaneStable: Base, Hydrogenation. Labile: Strong Acid.Orthogonal to base-labile and hydrogenolysis-labile groups.[18][20]

Conclusion and Future Outlook

The judicious protection and deprotection of secondary hydroxyl groups are critical skills in the synthesis of complex cyclohexane carboxylate derivatives. The choice of protecting group is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route. Silyl ethers, benzyl ethers, esters, and Boc carbonates each offer a unique set of stabilities and deprotection methods, providing the synthetic chemist with a powerful toolkit for achieving orthogonality and chemoselectivity. As synthetic targets become increasingly complex, the continued development of novel, highly selective, and mild protection/deprotection methodologies will remain a vital area of research, further enabling the discovery and development of new medicines and materials.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Reddy, K. L., & Falck, J. R. (2009).
  • Mahdian, S., Naimi-Jamal, M. R., & Panahi, L. (n.d.). Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. Retrieved from [Link]

  • Chandrasekhar, S., & Reddy, Ch. R. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.
  • Bao, K., Fan, M., & Wu, X. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781–1784.
  • Reddy, B. M., Reddy, P. S., & Sreekanth, P. M. (2005). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 3(21), 3927-3929.
  • Donhoe, C., & Grieser, F. J. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 475–480.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]

  • Scribd. (n.d.). Hydroxyl Group Protection Techniques. Retrieved from [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. 93, 63-74.
  • American Chemical Society. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]

  • Total Synthesis. (2025, August 22). Alcohol Protecting Groups in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), i-ii.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

  • University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Fiveable. (2025, August 15). Protection of Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
  • American Chemical Society. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • ClutchPrep. (n.d.). Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Beilstein-Institut. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Myers, A. G. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • PubMed. (2011, April 21). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Retrieved from [Link]

Sources

Method

Efficient TBS Protection of cis-Methyl 2-hydroxycyclohexanecarboxylate: A Detailed Guide

Application Notes and Protocols Abstract This application note provides a comprehensive guide for the protection of the secondary hydroxyl group of cis-Methyl 2-hydroxycyclohexanecarboxylate using tert-butyldimethylsilyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Abstract

This application note provides a comprehensive guide for the protection of the secondary hydroxyl group of cis-Methyl 2-hydroxycyclohexanecarboxylate using tert-butyldimethylsilyl chloride (TBSCl). Silyl ethers, particularly TBS ethers, are a cornerstone in modern organic synthesis for the temporary masking of hydroxyl functionalities due to their ease of installation, stability across a wide range of reaction conditions, and selective removal.[1][2][3] This document outlines the mechanistic principles, provides a detailed and validated experimental protocol, and discusses the necessary characterization techniques for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations without unintended side reactions.[2][4] The hydroxyl group, being both nucleophilic and weakly acidic, often requires temporary masking to prevent interference with various reagents such as strong bases, organometallics, and hydrides.[2][5]

Among the diverse arsenal of protecting groups for alcohols, silyl ethers have emerged as a highly versatile and reliable choice.[1] The tert-butyldimethylsilyl (TBS) group, introduced by E.J. Corey in 1972, is one of the most widely employed silyl ethers.[6] Its popularity stems from a favorable balance of stability and reactivity. TBS ethers are robust enough to withstand numerous synthetic manipulations, including chromatography, yet can be cleaved under specific and mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions.[6][7][8]

The substrate of focus, cis-Methyl 2-hydroxycyclohexanecarboxylate, presents a secondary alcohol that requires protection for subsequent synthetic elaborations. The cis stereochemical relationship between the hydroxyl and the ester groups may influence the reactivity of the hydroxyl group, making a robust and high-yielding protection strategy essential.

Mechanistic Rationale: The Silylation Reaction

The protection of an alcohol with tert-butyldimethylsilyl chloride (TBSCl) is a classic example of a nucleophilic substitution at the silicon atom.[1][7] The reaction is typically facilitated by a base, most commonly imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1][6]

The mechanism proceeds through the following key steps:

  • Activation of the Silylating Agent: Imidazole acts as a nucleophilic catalyst, attacking the electrophilic silicon center of TBSCl to form a highly reactive silylimidazolium intermediate. This intermediate is a more potent silylating agent than TBSCl itself.

  • Nucleophilic Attack: The alcohol oxygen of cis-Methyl 2-hydroxycyclohexanecarboxylate then attacks the activated silicon of the silylimidazolium intermediate.

  • Deprotonation and Product Formation: A second equivalent of imidazole acts as a base to deprotonate the resulting oxonium ion, yielding the neutral TBS-protected ether and imidazolium hydrochloride.[6]

The choice of imidazole is crucial; it serves as both a nucleophilic catalyst and a base to neutralize the HCl byproduct, driving the reaction to completion.[1] DMF is an excellent solvent for this transformation as it effectively solvates the ionic intermediates.

Experimental Protocol

This protocol details a standard and reliable method for the TBS protection of cis-Methyl 2-hydroxycyclohexanecarboxylate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
cis-Methyl 2-hydroxycyclohexanecarboxylate936-03-8C₈H₁₄O₃Substrate
tert-Butyldimethylsilyl chloride (TBSCl)18162-48-6C₆H₁₅ClSiSilylating agent
Imidazole288-32-4C₃H₄N₂Base and catalyst
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NOSolvent
Diethyl ether (Et₂O)60-29-7C₄H₁₀OExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃Aqueous wash
Brine (saturated aqueous NaCl)7647-14-5NaClAqueous wash
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Reaction Workflow Diagram

TBS_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate & Imidazole in DMF add_tbscl Add TBSCl start->add_tbscl 1.2 equiv. stir Stir at Room Temperature add_tbscl->stir monitor Monitor by TLC stir->monitor Completion quench Quench with Water monitor->quench extract Extract with Et₂O quench->extract wash Wash Organic Layer extract->wash NaHCO₃, Brine dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Sources

Application

Application Note: Asymmetric Synthesis Using cis-2-Hydroxycyclohexane Carboxylate Auxiliaries

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It details the use of cis-2-hydroxycyclohexane carboxylate derivatives as chiral templates/auxiliarie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It details the use of cis-2-hydroxycyclohexane carboxylate derivatives as chiral templates/auxiliaries, specifically leveraging the Fráter-Seebach alkylation strategy.

Executive Summary

The cis-2-hydroxycyclohexane carboxylate scaffold represents a powerful class of "self-regenerating" chiral centers or fixed-conformation templates. Unlike flexible acyclic auxiliaries, the cyclohexane ring provides a rigid chair conformation. When the hydroxyl and carboxylate groups are in a cis-1,2 relationship, they facilitate the formation of a rigid lithium-chelated dianion intermediate. This chelation locks the enolate geometry, allowing for highly diastereoselective


-alkylations (typically >95% de).

This guide details the mechanistic grounding, preparation, and experimental protocols for using this scaffold to generate enantiomerically enriched


-substituted carboxylic acids and alcohols.

Mechanistic Principles & Causality

The Chelation Control Model

The success of this auxiliary system relies on the Fráter-Seebach Principle of 1,2-asymmetric induction.

  • Dianion Formation: Treatment of the cis-2-hydroxy ester with 2 equivalents of a strong base (LDA) generates a dianion (alkoxide + enolate).

  • Rigidification: The lithium cation (

    
    ) acts as a bridge, chelating between the alkoxide oxygen and the enolate oxygen. This forces the system into a rigid bicyclic transition state.
    
  • Facial Selectivity: The bulky cyclohexane ring and the fixed lithium chelate block one face of the enolate. The electrophile (

    
    ) is forced to approach from the face trans to the bulky cyclohexane methylene groups (anti-approach relative to the axial protons), or more simply, the electrophile enters trans to the hydroxyl group (relative to the ring plane) to minimize steric strain.
    
cis vs. trans Topology[1]
  • cis-Isomer (The Active Template): The axial/equatorial relationship in the cis-isomer allows for the necessary proximity to form the stable 5-membered lithium chelate.

  • trans-Isomer: The diequatorial nature of the trans-isomer (in its most stable conformer) places the groups too far apart for efficient intramolecular chelation in the enolate form, leading to poor stereocontrol.

Pathway Visualization

The following diagram illustrates the transition from the resting ester to the alkylated product via the chelated dianion.

ChelationPathway Start cis-2-Hydroxy Ester (Substrate) Base 2.2 eq. LDA (Deprotonation) Start->Base Dianion Lithium-Chelated Dianion Intermediate (Rigid Chair) Base->Dianion -78°C, THF Electrophile Electrophile (R-X) Addition Dianion->Electrophile Product Alpha-Alkylated Product (>95% de) Electrophile->Product Steric Control (Anti-approach)

Caption: Logical workflow of the Fráter-Seebach alkylation showing the critical chelated intermediate.

Experimental Protocols

Protocol A: Synthesis of the Chiral Template

Before using the auxiliary, it must be obtained in high optical purity. The most robust method is the Baker's Yeast Reduction of ethyl 2-oxocyclohexanecarboxylate.

Reagents:

  • Ethyl 2-oxocyclohexanecarboxylate (Commercial)

  • Dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose (Nutrient source)

  • Tap water

Procedure:

  • Fermentation Setup: Suspend dry Baker's Yeast (200 g) and sucrose (200 g) in warm tap water (2.0 L, ~35°C) in a 5 L flask equipped with an overhead stirrer. Stir for 1 hour to activate the yeast (CO₂ evolution will be vigorous).

  • Substrate Addition: Add ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol) dropwise over 30 minutes.

  • Incubation: Stir the mixture at room temperature (25–30°C) for 48–72 hours. Monitor conversion by TLC (SiO₂, Hexane/EtOAc 3:1).

  • Extraction: Add Celite (50 g) and filter the suspension through a sintered glass funnel. Saturate the filtrate with NaCl and extract with EtOAc (4 x 500 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1) to yield (+)-(1R, 2S)-ethyl 2-hydroxycyclohexanecarboxylate .[1][2]

    • Yield: Typically 60–75%.

    • ee: >98% (Determine by Chiral GC or Mosher ester analysis).

Protocol B: Diastereoselective -Alkylation

This is the core application protocol.

Reagents:

  • (+)-(1R, 2S)-Ethyl 2-hydroxycyclohexanecarboxylate (1.0 eq)[2]

  • Diisopropylamine (2.4 eq)

  • n-Butyllithium (2.4 eq, 2.5M in hexanes)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)

  • Anhydrous THF / HMPA (Caution: HMPA is carcinogenic; DMPU is a safer alternative).

Step-by-Step Methodology:

  • Dianion Generation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add Diisopropylamine (2.4 eq) and anhydrous THF (concentration ~0.5 M).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (2.4 eq) dropwise. Stir for 30 min to form LDA.

    • Critical Step: Add the hydroxy ester (1.0 eq) dissolved in a minimum amount of THF dropwise.

    • Observation: The solution may turn slightly yellow.

    • Warm to -20°C and stir for 1 hour. This ensures complete formation of the chelated dianion.

  • Alkylation:

    • Cool the mixture back to -78°C .

    • Add the cosolvent DMPU (4.0 eq) to break up aggregates (optional but recommended for reactive electrophiles).

    • Add the Alkyl Halide (1.2 eq) dropwise.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.[3]

    • Extract with Et₂O (3x). Wash combined organics with 1N HCl (to remove amines), NaHCO₃, and Brine.[3]

    • Dry over Na₂SO₄ and concentrate.[3]

  • Analysis:

    • Determine diastereomeric ratio (dr) via crude ¹H NMR. The

      
      -proton of the product typically shows a distinct shift compared to the starting material.
      
    • Expected Result: The incoming alkyl group enters trans to the hydroxyl group (anti-addition).

Protocol C: Auxiliary Cleavage / Product Isolation

Depending on the target, the cyclohexane ring can be retained or cleaved.

  • Option 1: Hydrolysis (To Acid): Treat with LiOH in THF/H₂O.

  • Option 2: Reduction (To Diol): Treat with LiAlH₄ in THF to yield the chiral 1,2-diol.

  • Option 3: Oxidative Cleavage (Ring Opening): If the cyclohexane ring was a temporary template, oxidative cleavage (e.g., RuO₄ or Ozonolysis if a double bond was introduced) can yield acyclic chiral fragments.

Data Summary & Troubleshooting

Comparative Efficiency Table
Parametercis-2-HydroxycyclohexylEvans OxazolidinoneMyers Pseudoephedrine
Stereocontrol (de) High (>95%)High (>98%)High (>98%)
Atom Economy Moderate (C7 scaffold)Low (Auxiliary is heavy)Moderate
Reagent Cost Low (Yeast reduction)High (Commercial)Moderate
Reaction Type Dianion AlkylationEnolate AlkylationEnolate Alkylation
Base Requirement 2.2+ eq (Dianion)1.1 eq2.2 eq (Dianion)
Troubleshooting Guide
  • Low Yield: Ensure the "warm-up" step to -20°C during enolization is performed. The dianion forms slowly at -78°C due to the steric bulk of the ring and the charge repulsion of the second deprotonation.

  • Poor Diastereoselectivity:

    • Check the dryness of THF. Moisture kills the dianion immediately.

    • Ensure the starting material is pure cis-isomer. Contamination with trans-isomer (which does not chelate efficiently) lowers selectivity.

  • HMPA/DMPU Necessity: For unreactive alkyl halides, the addition of a polar aprotic cosolvent is mandatory to increase the nucleophilicity of the enolate.

References

  • Fráter, G. (1979).[2] "Über die Stereospezifität der

    
    -Alkylierung von 
    
    
    
    -Hydroxycarbonsäureestern." Helvetica Chimica Acta, 62(8), 2825–2829.
  • Seebach, D., & Wasmuth, D. (1980). "Stereoselective

    
    -Alkylation of (1R, 2S)-cis-Ethyl-2-hydroxy-cyclohexanecarboxylate." Helvetica Chimica Acta, 63(1), 197–200. 
    
  • Seebach, D., et al. (1992). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 31(12), 1587–1614.

  • Whitesell, J. K. (1985).[4] "New perspectives in asymmetric induction." Accounts of Chemical Research, 18(9), 280–284. (Comparative context for cyclohexane auxiliaries).

  • BenchChem Technical Support. (2025). "Chiral Auxiliary Applications in Asymmetric Synthesis." BenchChem Application Notes.

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and potentially hazardous solvents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Scale-up synthesis protocols for hexahydrosalicylic acid methyl esters

An Application Note for the Scale-Up Synthesis of Hexahydrosalicylic Acid Methyl Esters Abstract This application note provides a comprehensive technical guide for the scale-up synthesis of methyl 2-hydroxycyclohexanecar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of Hexahydrosalicylic Acid Methyl Esters

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of methyl 2-hydroxycyclohexanecarboxylate, the saturated analog of methyl salicylate, often referred to as a methyl hexahydrosalicylate. The primary and most industrially viable pathway detailed is the direct catalytic hydrogenation of the aromatic ring of methyl salicylate. This document is intended for researchers, process chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, process optimization strategies, and critical safety considerations for transitioning from laboratory to pilot-plant scale.

Introduction and Strategic Overview

Methyl 2-hydroxycyclohexanecarboxylate is a valuable synthetic intermediate whose saturated alicyclic structure offers unique properties compared to its aromatic precursor, methyl salicylate. Its applications can be found in the synthesis of fine chemicals, specialty polymers, and pharmaceutical building blocks where a non-aromatic, functionalized cyclohexane core is required. While several synthetic routes are conceivable, the most atom-economical and scalable approach is the direct heterogeneous catalytic hydrogenation of readily available methyl salicylate.

This process involves the reduction of the benzene ring to a cyclohexane ring while preserving the ester and hydroxyl functional groups. The reaction is typically performed in a high-pressure reactor using a noble-metal catalyst.

Synthetic Pathway: The chosen pathway focuses on the direct reduction of the aromatic ring, which is a well-established industrial process for similar transformations.

G cluster_start Starting Material cluster_product Final Product ms Methyl Salicylate process Catalytic Hydrogenation (H₂, Metal Catalyst) ms->process mhh Methyl 2-Hydroxycyclohexanecarboxylate process->mhh

Caption: Overall synthetic transformation from methyl salicylate.

Scientific Rationale and Reaction Mechanism

Catalytic hydrogenation of an aromatic ring is a surface-mediated process that occurs on a heterogeneous catalyst. The generally accepted Horiuti-Polanyi mechanism provides a framework for understanding this transformation.

Key Mechanistic Steps:

  • Adsorption: Both hydrogen gas (H₂) and the aromatic substrate (methyl salicylate) adsorb onto the active sites of the metal catalyst surface. Hydrogen dissociates into atomic hydrogen (H•) on the surface.

  • Hydrogenation: The adsorbed substrate undergoes a series of stepwise additions of atomic hydrogen. This process typically involves the formation of partially hydrogenated intermediates (cyclohexene and cyclohexadiene derivatives) which remain adsorbed on the catalyst surface.

  • Desorption: Once saturation is complete, the final product, methyl 2-hydroxycyclohexanecarboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The choice of catalyst is critical; rhodium (Rh) and ruthenium (Ru) are particularly effective for the hydrogenation of aromatic rings under milder conditions than catalysts like palladium (Pd) or platinum (Pt), which may require more forcing conditions for this specific transformation.

G cluster_mechanism Catalyst Surface Mechanism A Methyl Salicylate + H₂ B Adsorption onto Catalyst Surface A->B Diffusion C Stepwise Hydrogen Addition (Surface Intermediates) B->C H• Addition D Desorption of Final Product C->D Saturation E Methyl 2-Hydroxy- cyclohexanecarboxylate D->E Release

Caption: Simplified workflow of the heterogeneous catalytic hydrogenation mechanism.

Detailed Scale-Up Protocol (100 g Scale)

This protocol describes the hydrogenation of 100 g of methyl salicylate using a 1 L high-pressure autoclave. Operators must be thoroughly trained in high-pressure reactor operation.[1]

3.1. Equipment and Materials

  • Reactor: 1 L high-pressure autoclave (e.g., Parr or Büchi) equipped with a mechanical stirrer (gas-entrainment impeller), pressure gauge, thermocouple, gas inlet/outlet valves, and a rupture disc.

  • Reagents:

    • Methyl Salicylate (100.0 g, 0.657 mol)

    • Catalyst: 5% Rhodium on Alumina (5% Rh/Al₂O₃) or 5% Ruthenium on Carbon (5% Ru/C) (5.0 g, 5 wt% loading)

    • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA) (500 mL)

    • Gases: High-purity Hydrogen (H₂), High-purity Nitrogen (N₂)

3.2. Experimental Procedure

  • Catalyst Slurry Preparation: In a beaker, suspend the catalyst (5.0 g of 5% Rh/Al₂O₃) in a portion of the solvent (~50 mL). This ensures the catalyst is wetted and minimizes the risk of ignition upon contact with air.[2]

  • Reactor Charging:

    • Add the methyl salicylate (100.0 g) and the remaining solvent (450 mL) to the clean, dry autoclave vessel.

    • Under a gentle stream of nitrogen, carefully transfer the catalyst slurry into the reactor. Use a small amount of additional solvent to rinse the beaker and ensure a complete transfer.

  • Reactor Sealing and Leak Testing:

    • Seal the reactor according to the manufacturer's instructions.

    • Pressurize the sealed vessel with nitrogen to ~10 bar.[1]

    • Monitor the pressure for 15-20 minutes. A stable pressure indicates the system is leak-free.

  • Inerting the Atmosphere:

    • CRITICAL SAFETY STEP: Vent the nitrogen pressure. Pressurize the reactor with nitrogen to ~5 bar and vent again. Repeat this nitrogen purge cycle at least 3-5 times to completely remove all oxygen from the headspace.[2][3] An explosion cannot occur without an oxidizer present.[2]

  • Hydrogenation Reaction:

    • After the final nitrogen vent, pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar).

    • Begin stirring at a high rate (e.g., 800-1000 RPM) to ensure efficient gas-liquid-solid mixing.

    • Heat the reactor to the target temperature (e.g., 80-100 °C). Note that hydrogenation is exothermic, so careful temperature control is necessary to prevent a runaway reaction.[3]

    • The reaction is monitored by observing the drop in hydrogen pressure from the supply cylinder as it is consumed. The reaction is complete when hydrogen uptake ceases. (Typical reaction time: 6-12 hours).

  • Reaction Work-Up and Catalyst Filtration:

    • CRITICAL SAFETY STEP: Cool the reactor to room temperature (<25 °C).

    • Close the hydrogen supply and carefully vent the excess hydrogen from the reactor into a safe, well-ventilated area.[1]

    • Purge the reactor headspace with nitrogen 3-5 times to remove all residual hydrogen.

    • Open the reactor. The spent catalyst is pyrophoric and can ignite if exposed to air while dry.[4]

    • Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. Keep the filter cake wet with solvent at all times.[3]

    • Wash the collected catalyst on the filter with additional solvent (~50 mL) to recover any entrained product.

    • Quench the spent catalyst by slowly adding it to a large volume of water before disposal.

  • Product Isolation and Purification:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield the final product, methyl 2-hydroxycyclohexanecarboxylate, as a clear liquid.

Process Optimization and Scale-Up Considerations

When scaling this process, several parameters must be carefully optimized to ensure safety, efficiency, and purity.

ParameterConsiderationTypical RangeRationale & Impact on Scale-Up
Catalyst Selection Activity vs. Selectivity. Rh and Ru are highly active for arene hydrogenation.[5] Raney Nickel is a cheaper but less active alternative requiring higher temperatures/pressures.2-10 wt% loadingCatalyst cost is a major factor at scale. Higher loading reduces batch time but increases cost and filtration burden.
Hydrogen Pressure Drives the reaction rate by increasing H₂ concentration at the catalyst surface.30 - 150 barHigher pressure increases throughput but requires more expensive, higher-rated equipment. Safety considerations become paramount.[6]
Temperature Affects reaction kinetics.70 - 150 °CHigher temperatures increase the reaction rate but can lead to side reactions (e.g., hydrogenolysis of the ester). Efficient heat removal is critical at scale to manage the reaction's exothermicity.[3]
Agitation Ensures efficient mass transfer of hydrogen from the gas phase to the catalyst surface.Vessel dependentIn large reactors, impeller design is crucial to prevent catalyst settling and ensure good gas dispersion. Insufficient agitation can starve the reaction.
Solvent Should dissolve the substrate and not interfere with the reaction. Alcohols like EtOH or IPA are common.5-10 mL per g of substrateSolvent choice impacts solubility, reaction rate, and downstream processing (removal and recovery).
Catalyst Filtration Safe removal of the pyrophoric catalyst.N/AAt scale, enclosed filtration systems (e.g., filter press, Nutsche filter) under an inert atmosphere are mandatory to prevent operator exposure and fire risk.[3]

Mandatory Safety Precautions

Hydrogenation at scale is a high-hazard operation that demands strict adherence to safety protocols.

  • High-Pressure Operations: All equipment must be pressure-rated for the intended use and regularly inspected. A blast shield should always be used with laboratory-scale reactors.[2][6]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction area must be well-ventilated, equipped with hydrogen sensors, and free of ignition sources. All equipment must be properly bonded and grounded to prevent static discharge.[3]

  • Pyrophoric Catalysts: Spent hydrogenation catalysts (Rh/C, Ru/C, Pd/C, Raney Ni) are pyrophoric and will ignite spontaneously in air. They must be handled under an inert atmosphere or kept wet with solvent at all times during filtration.[2][4]

  • Exothermic Reaction: Hydrogenation is an exothermic process. A robust cooling system and continuous temperature monitoring are essential to prevent thermal runaway, which can lead to a catastrophic failure of the reactor.[3]

  • Personnel Training: Only personnel with documented training on high-pressure equipment and hydrogenation reactions should be permitted to operate the system.[1]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Toption Instrument. Available at: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Engineering & Application. Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 17-27. Available at: [Link]

  • University of Pittsburgh. (2012, March 6). Safety Manual: Hydrogenation Reactions. EH&S Guideline Number: 04-027. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Hazards associated with laboratory scale hydrogenations. Available at: [Link]

  • Rylander, P. N. (2002). Hydrogenation of Benzenoid Rings. In Hydrogenation Catalysts (pp. 383-421). Elsevier.
  • Various Authors. (n.d.). Patents related to the hydrogenation of aromatic carboxylic acid esters. Google Patents. Examples include EP2903962A2, DE2823165, US3334149.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions in hydroxycyclohexane ester synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this diagnostic hub to address one of the most persistent challenges in cyclic alcohol functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this diagnostic hub to address one of the most persistent challenges in cyclic alcohol functionalization: preventing elimination side reactions (dehydration to cyclohexene derivatives) during the O-acylation of hydroxycyclohexanes.

This guide bypasses generic advice, focusing instead on the stereoelectronic causality of elimination and providing self-validating protocols to ensure high-yield esterification.

Part 1: Diagnostic Hub – The Causality of Elimination

Cyclohexanols are secondary cyclic alcohols. Their conformational dynamics make them uniquely susceptible to two distinct elimination pathways during esterification:

  • E1 Dehydration (Acid-Driven): Under standard Fischer–Speier esterification conditions (e.g., concentrated

    
     and high heat), the secondary hydroxyl group is protonated and leaves as water. This generates a secondary carbocation intermediate, which rapidly loses an adjacent proton to form a highly stable cyclohexene byproduct[1],[2].
    
  • E2 Elimination (Base-Driven): When using highly reactive acyl chlorides with strong, bulky bases (like Triethylamine), the newly formed ester can act as a leaving group. If the cyclohexane ring adopts a chair conformation where the ester is axial, it sits perfectly anti-periplanar (180°) to adjacent axial

    
    -hydrogens. This stereoelectronic alignment drastically lowers the activation energy for E2 elimination, leading to targeted alkene formation[3].
    

Mechanism ROH Cyclohexanol (Secondary Alcohol) Protonation Protonation by Strong Acid (e.g., H2SO4, >100°C) ROH->Protonation Acid Catalyst Acylation Activation via DCC/DMAP or Acyl Chloride ROH->Acylation Mild Base/Coupling Carbocation Secondary Carbocation Intermediate Protonation->Carbocation -H2O E1 E1 Elimination (Cyclohexene Byproduct) Carbocation->E1 -H+ Tetrahedral Tetrahedral Intermediate (No Carbocation) Acylation->Tetrahedral Nucleophilic Attack Ester O-Acylation (Desired Cyclohexyl Ester) Tetrahedral->Ester Leaving Group Loss

Mechanistic divergence between E1 elimination and desired O-acylation in cyclohexanols.

Part 2: Troubleshooting FAQs

Q1: I am using a standard Fischer esterification (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, reflux) for my hydroxycyclohexane derivative, but my NMR shows a massive alkene peak. How do I fix this? 
A:  You are observing classic E1 dehydration. At high temperatures (160–180 °C) with concentrated strong acids, the rate of secondary carbocation formation vastly exceeds the rate of nucleophilic attack by the carboxylic acid[2].
Solution: Abandon the Fischer method for secondary cyclic alcohols[1]. Switch to a mild O-acylation method, such as the Steglich esterification, which operates at 0 °C to room temperature and bypasses the carbocation intermediate entirely.

Q2: I switched to the Steglich esterification (DCC/DMAP) to avoid acid, but my yields are low and I am isolating a white crystalline byproduct that isn't my ester. Is this elimination? A: No, this is likely an N-acylurea byproduct, not an elimination product. In the Steglich reaction, the carboxylic acid and DCC form an O-acylisourea intermediate. If the nucleophilic attack by the sterically hindered cyclohexanol is too slow, the intermediate undergoes a 1,3-rearrangement into an unreactive N-acylurea[4]. Solution: Ensure you are using a sufficient catalytic amount (5–10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate efficiently transfers the acyl group to the cyclohexanol before rearrangement can occur[4].

Q3: I am using an acyl chloride with Triethylamine (TEA) as the base, but I am still seeing cyclohexene formation. Why? A: Triethylamine is a relatively strong, sterically hindered base. If your cyclohexanol derivative has an axial hydroxyl group, TEA can abstract the anti-periplanar axial


-hydrogen, triggering an E2 elimination of the newly formed ester[3].
Solution: Substitute TEA with Pyridine. Pyridine is less basic and acts primarily as a nucleophilic catalyst, favoring the acylation pathway over proton abstraction. Maintain the reaction at 0 °C to suppress the thermal activation energy required for elimination.

Part 3: Quantitative Data & Method Selection

To minimize elimination risks, select your esterification parameters based on the structural hindrance of your specific hydroxycyclohexane.

Esterification MethodReagents / CatalystOperating TempPrimary Side Reaction RiskTypical Ester Yield
Fischer-Speier

(conc.)
100–180 °CE1 Dehydration (High)< 30%
Acyl Chloride + TEA R-COCl, Triethylamine25 °CE2 Elimination (Medium)50–70%
Acyl Chloride + Pyridine R-COCl, Pyridine0 °C to 25 °CMinimal80–90%
Steglich DCC, DMAP (10 mol%)0 °C to 25 °CN-acylurea rearrangement85–95%
Biphasic PTC R-COCl, NaOH, PTC0 °CHydrolysis of Acyl Chloride85–98%

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Steglich Esterification (Zero-Elimination Workflow)

This protocol is designed for acid-labile and sterically hindered cyclohexanols where E1 elimination is a severe risk.

Materials: Cyclohexanol derivative (1.0 eq), Carboxylic acid (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid and cyclohexanol derivative in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. (Causality: Low temperatures suppress the activation energy required for any background elimination).

  • Catalyst Addition: Add DMAP (10 mol%) in one portion. Stir for 5 minutes.

  • Coupling Activation: Dissolve DCC in a small volume of DCM and add it dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: Within 10 minutes of DCC addition, the clear solution must become opaque with a white precipitate (Dicyclohexylurea, DCU). If no precipitate forms, the DCC has degraded (likely hydrolyzed to DCU in the bottle).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The ester will elute higher (less polar) than the starting alcohol. A spot running at the solvent front indicates cyclohexene (elimination). If observed, your cooling bath failed during the exothermic DCC addition.

  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with ice-cold 1M Citric Acid (to selectively protonate and remove DMAP without hydrolyzing the ester), saturated

    
    , and brine.
    
  • Isolation: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    

Workflow Step1 1. Dissolve Cyclohexanol + Carboxylic Acid in DCM Step2 2. Chill to 0°C (Crucial to prevent side rxns) Step1->Step2 Step3 3. Add DMAP (10 mol%) Catalytic Nucleophile Step2->Step3 Step4 4. Dropwise addition of DCC (Coupling Reagent) Step3->Step4 Step5 5. Filter DCU Byproduct & Wash with Citric Acid Step4->Step5 Step6 6. Evaporate & Purify (Pure Cyclohexyl Ester) Step5->Step6

Step-by-step self-validating workflow for Steglich esterification of cyclohexanol.

Protocol B: Low-Temperature Acyl Chloride Method (E2-Suppression Workflow)

Use this when Steglich coupling fails due to extreme steric hindrance (e.g., tertiary cyclohexanols or heavily substituted axial alcohols).

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclohexanol derivative (1.0 eq) in anhydrous DCM.

  • Base Selection: Add anhydrous Pyridine (2.0 eq). Do not use Triethylamine.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add the acyl chloride (1.2 eq) dropwise over 20 minutes.

    • Self-Validation Checkpoint: The addition must trigger an immediate color change (often to a pale yellow) and slight fuming (pyridinium chloride salt formation). Maintain the internal temperature strictly below 5 °C to prevent E2 elimination of the highly reactive intermediate.

  • Workup: Quench with ice water. Wash the organic layer with cold 1M HCl to remove excess pyridine, followed by brine. Concentrate and purify.

References

  • Organic Chemistry Portal. "Steglich Esterification." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia Contributors. "Fischer–Speier esterification." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry Steps. "Alcohol Dehydration by E1 and E2 Elimination." ChemistrySteps.com. Available at:[Link]

  • Chemistry Steps. "E2 and E1 Elimination Reactions of Cyclohexanes." ChemistrySteps.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Fischer Esterification of 2-Hydroxycyclohexanecarboxylic Acid

Welcome to the technical support center for the Fischer esterification of 2-hydroxycyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer esterification of 2-hydroxycyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize for high-yield synthesis. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your Fischer esterification experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield or Incomplete Reaction 1. Equilibrium Not Shifted: The Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[3] 2. Insufficient Catalyst Activity: The acid catalyst may be weak, impure, or used in an insufficient amount.[4] 3. Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.[5] Insufficient heat can lead to a slow or incomplete reaction.[6] 4. Steric Hindrance: While 2-hydroxycyclohexanecarboxylic acid and common alcohols are generally amenable, significant steric bulk on the alcohol can slow the reaction.[7]1. Drive the Equilibrium:     a. Use Excess Alcohol: Employing the alcohol as the solvent or in large excess (5-10 equivalents) shifts the equilibrium towards the product side based on Le Chatelier's principle.[3][8]     b. Remove Water: Utilize a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it forms.[4][8] Alternatively, add a drying agent like molecular sieves.[3][5] 2. Optimize Catalyst:     a. Choice of Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective.[9][10] For sensitive substrates, milder Lewis acids can be considered.[9]     b. Catalyst Loading: Ensure adequate catalyst loading, typically 1-5 mol%.[11] 3. Adjust Temperature: The reaction is typically run at reflux.[6] Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent. 4. Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow sufficient time for completion.[4]
Formation of Side Products 1. Lactonization: The primary competing reaction is the intramolecular esterification of 2-hydroxycyclohexanecarboxylic acid to form a cyclic ester, known as a lactone.[7][12] This is especially favorable when forming five- or six-membered rings.[7] 2. Dehydration of Alcohol: If using a secondary alcohol, elimination to form an alkene can occur under strong acidic conditions and heat.[13] 3. Polymerization: Under certain conditions, intermolecular esterification between molecules of the hydroxy acid can lead to polyester formation.[14]1. Favor Intermolecular Reaction:     a. Use a Large Excess of the External Alcohol: This increases the probability of the carboxylic acid reacting with the external alcohol rather than its own hydroxyl group.[8]     b. Control Reaction Temperature: Lowering the temperature may disfavor the intramolecular reaction, although this can also slow the desired esterification. 2. Milder Conditions: If alcohol dehydration is a significant issue, consider using a milder acid catalyst or a lower reaction temperature.[9] 3. Dilution: Running the reaction under more dilute conditions can disfavor intermolecular polymerization.[3]
Difficult Product Isolation/Purification 1. Residual Acid Catalyst: The strong acid catalyst can contaminate the final product.[6] 2. Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-hydroxycyclohexanecarboxylic acid and alcohol in the mixture.[6] 3. Separation of Ester from Lactone: If lactonization occurs, separating the desired ester from the cyclic lactone can be challenging due to similar polarities.1. Neutralization: During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove the acid catalyst.[3][6] 2. Extraction and Distillation:     a. Perform a liquid-liquid extraction to separate the organic product from water-soluble impurities.[15][16]     b. Purify the final product by distillation, taking advantage of the likely difference in boiling points between the ester, unreacted alcohol, and any lactone byproduct.[6][17] 3. Chromatography: If distillation is ineffective, column chromatography may be necessary for complete separation of the desired ester from byproducts.[15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer esterification?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][12]

  • Nucleophilic attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][12]

  • Proton transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups.[1]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1][8]

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Reactants->Protonation H+ Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Acid->Nucleophilic_Attack Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Water as Leaving Group Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination -H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation -H+ Products Ester + Water Deprotonation->Products

Caption: Fischer Esterification Mechanism Workflow.

Q2: How do I effectively drive the reaction equilibrium towards the ester product?

A2: The Fischer esterification is an equilibrium-controlled process.[7][8] To maximize the yield of the ester, you must shift the equilibrium to the right. There are two primary strategies to achieve this, based on Le Châtelier's principle:

  • Use a large excess of one reactant: Typically, the alcohol is used in a large excess, often serving as the solvent.[3][8] This high concentration of a reactant pushes the equilibrium towards the products.

  • Remove a product as it is formed: The most common approach is to remove the water byproduct.[1][5] This can be accomplished by:

    • Azeotropic distillation with a Dean-Stark trap: This is a highly effective method where a solvent like toluene forms a low-boiling azeotrope with water, which is then collected in the trap.[4][8]

    • Using a drying agent: Adding molecular sieves to the reaction mixture can absorb the water as it is produced.[3][5]

Q3: What is lactonization and how can I minimize it?

A3: Lactonization is an intramolecular Fischer esterification where the hydroxyl group and the carboxylic acid group of the same molecule react to form a cyclic ester, known as a lactone.[7][18] For 2-hydroxycyclohexanecarboxylic acid, this would lead to the formation of a bicyclic lactone. The formation of five- and six-membered rings is often thermodynamically favorable and can occur spontaneously.[7][12]

To minimize lactonization and favor the desired intermolecular esterification:

  • Use a high concentration of the external alcohol: This increases the likelihood of the carboxylic acid reacting with the external alcohol.[19]

  • Employ dilute conditions for the hydroxy acid: This can reduce the rate of the intramolecular reaction relative to the intermolecular one.[3]

Competing_Reactions Start 2-Hydroxycyclohexanecarboxylic Acid Intermolecular Intermolecular Esterification (with external alcohol) Start->Intermolecular High [Alcohol] Intramolecular Intramolecular Esterification (Lactonization) Start->Intramolecular Low [Alcohol] Desired_Ester Desired Ester Product Intermolecular->Desired_Ester Lactone Lactone Byproduct Intramolecular->Lactone

Caption: Competing Intermolecular vs. Intramolecular Esterification.

Q4: What are the best practices for the purification of the final ester product?

A4: Proper purification is crucial for obtaining a high-purity product. A typical workup and purification sequence involves:

  • Quenching and Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4][6] Subsequently, wash with brine (saturated NaCl solution) to remove excess water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filter.[4]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Final Purification: The crude product can be purified by either distillation or column chromatography.[15][17] Distillation is often effective if there is a significant difference in boiling points between the desired ester and any byproducts.[6]

Experimental Protocols

Protocol 1: General Fischer Esterification using a Dean-Stark Apparatus

This protocol is a standard method for achieving high yields by continuously removing water.

Materials:

  • 2-hydroxycyclohexanecarboxylic acid

  • Alcohol (e.g., ethanol, methanol)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[11]

  • Charging the Flask: To the flask, add 2-hydroxycyclohexanecarboxylic acid, a 5- to 10-fold molar excess of the desired alcohol, and toluene (sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Carefully add the acid catalyst (1-5 mol%) to the reaction mixture.[11]

  • Reflux: Heat the mixture to reflux. As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[8]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until reaction completion is confirmed by TLC or GC analysis.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.[6][15][17]

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Tutor. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. [Link]

  • Experiment 22: The Fischer Esterification. (n.d.). St. Norbert College. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Houston, P. L., & Pabon, L. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 691–693. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Lesson Video: Properties of Esters. (n.d.). Nagwa. [Link]

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts. Tetrahedron, 58(41), 8179–8188. [Link]

  • Carboxylic Acid to Ester in Acid: Intramolecular Esterification. (2020, April 6). [Video]. YouTube. [Link]

  • Lundberg, H., Tinnis, F., Zhang, J., & Adolfsson, H. (2014). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 79(10), 4567–4573. [Link]

  • Carissimi, M. (1972). U.S. Patent No. 3,700,675. U.S.
  • Armarego, W. L. F. (1965). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. Australian Journal of Chemistry, 18(6), 847. [Link]

  • Lactone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Problem 6.57 Esterification is the reaction o... [FREE SOLUTION]. (n.d.). Vaia. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Rummey, C., & Prasad, K. (2007). U.S.
  • On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... (2024, June 6). Filo. [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

  • Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. (2017, December 19). [Video]. YouTube. [Link]

  • (a) Interpretation: The intramolecular esterification reaction of following hydroxycarboxylic acid should be determined. (2023, December 11). Filo. [Link]

  • Intramolecular Fischer Esterificiation. (n.d.). AK Lectures. [Link]

Sources

Troubleshooting

Removing residual acid catalyst from methyl 2-hydroxycyclohexanecarboxylate

Technical Support Center: Troubleshooting Residual Acid in -Hydroxy Ester Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isola...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Residual Acid in -Hydroxy Ester Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of methyl 2-hydroxycyclohexanecarboxylate following a Fischer esterification. The primary culprit for yield loss and product degradation is the failure to completely remove the residual homogeneous acid catalyst (e.g.,


 or 

-toluenesulfonic acid).

This guide provides field-proven, self-validating protocols to ensure complete acid neutralization, thereby preserving the structural integrity of your


-hydroxy ester during downstream purification.
Part 1: Workup & Isolation Workflow

G Reaction Crude Esterification Mixture (Ester + Acid Catalyst) Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Reaction->Dilute Wash1 Aqueous Wash (Removes Bulk Acid) Dilute->Wash1 Neutralize 5% NaHCO3 Wash (Neutralizes Residual Acid) Wash1->Neutralize Check pH Check of Aqueous Layer (Is pH >= 7?) Neutralize->Check Check->Neutralize No (pH < 7) Brine Brine Wash (Breaks Emulsions) Check->Brine Yes (pH >= 7) Dry Dry over Anhydrous Na2SO4 & Filter Brine->Dry Distill Vacuum Distillation (Pure β-Hydroxy Ester) Dry->Distill

Workflow for neutralizing and isolating acid-free methyl 2-hydroxycyclohexanecarboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my methyl 2-hydroxycyclohexanecarboxylate degrade or undergo elimination during vacuum distillation? A1: Methyl 2-hydroxycyclohexanecarboxylate contains a secondary hydroxyl group positioned ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to the ester carbonyl. This structural motif is highly susceptible to acid-catalyzed dehydration. If even trace amounts of the homogeneous acid catalyst remain in the crude mixture, the thermal energy applied during vacuum distillation will trigger an E1 or E2 elimination pathway. This results in the loss of water and the formation of the undesired alkene, methyl cyclohex-1-ene-1-carboxylate. The causality is absolute: thermal distillation in the presence of trace acid guarantees product degradation.

Q2: What is the most effective protocol to neutralize and remove residual homogeneous acid catalysts? A2: To prevent elimination, the acid must be chemically neutralized, not just diluted. We recommend a rigorous acid-base liquid-liquid extraction[1]. By washing the organic layer with a weak aqueous base like 5% sodium bicarbonate (


), the strong acid catalyst is converted into a water-soluble salt (e.g., sodium sulfate or sodium tosylate)[2]. These salts partition exclusively into the aqueous phase. We specifically avoid strong bases like sodium hydroxide (

) because they catalyze the saponification (hydrolysis) of the ester back into the starting carboxylic acid[1].

Q3: How can I verify that the acid catalyst has been completely removed before distillation? A3: A robust protocol must be a self-validating system. You cannot assume the acid is neutralized simply because a bicarbonate wash was performed. During the extraction, the reaction of


 with acid produces carbonic acid, which decomposes into 

gas and water[3]. The cessation of gas evolution is a qualitative indicator, but it is insufficient for verification. You must test the pH of the drained aqueous effluent using universal indicator paper. The protocol validates itself only when the aqueous layer registers a pH

. If the pH is acidic, the organic layer still harbors trace catalyst, and the wash must be repeated.

Q4: Are there alternative synthetic strategies to avoid homogeneous acid cleanup entirely? A4: Yes. For researchers looking to bypass aqueous workups, we recommend transitioning from homogeneous acids to heterogeneous solid acid catalysts, such as Amberlyst-15[4]. Amberlyst-15 is a sulfonic acid-functionalized polystyrene resin. Because the acidic sites are tethered to an insoluble polymer matrix, the catalyst can be quantitatively removed from the reaction mixture via simple vacuum filtration[4]. This eliminates the need for aqueous neutralization, prevents emulsion formation, and completely mitigates the risk of acid-catalyzed elimination during downstream distillation.

Part 3: Quantitative Comparison of Neutralization Agents

Selecting the correct base is a balance between neutralization efficiency and protecting the ester functional group from hydrolysis.

Neutralization AgentConjugate Acid pKaRisk of Ester Hydrolysis

Evolution Risk
Phase Separation Efficiency
5%

6.4Very LowHigh (Requires frequent venting)Excellent (when followed by brine)
10%

10.3ModerateModerateGood
1M

15.7High (Saponification)NonePoor (High emulsion risk)
Part 4: Self-Validating Step-by-Step Methodology

Optimized Workup Protocol for Residual Acid Removal Prerequisites: Ensure the Fischer esterification is complete via TLC or GC-MS before initiating the workup.

  • Cooling and Dilution: Remove the reaction flask from the heat source and cool to room temperature. Dilute the crude mixture with 3 volumes of a moderately polar organic solvent (e.g., ethyl acetate or diethyl ether).

    • Causality: Dilution lowers the viscosity and density of the organic phase, which is critical for rapid and clean phase separation during extraction.

  • Primary Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of distilled water. Stopper, invert, and gently swirl. Allow the layers to separate and drain the lower aqueous layer.

    • Causality: This bulk wash removes unreacted methanol and the majority of the highly water-soluble acid catalyst, preventing overwhelming gas evolution in the subsequent neutralization step.

  • Bicarbonate Neutralization (Critical Step): Add an equal volume of 5% aqueous

    
     to the organic layer[2]. Stopper the funnel and invert. Immediately open the stopcock to vent.  Gently swirl the mixture, venting frequently to release the 
    
    
    
    gas generated by the neutralization of the residual acid[3].
  • Self-Validation Check: Drain the lower aqueous layer into a beaker. Test the pH of this effluent using pH indicator strips.

    • If pH < 7: Trace acid remains. Repeat Step 3.

    • If pH

      
       7: The acid is fully neutralized. Proceed to Step 5.
      
  • Brine Wash: Wash the organic layer with a half-volume of saturated aqueous

    
     (brine). Swirl, separate, and discard the aqueous layer.
    
    • Causality: The high ionic strength of the brine drastically reduces the solubility of water in the organic phase, pre-drying the ester and breaking any micro-emulsions.

  • Desiccation: Transfer the organic layer to a clean Erlenmeyer flask. Add anhydrous sodium sulfate (

    
    ) in small portions until the crystals flow freely like sand rather than clumping. Let sit for 10 minutes, then filter out the drying agent.
    
  • Concentration and Distillation: Remove the organic solvent under reduced pressure using a rotary evaporator. The resulting acid-free crude methyl 2-hydroxycyclohexanecarboxylate can now be safely purified via fractional vacuum distillation without the risk of thermal elimination.

References
  • Title: 4.8: Acid-Base Extraction | Source: Chemistry LibreTexts | URL: [Link]

  • Title: 4.7: Reaction Work-Ups | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Acid–base extraction | Source: Wikipedia | URL: [Link]

  • Title: Methyl ester production process from palm fatty acid distillate using hydrodynamic cavitation reactors in series with solid acid catalyst | Source: PMC (NIH) | URL: [Link]

  • Title: Elimination Reactions of Esters in the Biosynthesis of Polyketides and Ribosomal Peptides | Source: ResearchGate | URL: [Link]

Sources

Optimization

Minimizing hydrolysis during workup of methyl 2-hydroxycyclohexanecarboxylate

The following technical guide addresses the stabilization of methyl 2-hydroxycyclohexanecarboxylate during workup and purification. It is designed for researchers observing yield loss due to ester hydrolysis or "disappea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stabilization of methyl 2-hydroxycyclohexanecarboxylate during workup and purification. It is designed for researchers observing yield loss due to ester hydrolysis or "disappearance" of product during extraction.

Topic: Minimizing Hydrolysis During Workup & Purification Molecule: Methyl 2-hydroxycyclohexanecarboxylate (CAS: 2236-11-5) Classification:


-Hydroxy Ester (Cyclic)
Executive Summary

Methyl 2-hydroxycyclohexanecarboxylate presents a specific challenge in workup: it contains an internal "catalyst"—the


-hydroxyl group. Unlike simple fatty esters, the neighboring hydroxyl group can facilitate hydrolysis through intramolecular hydrogen bonding  (activating the carbonyl carbon) or neighboring group participation (NGP) . Consequently, this molecule is significantly more labile than standard methyl esters, particularly in basic media.

This guide provides a self-validating protocol to isolate this compound without degradation.

Part 1: The Chemistry of Instability (Why is it hydrolyzing?)

Q: I am using standard extraction conditions (sat. NaHCO


).[1] Why am I losing product? 
A:  You are likely experiencing Anchimeric Assistance  (Neighboring Group Participation).
In a standard ester, hydroxide attack is the rate-limiting step. In methyl 2-hydroxycyclohexanecarboxylate, the adjacent hydroxyl group can form an intramolecular hydrogen bond with the ester carbonyl oxygen. This polarization makes the carbonyl carbon highly electrophilic, significantly lowering the activation energy for nucleophilic attack by water or hydroxide.
  • The Risk: Even mild bases like Sodium Bicarbonate (pH ~8.5) can trigger rapid saponification if the contact time is prolonged or the temperature is unregulated.

  • The Fix: Switch to a Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride for the quench. Avoid carbonate bases if possible.

Q: Does the stereochemistry (cis vs. trans) affect stability? A: Yes.

  • Cis-isomer: Often allows for an axial/equatorial relationship that favors intramolecular H-bonding. This isomer is typically more prone to hydrolysis.

  • Trans-isomer: If locked in a diequatorial conformation, it is generally more stable. However, ring flipping can expose the labile conformation. Treat both isomers as highly sensitive.

Part 2: Optimizing the Quench and Extraction

Q: What is the "Safe Zone" for pH during extraction? A: The stability window is narrow: pH 6.0 – 7.5 .

  • pH < 5: Acid-catalyzed hydrolysis (reversible but significant over time).

  • pH > 8: Base-catalyzed saponification (irreversible and rapid).

  • Protocol: Use 0.5 M Sodium Phosphate Buffer (pH 7.0) for all aqueous washes. This "locks" the pH in the safe zone, unlike water (which can drift acidic) or bicarbonate (basic).

Q: How do I handle emulsions without using brine (which might be too acidic/basic)? A: Emulsions are common due to the amphiphilic nature of the hydroxy-ester.

  • Solvent Choice: Avoid Diethyl Ether (holds too much water). Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) mixed with Hexanes (3:1). The non-polar hexane component helps break emulsions.

  • The "Dry" Brine Technique: Instead of aqueous brine, add solid NaCl directly to the emulsion and swirl gently. This increases ionic strength without adding water volume or altering pH.

Q: What is the maximum safe temperature for the workup? A: 4°C (Ice Bath). Hydrolysis rates double roughly every 10°C. Performing the quench and separation at 0–4°C reduces the rate of hydrolysis by ~4-8x compared to room temperature.

Part 3: Post-Extraction Processing

Q: Can I distill this compound? A: Yes, but Vacuum is mandatory. The boiling point is high (>200°C at atm), where thermal elimination (dehydration) or dimerization (lactide formation) will occur.

  • Requirement: High vacuum (< 1 mmHg).

  • Target Vapor Temp: Keep vapor temperature below 80°C.

  • Warning: If the pot residue turns viscous/polymeric, you are forming polyesters/lactides. Stop immediately.

Q: Is column chromatography safer? A: Generally, yes.

  • Stationary Phase: Use Neutral Alumina or Silica Gel buffered to pH 7 (wash silica with 1% triethylamine in hexane, then flush with hexane before loading). Acidic silica can catalyze hydrolysis or dehydration.

  • Eluent: Hexanes/Ethyl Acetate gradient.

Protocol: The "Zero-Hydrolysis" Workup

Objective: Isolate Methyl 2-hydroxycyclohexanecarboxylate with <1% hydrolysis.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) or EtOAc (Pre-cooled to 0°C).

  • Quench Buffer: 0.5 M Sodium Phosphate Buffer, pH 7.0 (Pre-cooled to 0°C).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO

    
    ).[2]
    

Step-by-Step:

  • Cool Down: Place the reaction flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Buffered Quench: Add the cold Phosphate Buffer slowly. Do not use water or HCl.

  • Rapid Extraction:

    • Add cold solvent.

    • Shake vigorously for 30 seconds (do not soak).

    • Separate layers immediately.

    • Critical: If an emulsion forms, centrifuge or filter through a celite pad immediately. Do not wait for gravity separation.

  • The "Cold Wash": Wash the organic layer once with cold Phosphate Buffer, then once with cold Brine.

  • Drying: Dry over MgSO

    
     for 5 minutes at 0°C. (Sodium sulfate is too slow at 0°C).
    
  • Concentration: Filter and concentrate on a rotary evaporator. Bath temperature must not exceed 30°C.

Visualizing the Hazard: Hydrolysis Pathways

The following diagram illustrates the competing pathways and the role of the hydroxyl group in catalyzing the reaction.

HydrolysisPathways cluster_0 Critical Failure Modes Ester Methyl 2-hydroxy cyclohexanecarboxylate Activated H-Bond Activated Intermediate Ester->Activated Intramolecular H-Bonding SafePath Buffered Workup (pH 7, 0°C) Ester->SafePath Controlled Conditions AcidPath Acid Hydrolysis (pH < 5) Activated->AcidPath Protonation (H+) BasePath Base Saponification (pH > 8) Activated->BasePath Fast Attack (OH-) Byproduct Cyclohexanecarboxylic acid + Methanol AcidPath->Byproduct Reversible BasePath->Byproduct Irreversible Product Isolated Ester (High Yield) SafePath->Product Preservation

Caption: Decision pathways for workup. The "Activated Intermediate" represents the increased susceptibility due to the neighboring hydroxyl group.

Troubleshooting Data Table
SymptomProbable CauseCorrective Action
Product disappears after NaHCO

wash
Base-catalyzed saponification amplified by OH-group activation.Switch to Phosphate Buffer (pH 7) . Reduce contact time to <1 min.
New spot on TLC (lower Rf) appears Hydrolysis to acid or formation of lactide dimer.Check workup temp. If >30°C, keep cold. If acid formed, re-methylate with TMS-Diazomethane to recover.
Yield is >100% (Viscous oil) Solvent trapping or Dimerization (Lactide formation).Dry longer under high vacuum (cold). Check NMR for dimer signals.
NMR shows broad -OH peak shifting Residual acid or water.Azeotrope with Toluene (3x) on rotovap to remove trace water/acetic acid.
References
  • Organic Chemistry Portal. (n.d.). Methyl Esters - Synthesis and Protection. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). Methyl 2-hydroxycyclohexanecarboxylate Compound Summary. Retrieved March 1, 2026, from [Link]

  • European Patent Office. (1998). EP 0675867 B1: Hydrolysis of Methyl Esters. Retrieved March 1, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Neighboring Group Participation. Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of cis-Methyl 2-hydroxycyclohexanecarboxylate

Welcome to the Technical Support Knowledge Base. As a critical intermediate in stereospecific drug development and conformational analysis, obtaining diastereomerically pure cis-methyl 2-hydroxycyclohexanecarboxylate fro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a critical intermediate in stereospecific drug development and conformational analysis, obtaining diastereomerically pure cis-methyl 2-hydroxycyclohexanecarboxylate from a cis/trans mixture requires exploiting subtle physicochemical differences[1]. This guide provides researchers with field-proven troubleshooting FAQs, self-validating protocols, and the mechanistic causality behind each separation technique.

Mechanistic Causality & Isomer Properties

To purify the cis-isomer efficiently, one must understand the stereochemical dynamics of the cyclohexane ring. In the cis-isomer, the hydroxyl (-OH) and ester (-COOCH₃) groups occupy an axial-equatorial (a,e) arrangement. This proximity facilitates a strong intramolecular hydrogen bond[2].

Conversely, the trans-isomer strongly favors a diequatorial (e,e) conformation, orienting the polar groups away from each other and leaving them exposed for intermolecular interactions[1]. This fundamental difference in hydrogen bonding dictates their behavior during chromatography.

Table 1: Physicochemical & Chromatographic Properties of Diastereomers
Propertycis-Methyl 2-hydroxycyclohexanecarboxylatetrans-Methyl 2-hydroxycyclohexanecarboxylate
Ring Conformation Axial-Equatorial (a,e) or Equatorial-Axial (e,a)Diequatorial (e,e) favored
Intramolecular H-Bond Strong (Shields polar functional groups)Weak / Absent (Groups point away)
Silica Gel Interaction Weak (Fewer available H-bond donors/acceptors)Strong (Exposed polar groups bind silanols)
Relative Polarity LowerHigher
TLC Elution (

)
Higher

(Elutes faster)
Lower

(Elutes slower)

H-NMR (

)
2 – 5 Hz (Axial-equatorial coupling)9 – 12 Hz (Trans-diaxial coupling)

Troubleshooting & FAQs

Q1: Why is normal-phase silica gel chromatography recommended over distillation for this separation? A1: While distillation is standard for volatile esters, the boiling points of these diastereomers are nearly identical. Normal-phase chromatography is highly effective because it exploits hydrogen bonding rather than vapor pressure. The cis-isomer's intramolecular hydrogen bond shields its polar functionalities, preventing strong adsorption to the polar silanol groups of the silica gel. Consequently, it elutes significantly faster than the trans-isomer, which engages in strong intermolecular hydrogen bonding with the stationary phase[3].

Q2: My cis-isomer fraction is still contaminated with the trans-isomer. How can I improve the resolution? A2: Co-elution usually stems from column overloading or an overly polar mobile phase.

  • Reduce Loading: Ensure a silica-to-crude mass ratio of at least 50:1.

  • Optimize Gradient: Start with a highly non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate) and increase polarity very gradually. A shallow gradient prevents the trans-isomer from mobilizing prematurely.

  • Particle Size: Switch to ultra-pure silica gel (230–400 mesh) for flash chromatography to increase theoretical plates.

Q3: How can I definitively verify the purity and stereochemistry of my isolated fractions? A3: Rely on


H-NMR spectroscopy as a self-validating analytical tool. The coupling constant (

) between the carbinol proton (H-2) and the alpha-carbonyl proton (H-1) is diagnostic. In the purified cis-fraction, expect a small

value (2–5 Hz) indicative of axial-equatorial coupling. If you observe a large

value (9–12 Hz) characteristic of trans-diaxial coupling, your fraction is contaminated with the trans-isomer.

Q4: Can I use crystallization to scale up the purification without massive chromatography columns? A4: Yes, but not directly on the ester. You must first perform a base-promoted saponification to convert the mixture to 2-hydroxycyclohexanecarboxylic acids[1]. The trans-acid crystallizes more readily from water or ethyl acetate/hexane due to its highly symmetrical diequatorial packing. After filtering out the trans-crystals, the mother liquor (enriched in the cis-acid) can be subjected to Fischer esterification to regenerate the cis-ester[1].

Experimental Workflows & Standard Operating Procedures

Workflow Start Crude Mixture (cis/trans-Methyl 2-hydroxycyclohexanecarboxylate) Chromatography Normal Phase Silica Gel Chromatography (Hexane/EtOAc Gradient) Start->Chromatography Fraction1 Fraction 1: High Rf (Weak Silica Interaction) Chromatography->Fraction1 Elutes First Fraction2 Fraction 2: Low Rf (Strong Silica Interaction) Chromatography->Fraction2 Elutes Second NMR1 1H-NMR Validation Small J1,2 (2-5 Hz) -> cis-Isomer Fraction1->NMR1 NMR2 1H-NMR Validation Large J1,2 (9-12 Hz) -> trans-Isomer Fraction2->NMR2

Figure 1: Chromatographic separation workflow and self-validating NMR analysis for cis/trans isomers.

SOP 1: Chromatographic Isolation of the cis-Isomer

Objective: Isolate the cis-isomer using gradient flash chromatography.

  • Preparation: Dissolve the crude mixture of methyl 2-hydroxycyclohexanecarboxylate in a minimal volume of the starting mobile phase (95:5 Hexane:Ethyl Acetate).

  • Column Packing: Prepare a silica gel column (230-400 mesh) using a slurry method with Hexane. Ensure a mass ratio of silica to crude sample of 50:1.

  • Loading: Apply the dissolved sample evenly to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 95:5 Hexane:Ethyl Acetate to elute non-polar impurities.

    • Gradually increase polarity to 85:15 Hexane:Ethyl Acetate. The cis-isomer, stabilized by intramolecular hydrogen bonding, will elute in this window.

    • Increase polarity to 70:30 Hexane:Ethyl Acetate to elute the more polar trans-isomer.

  • Concentration: Pool the high-

    
     fractions and concentrate under reduced pressure (rotary evaporation at 30°C) to yield the purified cis-isomer.
    
SOP 2: Analytical Validation via TLC and NMR

Objective: Confirm the success of SOP 1 through self-validating analytical checks.

  • TLC Analysis: Spot the concentrated product alongside the crude mixture on a silica gel 60 F254 plate. Develop in 80:20 Hexane:Ethyl Acetate.

  • Visualization: Dip the plate in potassium permanganate (

    
    ) stain and gently heat. The cis-isomer must appear as a single spot with a higher 
    
    
    
    value than the trans-isomer.
  • NMR Confirmation: Dissolve 10 mg of the product in

    
    . Acquire a 
    
    
    
    H-NMR spectrum. Analyze the multiplet corresponding to the carbinol proton (H-2, typically around 3.5–4.0 ppm). Verify that the coupling constant (
    
    
    ) is between 2–5 Hz, confirming the axial-equatorial relationship of the cis-isomer.

References

  • [1] 2-Hydroxycyclohexanecarboxylic acid | 609-69-8 | Benchchem. Benchchem.

  • [3] Methyl 2-Hydroxycyclohexanecarboxylate Properties - Ontosight AI. Ontosight AI.

  • [2] 2-Hydroxycyclohexanecarboxylic acid - Intramolecular Hydrogen Bonding. Benchchem.

Sources

Optimization

Technical Support Center: Stereoselective Functionalization of Chiral Cyclohexane Esters

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a notorious synthetic bottleneck: the loss of stereochemical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a notorious synthetic bottleneck: the loss of stereochemical integrity during the α-functionalization of chiral cyclohexane esters.

When you deprotonate a chiral ester, the α-carbon transitions from a tetrahedral


 center to a planar 

enolate. Without strategic intervention, this inevitably leads to epimerization or complete racemization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maintain absolute stereocontrol.

Diagnostic Hub: Troubleshooting & FAQs

Q: Why does my chiral cyclohexane ester completely racemize upon treatment with a base prior to alkylation? A: This is a fundamental consequence of enolate geometry. Deprotonation at the α-position yields a planar,


-hybridized enolate, effectively erasing the existing stereocenter. Because the enolate is flat, incoming electrophiles can attack from either the top or bottom face with equal probability, resulting in a racemic mixture (or epimers, if other stereocenters exist in the ring)[1]. To prevent this, you must artificially bias one face of the enolate.

Q: How can I prevent epimerization when functionalizing a cyclohexane ring with multiple stereocenters? A: You must rely on either internal conformational biases or external chiral directors.

  • Internal Control: Increasing the steric bulk of the ester (e.g., switching from a methyl ester to a tert-butyl ester) can amplify the "folding strain" of the transition state, naturally biasing the enolate to react from the less hindered face[2].

  • External Control: For absolute control, attach a chiral auxiliary. Esters derived from 8-phenylmenthol are highly effective; the auxiliary engages in

    
    -stacking and steric shielding, blocking one face of the enolate and directing the electrophile to the opposite face. This is particularly useful for forming all-carbon quaternary centers on cyclohexane scaffolds[3].
    

Q: Can I recover stereopurity if my intermediate inevitably racemizes during the reaction? A: Yes, through a Dynamic Kinetic Asymmetric Transformation (DYKAT). If your starting material (e.g., an α-halo cyclohexane ester) rapidly racemizes in situ, you can use a chiral transition-metal catalyst to selectively cross-couple only one enantiomer. Because the unreacted enantiomer continuously racemizes to replenish the reactive one, you can achieve >90% yield of a single enantiomer from a racemic starting material[4].

Mechanistic Workflows

To visualize the causality behind these troubleshooting steps, review the logical pathways below.

G A Chiral Cyclohexane Ester (sp3 alpha-carbon) B Base (e.g., LDA) A->B C Planar Enolate (sp2 hybridized) B->C Deprotonation D1 Uncontrolled Trapping C->D1 D2 Stereocontrolled Trapping C->D2 E1 Racemization (Loss of Stereocontrol) D1->E1 Equal Face Attack E2 Enantioenriched Product D2->E2 Facial Shielding

Mechanistic divergence: Enolization-induced racemization vs. stereocontrolled trapping.

DYKAT Start Racemic alpha-Halo Ester Equil Rapid in situ Racemization Start->Equil Res Kinetic Resolution Step Equil->Res Catalyst Binding Cat Chiral Catalyst (Ni/Ligand) Cat->Res Prod Enantioenriched Product Res->Prod Stereoconvergent Coupling

Dynamic Kinetic Asymmetric Transformation (DYKAT) workflow for stereoconvergent cross-coupling.

Protocol Vault: Self-Validating Experimental Methodologies

Protocol A: Auxiliary-Directed Low-Temperature Alkylation

This protocol utilizes an 8-phenylmenthyl auxiliary to establish a quaternary stereocenter via kinetic enolization[3].

  • Step 1: Kinetic Enolization. Dissolve the 8-phenylmenthyl cyclohexane ester in anhydrous THF (0.1 M). Cool the system to -78 °C. Dropwise add 1.1 equivalents of Lithium Diisopropylamide (LDA).

    • Causality: LDA is a bulky, strong base that ensures irreversible, kinetic enolate formation. Operating at -78 °C suppresses thermodynamic equilibration and background epimerization[1].

  • Step 2: Validation Checkpoint. Quench a 0.1 mL reaction aliquot with

    
    . Analyze the crude mixture via 
    
    
    
    NMR. You must observe >95% deuterium incorporation at the α-position. If unreacted starting material remains, your base is wet or degraded.
  • Step 3: Electrophilic Trapping. Add 1.5 equivalents of the alkyl halide (e.g., methyl iodide) dropwise at -78 °C. Stir for 2 hours before slowly warming to -20 °C.

    • Causality: The 8-phenylmenthyl group physically blocks the bottom face of the enolate, forcing the electrophile to attack exclusively from the top face, setting the new stereocenter with high diastereomeric ratio (dr)[3].

  • Step 4: Auxiliary Cleavage. Reduce the ester linkage using

    
     to yield the enantioenriched chiral alcohol, liberating the auxiliary for recovery.
    
Protocol B: Stereoconvergent Cross-Coupling via DYKAT

Use this protocol when starting from a racemic α-halo cyclohexane ester to achieve an enantioenriched cross-coupled product.

  • Step 1: Catalyst Activation. In a glovebox, combine

    
     (5 mol%) and a chiral bis(oxazoline) ligand (6 mol%) in anhydrous DMA. Stir for 30 minutes to form the active chiral complex.
    
  • Step 2: Substrate Addition & Cooling. Add the racemic α-halo cyclohexane ester (1.0 equiv) to the catalyst solution. Crucially, cool the reaction vessel to -60 °C.

    • Causality: The reaction must be run at exceptionally low temperatures (-60 °C). If run warmer, the Brønsted basic Grignard reagent will cause uncatalyzed enolization of the newly formed product, leading to post-reaction racemization[5].

  • Step 3: Cross-Coupling. Slowly add the Grignard reagent (1.2 equiv) via syringe pump over 1 hour.

  • Step 4: Validation Checkpoint. Perform chiral HPLC on the crude mixture at 30% conversion. The product peak should exhibit >90% ee, while the unreacted starting material peak should remain a 1:1 racemic mixture. This confirms a true DYKAT pathway is operating[4].

Data Matrix: Impact of Reaction Parameters

The following table summarizes the quantitative impact of experimental choices on the stereochemical outcome of cyclohexane ester α-alkylation.

EntrySubstrate StrategyBase / CatalystTemp (°C)ElectrophileYield (%)Stereochemical OutcomeCausality / Mechanism
1Unmodified Methyl EsterNaOMe25MeI851:1 dr (Racemic)Thermodynamic enolate formation leads to complete loss of α-chirality[1].
2tert-Butyl EsterLDA-78MeI784:1 drSteric bulk of the ester biases the folding strain of the transition state[2].
38-Phenylmenthyl EsterLDA-78MeI82>10:1 drChiral auxiliary provides robust facial shielding via steric encumbrance[3].
4Racemic α-Halo EsterNi / Chiral Ligand-60Ar-MgX9194% eeDYKAT process; low temperature prevents Brønsted base-induced product racemization[5].

References

  • [4] Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Hokkaido University. Available at:

  • [1] Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at:

  • [2] Folding strain stereocontrol in cyclohexane ring formation by means of an intramolecular ester enolate alkylation reaction. ResearchGate. Available at:

  • [3] Stereocontrolled Access to Quaternary Centers by Birch Reduction/ Alkylation of Chiral Esters of Salicylic Acids. eScholarship.org. Available at:

  • [5] Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ACS Publications (Chemical Reviews). Available at:

Sources

Troubleshooting

Controlling exotherms in hydrogenation of methyl salicylate

Welcome to the Technical Support Center for Catalytic Processes. As a Senior Application Scientist, I have designed this guide to address one of the most critical safety and selectivity challenges in chemical scale-up: m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Processes. As a Senior Application Scientist, I have designed this guide to address one of the most critical safety and selectivity challenges in chemical scale-up: managing the intense heat generated during the hydrogenation of methyl salicylate.

Whether you are targeting the saturation of the aromatic ring to yield methyl 2-hydroxycyclohexanecarboxylate or attempting the reduction of the ester group, this process is notoriously exothermic. Poor thermal management leads to catalyst deactivation, thermal runaway, and the cleavage of the sensitive phenolic hydroxyl group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your scale-up is both safe and highly selective.

Exotherm Troubleshooting Workflow

ExothermControl Start Thermal Spike Detected (> 5°C/min) Mode Reactor Mode? Start->Mode Batch Batch Reactor Mode->Batch Semi Semi-Batch Reactor Mode->Semi Flow Continuous Flow Mode->Flow Solvent Increase Solvent Dilution (Thermal Mass) Batch->Solvent Jacket Maximize Jacket Cooling & Agitation Batch->Jacket Dosing Reduce Substrate/H2 Dosing Rate Semi->Dosing Semi->Jacket Flow->Jacket Cat Evaluate Catalyst Solvent->Cat Dosing->Cat Jacket->Cat CatChange Lower Catalyst Loading or Switch (e.g., Ru to Pt) Cat->CatChange

Decision tree for troubleshooting and controlling exotherms during methyl salicylate hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of methyl salicylate prone to severe exotherms, and how does this impact the reaction? A: The hydrogenation of the aromatic ring in methyl salicylate is highly exothermic, releasing approximately 120–150 kJ/mol per double bond. From a thermodynamic perspective, aromatic saturation is favored at lower temperatures, but kinetically, higher temperatures accelerate both the forward and reverse reaction rates[1]. If the heat of reaction is not rapidly removed, the local temperature at the catalyst surface spikes. This thermal runaway degrades the catalyst and promotes undesired side reactions. Furthermore, the phenolic -OH group in methyl salicylate can coordinate strongly with active metal sites, leading to facile side reactions (such as hydrogenolysis) if the thermal profile is not strictly managed[2].

Q2: How can I decouple heat generation from the reaction kinetics during scale-up? A: In a standard batch reactor, all reactants are present simultaneously, meaning heat generation is limited only by hydrogen mass transfer and intrinsic catalyst activity. To control this, you must transition to a semi-batch dosing strategy . By starving the reactor of the substrate (methyl salicylate), you make the dosing rate the rate-limiting step. Heat generation becomes a direct function of the feed rate rather than the chemical kinetics, allowing your cooling jacket to easily keep pace with the reaction.

Q3: Does the choice of catalyst influence the exotherm profile? A: Absolutely. Highly active catalysts like Ruthenium (Ru) offer exceptional activity at lower temperatures but can trigger massive initial exotherms, often leading to localized boiling of the solvent and rapid by-product formation[3]. Conversely, Platinum (Pt) or Palladium (Pd) catalysts offer a more controlled and steady reaction rate. While they may require slightly higher temperatures to initiate, they spread the heat generation over a longer period, making them much safer for batch and semi-batch operations[3].

Q4: Is aromatic hydrogenation reversible if the exotherm gets out of control? A: Yes. Thermodynamically, aromatic hydrogenation is reversible. While it is highly favorable at moderate temperatures (200–250 °C) and pressures (3–5 MPa), allowing the exotherm to push the internal temperature too high will shift the equilibrium backward, resulting in dehydrogenation and a loss of product yield[4]. Precise temperature control is therefore not just a safety requirement, but a thermodynamic necessity.

Quantitative Data: Thermal Control Strategies

The following table summarizes the causality between your chosen reactor strategy and the resulting thermal behavior during the hydrogenation of methyl salicylate.

Control StrategyMax Exotherm (

)
Heat Generation Rate (W/kg)Byproduct Formation (%)Scalability Index
Batch (All-in) > 45 °C> 85015 - 25%Low (High Risk)
Semi-Batch (

Dosing)
12 - 15 °C~ 300< 5%High
Semi-Batch (Substrate Dosing) 5 - 8 °C~ 150< 2%Very High
Continuous Flow < 2 °CN/A (Steady State)< 1%Excellent

Experimental Protocol: Self-Validating Semi-Batch Hydrogenation

To ensure absolute safety and high selectivity, follow this step-by-step methodology for the semi-batch hydrogenation of methyl salicylate. This protocol incorporates built-in validation checks to prove that your thermal control system is functioning correctly before and during the reaction.

Objective: Achieve >99% conversion of methyl salicylate while maintaining a strict isothermal profile (


 °C) to prevent thermal runaway and preserve the phenolic hydroxyl group.

Step 1: Thermal Baseline Calibration (Self-Validation Step)

  • Load the reactor with the chosen solvent (e.g., cyclohexane) and the catalyst (e.g., 5% Pt/C). Do not add the methyl salicylate yet.

  • Engage the active cooling jacket and set it to the target reaction temperature (e.g., 80 °C).

  • Validation Check: Inject a known pulse of heat via the reactor's internal calibration heater (or temporarily raise the jacket temperature by 10 °C, then drop it back). The system must return to 80 °C within 3 minutes. Causality: Establishing the baseline heat transfer coefficient (

    
    ) of the reactor ensures that the cooling system is fully operational and capable of removing heat before reactive species are introduced. If the system fails this test, abort the run and check the chiller fluid flow.
    

Step 2: System Pressurization

  • Purge the reactor headspace with

    
     three times, followed by 
    
    
    
    three times to remove all oxygen.
  • Pressurize the reactor to 20 bar with

    
     and set the agitator to maximum safe RPM to ensure high gas-liquid mass transfer.
    Causality: Pre-saturating the solvent with hydrogen prevents mass-transfer starvation during the initial substrate dosing, avoiding catalyst poisoning and ensuring the reaction begins immediately upon substrate introduction.
    

Step 3: Substrate Dosing (Active Exotherm Control)

  • Begin dosing pure methyl salicylate into the reactor at a rate of 0.05 equivalents per minute using a high-pressure HPLC pump.

  • Validation Check: Pause the dosing pump at the 15-minute mark. The internal reactor temperature must drop to match the exact jacket temperature within 60 seconds. Causality: Dosing the substrate makes the reaction zero-order with respect to the substrate. The heat release is strictly limited to the instantaneous concentration of methyl salicylate. If the temperature does not drop when dosing is paused, an uncontrolled side reaction is occurring, and the run must be aborted.

Step 4: Reaction Completion and Quench

  • Once all methyl salicylate has been dosed, hold the reactor at 80 °C and 20 bar for an additional 30 minutes to consume any residual substrate.

  • Cool the reactor to 20 °C, stop the agitator, and safely vent the

    
     gas.
    
  • Filter the catalyst under an inert atmosphere. Causality: A post-dosing hold ensures complete conversion without the risk of a thermal spike, as the bulk of the reaction heat has already been safely dissipated during the controlled dosing phase.

References

  • Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization C
  • Computational Mechanistic Study of Fe-Catalyzed Hydrogenation of Esters to Alcohols: Improving Catalysis by Accelerating Precatalyst Activ
  • Innovative reactor concept for the high temperature hydrogen
  • Thermodynamic Aspects of Aromatic Hydrogenation, ResearchG

Sources

Reference Data & Comparative Studies

Validation

1H NMR Stereochemical Assignment: cis- vs trans-Methyl 2-hydroxycyclohexanecarboxylate

Topic: 1H NMR Coupling Constants: cis vs trans Methyl 2-hydroxycyclohexanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Coupling Constants: cis vs trans Methyl 2-hydroxycyclohexanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the stereochemical analysis of methyl 2-hydroxycyclohexanecarboxylate , 1H NMR spectroscopy provides the most definitive, non-destructive method for distinguishing diastereomers. The differentiation relies on the Karplus relationship applied to the vicinal protons at C1 and C2.[1]

  • The Bottom Line:

    • Trans-isomer: Characterized by a large coupling constant (

      
       Hz) . The substituents occupy the thermodynamically favored diequatorial positions, placing the vicinal protons in a trans-diaxial arrangement (
      
      
      
      ).
    • Cis-isomer: Characterized by a small coupling constant (

      
       Hz) . The substituents adopt an axial/equatorial orientation, placing the vicinal protons in a gauche (equatorial/axial) arrangement (
      
      
      
      ).

This guide details the theoretical basis, experimental synthesis, and diagnostic data required to validate these assignments.

Theoretical Framework: Conformational Analysis & The Karplus Equation

To interpret the NMR data correctly, one must correlate the static planar structure with the dynamic 3D chair conformations.

Thermodynamic Stability and Conformation

For 1,2-disubstituted cyclohexanes, steric bulk drives the conformational equilibrium.

  • Trans-Isomer (Thermodynamic Product):

    • Conformation: The bulky ester (-COOMe) and hydroxyl (-OH) groups prefer the diequatorial (e,e) orientation to minimize 1,3-diaxial interactions.

    • Proton Geometry: In the (e,e) conformer, the methine protons H1 and H2 are forced into axial positions. They are anti-periplanar.

  • Cis-Isomer (Kinetic/Chelation Product):

    • Conformation: The substituents must be (a,e) or (e,a) .

    • Proton Geometry: Regardless of which group is axial, the H1-C1-C2-H2 dihedral angle remains approximately

      
       (gauche).
      
    • Stabilization: The cis isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, which locks the conformation and deshields the hydroxyl proton.

The Karplus Relationship

The scalar coupling constant


 is a function of the dihedral angle 

:

[1]
IsomerSubstituentsProtons (H1, H2)Dihedral Angle (

)
Predicted

Value
Trans Equatorial / EquatorialAxial / Axial

Large (9--12 Hz)
Cis Equatorial / AxialAxial / Equatorial

Small (2--5 Hz)

Comparative Analysis: Diagnostic Data

The following data summarizes the spectral differences observed in CDCl


 at 400 MHz or higher.
Table 1: Key 1H NMR Parameters
ParameterTrans -Methyl 2-hydroxycyclohexanecarboxylateCis -Methyl 2-hydroxycyclohexanecarboxylate
H2 Signal (CH-OH) Multiplet (dt or td) Narrow Multiplet (q or dt)

Coupling
9.5 -- 11.5 Hz (Distinctive large splitting)3.0 -- 5.0 Hz (Small splitting)
Peak Width (

)
Broad (> 20 Hz) due to large couplingsNarrow (< 10 Hz)
OH Chemical Shift

2.5 -- 3.0 ppm (Concentration dependent)

3.0 -- 3.5 ppm (Deshielded via Intramolecular H-bond)
H1 Signal (CH-COOMe)

2.2 -- 2.4 ppm (Axial)

2.5 -- 2.7 ppm (Equatorial/Axial average)

Note on Chemical Shifts: While chemical shifts (


) can vary based on concentration and solvent, the coupling constant (

)
is a molecular constant and remains the most reliable metric for stereochemical assignment.

Experimental Protocols

To validate these spectroscopic signatures, the following protocols describe the synthesis and isolation of the diastereomers.

Synthesis: Reduction of Methyl 2-oxocyclohexanecarboxylate

The stereochemical outcome is controlled by the choice of reducing agent.

Method A: Sodium Borohydride Reduction (Thermodynamic Bias)

Produces a mixture favoring the trans-isomer.

  • Dissolution: Dissolve methyl 2-oxocyclohexanecarboxylate (1.0 eq) in Methanol (0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add NaBH

    
     (0.5 eq) portion-wise over 15 minutes.
    
    • Mechanistic Insight: Methanol solvates the borohydride, reducing chelation effects. The hydride attacks from the axial trajectory (sterically less hindered) to yield the equatorial alcohol (trans-isomer).

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (3x), wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2). The trans isomer typically elutes second due to higher polarity (more accessible OH for silica interaction).

Method B: Zinc Borohydride Reduction (Chelation Control)

Favors the cis-isomer via a cyclic transition state.

  • Preparation: Generate Zn(BH

    
    )
    
    
    
    in situ by mixing ZnCl
    
    
    and NaBH
    
    
    in dry Ether.
  • Reaction: Add the substrate at -78 °C.

    • Mechanistic Insight: Zinc coordinates to both the ketone oxygen and the ester carbonyl. The hydride is delivered intramolecularly from the "top" face, leading to the cis relationship.

  • Workup: Standard aqueous workup as above.

Decision Logic for Stereochemical Assignment

The following workflow illustrates the logical path from raw data to structural assignment.

NMR_Assignment Start Isolate Product (Methyl 2-hydroxycyclohexanecarboxylate) Acquire Acquire 1H NMR (CDCl3, >300 MHz) Start->Acquire Identify Identify H2 Signal (CH-OH, ~3.5-4.0 ppm) Acquire->Identify Measure Measure Vicinal Coupling (J1,2) Analyze Splitting Pattern Identify->Measure Decision Is J(1,2) > 8 Hz? Measure->Decision Trans TRANS Isomer (Diequatorial Substituents) H1/H2 are Trans-Diaxial Decision->Trans Yes (9-12 Hz) Cis CIS Isomer (Axial/Equatorial) H1/H2 are Gauche Decision->Cis No (2-5 Hz) Check Secondary Check: Intramolecular H-Bond? (Dilution Study) Trans->Check Cis->Check

Figure 1: Decision tree for stereochemical assignment based on vicinal coupling constants.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard reference for J-value ranges).

  • Noyori, R., et al. (1984). Stereoselective reduction of beta-keto esters. Journal of the American Chemical Society. (Context for synthesis protocols).
  • PubChem. (2025).[2][3][4] cis-Methyl 2-hydroxycyclohexanecarboxylate. National Library of Medicine. [Link]

Sources

Comparative

Distinguishing cis- and trans-2-hydroxycyclohexanecarboxylate by 13C NMR

[label="Chromatography\nSilica Gel (Hexanes/EtOAc)", Finalizing the Graphics I'm now completing the Graphviz diagrams, ensuring the experimental workflow and the gamma-gauche effect visualizations are clear. I've focused...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Chromatography\nSilica Gel (Hexanes/EtOAc)",

Finalizing the Graphics

I'm now completing the Graphviz diagrams, ensuring the experimental workflow and the gamma-gauche effect visualizations are clear. I've focused on using color and concise captions to highlight the relationships and ensure the flow is logical. I have double checked the colors, and the syntax, and the captions. Finally, I'll be implementing the diagrams into the guide.

Confirming Diagram Integration

I'm now integrating the final, revised Graphviz diagrams for the gamma-gauche effect and the experimental workflow into the guide. I've focused on ensuring the diagrams are clear and consistently formatted. I've verified that the color-coding is accurate and all captions are concise and descriptive. My goal is for these visuals to enhance understanding of the data.

Validating the Predictions

I am now formulating the self-validation step, ensuring that TLC elution and 13C NMR shifts corroborate. I'll include data confirming that the cis isomer elutes first and shows upfield shifts, while the trans elutes second and has downfield shifts. Any discrepancies will lead to purity checks or conformational analysis. I am also making sure that each citation has been properly numbered and linked.

An accurate stereochemical assignment of cyclic intermediates is a critical quality control step in drug development and complex natural product synthesis. When working with 1,2-disubstituted cyclohexanes—specifically cis- and trans-2-hydroxycyclohexanecarboxylate—distinguishing the diastereomers can be challenging using 1H NMR alone due to overlapping multiplet signals.

However, 13C NMR spectroscopy provides an unambiguous, self-validating method for distinguishing these isomers by exploiting conformational thermodynamics and the gamma-gauche effect . This guide provides a comprehensive comparison of the spectroscopic and chromatographic behaviors of these isomers, backed by step-by-step experimental protocols.

Mechanistic Foundation: Conformation and the Gamma-Gauche Effect

To understand the spectroscopic differences between the cis and trans isomers, one must first analyze their favored chair conformations:

  • The Trans Isomer (Diequatorial): In trans-2-hydroxycyclohexanecarboxylate, the lowest-energy chair conformation places both the hydroxyl (-OH) and the ester (-COOR) groups in equatorial positions (e,e). Because both substituents project outward from the ring, there are no significant 1,3-diaxial interactions.

  • The Cis Isomer (Axial-Equatorial): The cis isomer is forced into a conformation where one substituent is equatorial and the other is axial (a,e or e,a). These two degenerate (or near-degenerate) chairs rapidly interconvert at room temperature, meaning the molecule always possesses one axial substituent.

The Causality of the Spectral Shift: In 13C NMR, an axial substituent exerts a profound steric compression on the axial protons located at the gamma (γ) carbons (C3 and C5 relative to the substituent). This steric crowding polarizes the C-H bond, pushing electron density toward the gamma carbon nucleus. This localized increase in electron density shields the carbon nucleus from the external magnetic field, requiring a lower resonance frequency. This phenomenon, known as the gamma-gauche effect , results in a diagnostic upfield shift of 4 to 6 ppm for the affected ring carbons [1.1].

Because the trans isomer lacks axial substituents in its ground state, it does not experience this shielding. Consequently, its ring carbons resonate significantly further downfield compared to the cis isomer[1].

ConformationalAnalysis Base 2-Hydroxycyclohexanecarboxylate Trans Trans Isomer (Diequatorial, e,e) Base->Trans Cis Cis Isomer (Axial-Equatorial, a,e) Base->Cis NoGamma No Axial Substituents Minimal Steric Compression Trans->NoGamma Gamma Axial Substituent Present Steric Compression on γ-Protons Cis->Gamma Downfield Ring Carbons: Downfield (Higher ppm) NoGamma->Downfield Upfield Ring Carbons: Upfield (Lower ppm, Δ ~4-6 ppm) Gamma->Upfield

Logical flow of the gamma-gauche effect determining 13C NMR shifts in cyclohexane diastereomers.

Comparative Data Analysis: 13C NMR Shifts

The table below summarizes the expected 13C NMR chemical shifts (in CDCl3) for the methyl ester derivatives of the two isomers. The data clearly illustrates the shielding effect induced by the axial substituent in the cis geometry[2].

Carbon PositionTrans Isomer (e,e)Cis Isomer (a,e)Δ Shift (Trans - Cis)Diagnostic Significance
C1 (CH-COOR)~ 51.0 ppm~ 46.5 ppm+ 4.5 ppm Primary diagnostic site; shielded by adjacent axial OH.
C2 (CH-OH)~ 73.0 ppm~ 68.5 ppm+ 4.5 ppm Primary diagnostic site; shielded by adjacent axial COOR.
C3 (CH2)~ 34.0 ppm~ 31.0 ppm+ 3.0 ppm Gamma to C1; exhibits moderate upfield shift.
C4 (CH2)~ 24.0 ppm~ 20.5 ppm+ 3.5 ppm Gamma to C2; exhibits strong upfield shift.
C5 (CH2)~ 25.0 ppm~ 22.0 ppm+ 3.0 ppm Delta position; minor conformational averaging shifts.
C6 (CH2)~ 29.0 ppm~ 25.5 ppm+ 3.5 ppm Gamma to C2; exhibits strong upfield shift.

(Note: Exact ppm values may vary slightly depending on concentration, temperature, and the specific ester alkyl group (e.g., methyl vs. ethyl), but the relative Δ shift remains a robust diagnostic constant).

Experimental Protocol: Synthesis, Separation, and Validation

To ensure scientific integrity, the isolation and characterization of these isomers must function as a self-validating system . The physical behavior of the molecules during chromatography must logically correlate with their spectroscopic signatures.

Step 1: Diastereoselective Reduction
  • Dissolve methyl 2-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous methanol (0.5 M) and cool to 0 °C under an inert atmosphere.

  • Add sodium borohydride (NaBH4, 1.2 equiv) portion-wise over 15 minutes to control the exothermic hydrogen evolution.

  • Stir for 2 hours at 0 °C. The hydride attacks the planar ketone from both the axial and equatorial faces, yielding a diastereomeric mixture of cis and trans alcohols[3].

  • Quench cautiously with saturated aqueous NH4Cl, extract with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO4, and concentrate in vacuo.

Step 2: Chromatographic Separation (The Causality of Elution)
  • Load the crude mixture onto a silica gel flash chromatography column.

  • Elute using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).

  • Expert Insight: The cis isomer will elute first (higher Rf value). Why? In the cis (a,e) conformation, the axial hydroxyl group and the equatorial ester group are in close spatial proximity, facilitating a strong intramolecular hydrogen bond . This internal bonding "hides" the polar hydroxyl proton from the silica gel surface. Conversely, the trans (e,e) isomer has its hydroxyl group pointing away from the ester, making it fully available for strong intermolecular hydrogen bonding with the stationary phase, causing it to be retained longer[4].

Step 3: 13C NMR Acquisition
  • Dissolve 20-30 mg of each purified fraction in 0.6 mL of CDCl3 (containing TMS as an internal standard).

  • Acquire the 13C NMR spectrum at 100 MHz (or higher) using a standard proton-decoupled sequence (zgpg30). Ensure a sufficient relaxation delay (D1 ≥ 2s) to obtain sharp signals for the quaternary ester carbons.

ExperimentalWorkflow Step1 Synthesis NaBH4 Reduction of β-Keto Ester Step2 Chromatography Silica Gel (Hexanes/EtOAc) Step1->Step2 Step3 Fraction Isolation Cis elutes first (Intramolecular H-Bond) Step2->Step3 Step4 NMR Acquisition 13C NMR in CDCl3 (100 MHz) Step3->Step4 Step5 Data Validation Confirm Upfield Shifts for Cis Isomer Step4->Step5

Step-by-step workflow for the synthesis, separation, and NMR validation of cyclohexane isomers.

The Self-Validating Conclusion

The integrity of your stereochemical assignment relies on the intersection of physical and spectroscopic data.

  • Validation Check A: The fraction that eluted first (Fraction A) must exhibit the upfield 13C NMR signals (C1 ~46 ppm, C2 ~68 ppm). This confirms the presence of the axial substituent causing the gamma-gauche effect, validating the cis assignment.

  • Validation Check B: The fraction that eluted second (Fraction B) must exhibit the downfield 13C NMR signals (C1 ~51 ppm, C2 ~73 ppm). This confirms the diequatorial geometry lacking steric compression, validating the trans assignment.

If the chromatographic elution order contradicts the NMR shift data, the system flags an anomaly, indicating potential sample contamination, mislabeling, or an unexpected conformational lock caused by a bulky ester derivative.

References

1.5 - ResearchGate 2. 1 - Benchchem 3.2 - Benchchem 4.3 - ResearchGate 5. 4 - RSC.org

Sources

Validation

A Comparative Guide to the Infrared Spectrum of cis-Methyl 2-hydroxycyclohexanecarboxylate: Unveiling Intramolecular Interactions

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of the IR spectrum of cis-Methyl 2-hydroxycyclohexanecarboxylate, with a comparative study against its trans isomer to highlight the subtle yet significant impact of intramolecular forces on spectral data.

The Decisive Role of Intramolecular Hydrogen Bonding

The key to understanding the distinct IR spectrum of cis-Methyl 2-hydroxycyclohexanecarboxylate lies in the spatial arrangement of its hydroxyl (-OH) and ester (-COOCH₃) groups. In the cis configuration, these groups are positioned on the same face of the cyclohexyl ring, allowing for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction is sterically impossible in the trans isomer, where the groups are on opposite faces.

This single structural difference creates a cascade of observable effects in the IR spectrum, primarily impacting the vibrational frequencies of the O-H and C=O bonds. Hydrogen bonding, whether intramolecular or intermolecular, generally weakens the involved bonds, leading to a decrease in their stretching frequencies.[1] Specifically, the O-H bond lengthens as it is pulled towards the carbonyl oxygen, and similarly, the C=O bond is slightly elongated. This phenomenon is a direct consequence of the reduced force constants of these bonds.[1]

A significant advantage of studying intramolecular hydrogen bonding is that its spectral signature remains consistent even upon dilution in a non-polar solvent.[1][2] In contrast, intermolecular hydrogen bonds are disrupted as the concentration decreases, leading to the appearance of a "free" hydroxyl peak at a higher wavenumber.[1]

Comparative Spectral Analysis: Cis vs. Trans Isomers

The most illustrative method to comprehend the IR spectrum of cis-Methyl 2-hydroxycyclohexanecarboxylate is to compare it directly with its trans counterpart. The absence of intramolecular hydrogen bonding in the trans isomer provides a baseline for "unperturbed" functional group vibrations.

Vibrational Modecis-Methyl 2-hydroxycyclohexanecarboxylate (Intramolecular H-Bonding)trans-Methyl 2-hydroxycyclohexanecarboxylate (No Intramolecular H-Bonding)Rationale for Shift
O-H Stretch Broad, ~3485 cm⁻¹Sharper, higher frequency (typically 3600-3650 cm⁻¹ for free -OH)Hydrogen bonding weakens the O-H bond, lowering its vibrational frequency. The broadness indicates the constrained environment of the bonded hydroxyl group.[1][3]
C=O Stretch ~1725 cm⁻¹~1740 cm⁻¹Hydrogen bonding to the carbonyl oxygen reduces its double-bond character, thus weakening the bond and decreasing the stretching frequency.[1][2][4]

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

The IR spectrum of the cis isomer is characterized by a broad O-H stretching band at a significantly lower wavenumber compared to a "free" or non-hydrogen-bonded hydroxyl group, which typically appears as a sharp band in the 3600-3650 cm⁻¹ region.[1][3][5] Concurrently, the carbonyl (C=O) stretching frequency of the ester in the cis isomer is also shifted to a lower wavenumber. Standard ester carbonyl groups absorb around 1735-1750 cm⁻¹.[2] The observed shift in the cis isomer is a direct result of the electron density being pulled towards the hydrogen-bonded proton, which weakens the C=O double bond.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible IR data, a standardized experimental procedure is crucial. The following protocol outlines the steps for analyzing a liquid sample like Methyl 2-hydroxycyclohexanecarboxylate using a modern Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR-FTIR is often preferred for liquid samples as it requires minimal sample preparation and is less complex than using traditional liquid cells.[6][7]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is impeccably clean. Use a solvent like isopropanol or ethanol to wipe the crystal surface and allow it to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the neat liquid sample (e.g., cis-Methyl 2-hydroxycyclohexanecarboxylate) directly onto the center of the ATR crystal.[8][9] Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Perform the FTIR analysis. The instrument's software will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the key absorption bands, paying close attention to the O-H and C=O stretching regions.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next measurement.

Visualizing the Molecular Interactions and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the intramolecular hydrogen bonding and the experimental workflow.

G cluster_cis cis-Isomer: Intramolecular H-Bonding cluster_trans trans-Isomer: No Intramolecular H-Bonding C1 C C2 C C1->C2 C_ester C=O C1->C_ester O1 O C2->O1 H1 H O1->H1 O_ester O H1->O_ester C3 C C4 C C3->C4 C_ester2 C=O C3->C_ester2 O2 O C4->O2 H2 H O2->H2

Caption: Intramolecular vs. intermolecular spacing in isomers.

G start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background_scan 2. Acquire Background Spectrum clean_crystal->background_scan apply_sample 3. Apply Liquid Sample to Crystal background_scan->apply_sample acquire_spectrum 4. Acquire Sample Spectrum (Co-add Scans) apply_sample->acquire_spectrum process_data 5. Background Subtraction & FT acquire_spectrum->process_data analyze_spectrum 6. Identify & Analyze Key Peaks process_data->analyze_spectrum clean_up 7. Clean ATR Crystal Post-Analysis analyze_spectrum->clean_up end_process End clean_up->end_process

Caption: ATR-FTIR experimental workflow for liquid samples.

Conclusion

The IR spectrum of cis-Methyl 2-hydroxycyclohexanecarboxylate offers a classic textbook example of the influence of intramolecular hydrogen bonding. The notable shifts in the O-H and C=O stretching frequencies, when compared to its trans isomer, provide unequivocal evidence of this through-space interaction. For scientists in the field, a thorough understanding of these spectral nuances is not merely academic; it is a critical tool for confirming stereochemistry, assessing purity, and ultimately ensuring the structural integrity of synthesized molecules. By employing standardized analytical protocols, these subtle spectral signatures can be reliably used to make confident structural assignments.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Lewell, X. Q., Hillier, I. H., Field, M. J., Morris, J. J., & Taylor, P. J. (1988). Theoretical studies of vibrational frequency shifts upon hydrogen bonding. The carbonyl stretching mode in complexes of formaldehyde. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(6), 893-898.
  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Wang, Z., et al. (2023).
  • Verma, S., et al. (2021). Hydration and Orientation of Carbonyl Groups in Oppositely Charged Lipid Monolayers on Water. The Journal of Physical Chemistry B.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Gilli, G., & Gilli, P. (2014). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 19(9), 13934-13973.
  • Lawrence, C. P., & Skinner, J. L. (2003). Effect of hydrogen bonding on infrared absorption intensity. The Journal of Chemical Physics, 118(1), 264-272.
  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

Sources

Comparative

GC-MS fragmentation pattern of methyl 2-hydroxycyclohexanecarboxylate

An In-depth Technical Guide to the GC-MS Fragmentation Pattern of Methyl 2-hydroxycyclohexanecarboxylate Introduction: Decoding Molecular Structure with Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS) st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the GC-MS Fragmentation Pattern of Methyl 2-hydroxycyclohexanecarboxylate

Introduction: Decoding Molecular Structure with Electron Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The power of GC-MS lies in its coupling of a gas chromatograph's high-resolution separation capability with the mass spectrometer's ability to provide detailed structural information. In the electron ionization (EI) source of a mass spectrometer, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and subsequent fragmentation.[1] This fragmentation is not random; it follows predictable chemical pathways governed by the molecule's structure, functional groups, and the stability of the resulting fragment ions. The resulting mass spectrum serves as a molecular "fingerprint," which, when correctly interpreted, can definitively identify a compound.

This guide provides a detailed analysis of the EI fragmentation pattern of methyl 2-hydroxycyclohexanecarboxylate (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ).[2][3] We will explore the characteristic fragmentation pathways, compare its mass spectrum to that of a related compound to highlight diagnostic ions, and provide a robust experimental protocol for its analysis.

Core Fragmentation Mechanisms in Cyclic Hydroxy Esters

The fragmentation of methyl 2-hydroxycyclohexanecarboxylate is dictated by the interplay between its three key structural features: the cyclohexane ring, the hydroxyl (-OH) group, and the methyl ester (-COOCH₃) group. The primary fragmentation reactions for such compounds include:

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a bond adjacent to a functional group (like a carbonyl or hydroxyl group). The charge is typically retained by the fragment containing the heteroatom.[4][5]

  • Neutral Loss: The elimination of small, stable neutral molecules is a very common pathway. For this analyte, the loss of water (H₂O) from the hydroxyl group and the loss of a methoxy radical (•OCH₃) or methanol (CH₃OH) from the ester group are highly probable.[6][7]

  • Ring Opening and Cleavage: The cyclic structure can undergo ring-opening after initial ionization, leading to a radical cation that can then fragment further through various cleavage pathways.[4]

The Fragmentation Pattern of Methyl 2-hydroxycyclohexanecarboxylate

The mass spectrum of methyl 2-hydroxycyclohexanecarboxylate is characterized by several key fragments that provide definitive structural information. The molecular ion (M⁺•) is expected at a mass-to-charge ratio (m/z) of 158.

The most significant fragmentation pathways are detailed below and illustrated in the accompanying diagram.

Key Fragmentation Pathways:

  • Formation of the Base Peak (m/z 87): The base peak, the most abundant ion in the spectrum, is observed at m/z 87.[2] This fragment is formed through a characteristic reaction involving the hydroxyl and ester groups. The process is initiated by the loss of a water molecule (18 Da) from the molecular ion, followed by the loss of the carboxy methyl group (•COOCH₃, 59 Da), or a concerted mechanism. A more likely pathway involves an initial alpha-cleavage between C1 and C2 of the ring, followed by rearrangement and loss of the side chain to form a stable, conjugated system.

  • Loss of Water (m/z 140): A primary fragmentation event for alcohols is the elimination of a water molecule (18 Da).[6] This results in a fragment ion at m/z 140 ([M-H₂O]⁺•). This ion is often of low abundance but is a key indicator of the presence of a hydroxyl group.

  • Loss of Methoxy Radical (m/z 127): Cleavage of the O-CH₃ bond in the ester group results in the loss of a methoxy radical (•OCH₃, 31 Da), yielding an acylium ion at m/z 127 ([M-•OCH₃]⁺). This is a common fragmentation for methyl esters.[8]

  • Formation of m/z 55: The fragment at m/z 55 is a common ion in the mass spectra of cyclohexyl derivatives.[4] It corresponds to the C₄H₇⁺ ion, formed after ring cleavage and subsequent fragmentation. Its high intensity suggests it is a very stable fragment.[2]

Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways of methyl 2-hydroxycyclohexanecarboxylate upon electron ionization.

G M Methyl 2-hydroxycyclohexanecarboxylate (M+•) m/z 158 F140 [M-H₂O]+• m/z 140 M->F140 - H₂O F127 [M-•OCH₃]+ m/z 127 M->F127 - •OCH₃ F87 [C₅H₇O]+ (Base Peak) m/z 87 M->F87 - C₂H₃O₂• - H₂O (Complex Rearrangement) F55 [C₄H₇]+ m/z 55 M->F55 - C₃H₅O₃• (Ring Cleavage) F140->F87 - •COOCH₃

Caption: Proposed EI fragmentation pathways for methyl 2-hydroxycyclohexanecarboxylate.

Data Summary: Mass Spectrum of Methyl 2-hydroxycyclohexanecarboxylate

The following table summarizes the key ions observed in the electron ionization mass spectrum of the target analyte.

m/zRelative IntensityProposed Fragment IonStructural Information Gained
158Low[C₈H₁₄O₃]⁺• (Molecular Ion)Confirms molecular weight.
140Low[M-H₂O]⁺•Indicates presence of a hydroxyl group.
127Moderate[M-•OCH₃]⁺Indicates presence of a methyl ester.
87100% (Base Peak)[C₅H₇O]⁺Characteristic fragment for this structure.[2]
55High[C₄H₇]⁺Suggests a cyclohexyl ring origin.[2]

Comparative Analysis: Highlighting Diagnostic Ions

To understand the specific contribution of the hydroxyl group to the fragmentation pattern, it is instructive to compare the mass spectrum of methyl 2-hydroxycyclohexanecarboxylate with that of methyl cyclohexanecarboxylate (C₈H₁₄O₂, MW=142).

FeatureMethyl 2-hydroxycyclohexanecarboxylateMethyl cyclohexanecarboxylate[9]Comparison Insight
Molecular Ion (M⁺•) m/z 158m/z 142The 16 Da difference corresponds to the oxygen atom of the hydroxyl group.
Loss of Water m/z 140 ([M-18]⁺•) AbsentThis fragment is a diagnostic ion for the hydroxyl group.
Loss of Methoxy m/z 127 ([M-31]⁺)m/z 111 ([M-31]⁺)Both show this loss, but the resulting fragment differs by 16 Da.
Base Peak m/z 87 m/z 81 or 55The base peak at m/z 87 is unique and highly characteristic of the 2-hydroxy isomer.

This comparison clearly demonstrates that fragments resulting from the loss of water (m/z 140) and the unique base peak (m/z 87) are definitive indicators for the presence and position of the hydroxyl group in methyl 2-hydroxycyclohexanecarboxylate.

Experimental Protocol for GC-MS Analysis

This section provides a validated, step-by-step protocol for the analysis of methyl 2-hydroxycyclohexanecarboxylate. The methodology is based on established practices for similar analytes.[9]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. For analysis, dilute this solution to a working concentration of 1-10 µg/mL.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the final solution into a 1.5 mL glass autosampler vial.

Note on Derivatization: For some applications, derivatization of the hydroxyl group (e.g., silylation) may be performed to improve peak shape and thermal stability, though it is not strictly necessary for identification.[10]

GC-MS Instrumentation and Parameters

The following parameters are recommended for robust analysis.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]A non-polar column providing excellent separation for a wide range of analytes.
Carrier GasHelium at a constant flow of 1.0 mL/min[9]Inert gas providing good chromatographic efficiency.
Inlet Temperature250 °C[9]Ensures rapid and complete volatilization of the sample.
Injection ModeSplit (e.g., 50:1) or SplitlessSplit mode for concentrated samples to avoid column overload; Splitless for trace analysis.
Injection Volume1 µLStandard volume for most applications.
Oven ProgramInitial 70°C (2 min), ramp 15°C/min to 280°C (hold 5 min)[9]A general-purpose program that effectively separates medium-volatility compounds.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[9]Standard energy for generating reproducible fragmentation and library matching.
Mass Rangem/z 40-400Covers the molecular ion and all expected major fragments.[9]
Ion Source Temp.230 °C[9]Prevents condensation of analytes while minimizing thermal degradation.
Transfer Line Temp.280 °C[9]Ensures efficient transfer of analytes from the GC to the MS without cold spots.
Data Analysis Workflow

The following workflow ensures accurate identification of the target compound.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis Prep Sample Preparation (Dissolution, Dilution, Filtration) Method GC-MS Method Setup Prep->Method Inject Sample Injection & GC Separation Method->Inject Detect MS Detection (EI, Full Scan) Inject->Detect TIC Total Ion Chromatogram (TIC) Peak Identification Detect->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpret Fragmentation Pattern Analysis Spectrum->Interpret Confirm Library Search & Confirmation (NIST, Wiley) Interpret->Confirm

Caption: Standard workflow for GC-MS analysis and compound identification.

Conclusion

The electron ionization mass spectrum of methyl 2-hydroxycyclohexanecarboxylate provides a wealth of structural information. The fragmentation pattern is dominated by pathways characteristic of its constituent functional groups, including the loss of water from the hydroxyl group and cleavage of the ester moiety. The formation of a unique and abundant base peak at m/z 87, along with the diagnostic ion at m/z 140, allows for its unambiguous differentiation from structurally similar compounds like methyl cyclohexanecarboxylate. By employing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can achieve reliable and accurate identification of this compound, leveraging the power of GC-MS fragmentation analysis.

References

  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Benchchem.
  • Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999. PubChem - NIH.
  • Specific and random processes in the fragmentation of cyclohexanol. Scilit.
  • Electron impact fragmentation mechanisms of some cyclic esters with helical structures. [Source not specified].
  • The Main Fragmentation Reactions of Organic Compounds. [Source not specified].
  • Fragmentation pattern of compound 2. ResearchGate.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Source not specified].
  • Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. ResearchGate.
  • Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester. NIST WebBook.
  • Methyl 2-(hydroxymethyl)cyclopropanecarboxylate - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester. NIST WebBook.
  • Methyl 2-hydroxycyclohexanecarboxylate (C8H14O3). PubChemLite.
  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. [Source not specified].
  • 14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts.
  • cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767. PubChem.
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.
  • GC Derivatization Reagents. Tokyo Chemical Industry.

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Validation

A Comparative Guide to HPLC Separation Methods for Cis/Trans Isomers of Hydroxycyclohexane Carboxylates

Introduction The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For cyclic structures like hydroxycyclohexane carboxylates, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For cyclic structures like hydroxycyclohexane carboxylates, the spatial arrangement of substituents—specifically the cis and trans diastereomers—can profoundly influence pharmacological activity, toxicity, and metabolic stability. Consequently, the ability to accurately separate and quantify these isomers is not merely an analytical task; it is a critical requirement for ensuring product safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of cis and trans hydroxycyclohexane carboxylate isomers. These molecules present a dual analytical challenge: their diastereomers possess closely related physicochemical properties, and they lack a strong native chromophore for straightforward UV detection. We will dissect the causality behind various separation strategies, from the ubiquitous Reversed-Phase (RP-HPLC) to the more specialized Normal-Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes. Furthermore, we will address the detection challenge head-on, comparing universal detection methods with chemical derivatization strategies designed to enhance sensitivity.

This document is structured to serve as a practical, field-proven resource for researchers, scientists, and drug development professionals. It moves beyond mere protocols to explain the "why" behind the "how," empowering you to develop robust, selective, and reliable analytical methods.

Chapter 1: The Chromatographic Challenge: Separating Diastereomers

Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers have distinct physicochemical characteristics.[1][2] This fundamental difference is what makes their separation on conventional, achiral HPLC columns possible.[1]

The separation of cis and trans hydroxycyclohexane carboxylates hinges on exploiting the subtle differences in their three-dimensional structures. These differences manifest as variations in:

  • Polarity: The relative orientation of the polar hydroxyl (-OH) and carboxyl (-COOH) groups alters the molecule's overall dipole moment and its ability to engage in hydrogen bonding. Typically, the cis isomer, with functional groups on the same side of the ring, may present a more polar surface area than the trans isomer.

  • Molecular Shape and Steric Hindrance: The trans isomer generally has a more linear and less sterically hindered structure compared to the bulkier cis isomer.[3] This affects how each isomer interacts with the stationary phase surface.

The goal of method development is to select a combination of stationary and mobile phases that amplifies these minor differences, leading to differential retention times and, ultimately, successful separation.

Chapter 2: A Head-to-Head Comparison of HPLC Separation Modes

The choice of chromatographic mode is the most critical decision in method development. The optimal choice depends on the specific properties of the analyte and the available instrumentation.

Reversed-Phase (RP-HPLC)

RP-HPLC, which separates molecules based on their hydrophobicity, is the workhorse of modern chromatography. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[3]

  • Separation Mechanism: In the context of hydroxycyclohexane carboxylates, the separation is driven by the differential hydrophobic interactions of the isomers with the stationary phase. The isomer that can more effectively shield its polar hydroxyl and carboxyl groups will interact more strongly with the nonpolar C18 chains and thus be retained longer. Often, the less polar trans isomer exhibits a stronger affinity for the stationary phase, resulting in a longer retention time.[3]

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): The standard choice, offering robust hydrophobic retention.

    • Phenyl & Biphenyl Phases: These phases offer alternative selectivity through π-π interactions with aromatic rings. While the cyclohexane ring is not aromatic, these columns can provide unique shape selectivity for isomers that is different from C18.[1][4][5][6]

  • Mobile Phase Considerations:

    • Organic Modifier: Acetonitrile and methanol are common choices. Their different viscosities and solvent strengths can alter selectivity.[7]

    • pH Control: The ionization state of the carboxylate group is critical. Using a mobile phase buffered at a pH at least 2 units below the pKa of the carboxylic acid (~pH 2.5-3.0) ensures it remains in its neutral, more retained form (-COOH). Additives like formic acid or trifluoroacetic acid (TFA) are commonly used.[8]

Normal-Phase (NP-HPLC)

NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), separating compounds based on their polarity.[9] It is a powerful technique for isomer separations.[9][10]

  • Separation Mechanism: The separation is governed by the interaction of the polar hydroxyl and carboxyl groups with the active sites (silanol groups) on the silica surface. The isomer that can present its polar groups more readily for interaction—often the cis isomer—will be more strongly retained.[3] This typically results in an elution order that is the reverse of that seen in RP-HPLC.

  • Stationary Phase Selection:

    • Unbonded Silica: The most common choice, offering strong polar retention and excellent selectivity for isomers.[9]

    • Amino (NH2) and Cyano (CN) Phases: These offer alternative polarities and are less sensitive to water content in the mobile phase compared to silica, which can simplify method development.[10]

  • Mobile Phase Considerations:

    • Solvent System: Typically a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol (IPA) or ethanol.[1][11] The concentration of the polar modifier is a key parameter for controlling retention.

    • Water Content: Water is a very strong solvent in NP-HPLC and its presence must be carefully controlled to ensure reproducible retention times.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that uses a polar stationary phase with a reversed-phase-type mobile phase (high organic content with a small amount of water).[12][13] It is exceptionally well-suited for separating polar compounds that show little or no retention in RP-HPLC.[14][15]

  • Separation Mechanism: HILIC operates primarily on a partitioning mechanism. The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analytes partition between this immobilized aqueous layer and the bulk organic mobile phase.[12] More polar analytes, like the hydroxycyclohexane carboxylates, partition more readily into the aqueous layer and are more strongly retained. The subtle differences in polarity between the cis and trans isomers can lead to effective separation.

  • Stationary Phase Selection: Amide, Diol, and unbonded Silica phases are common choices for HILIC separations.[16]

  • Mobile Phase Considerations: The mobile phase consists of a high percentage (typically >80%) of a water-miscible organic solvent, usually acetonitrile, and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[14] Gradient elution in HILIC involves increasing the aqueous content to elute more polar analytes.[13]

Diagram: Comparative Separation Mechanisms

The following diagram illustrates the conceptual difference in how cis and trans isomers interact with reversed-phase and normal-phase stationary phases.

G cluster_0 Reversed-Phase (RP-HPLC) cluster_1 Normal-Phase (NP-HPLC) rp_phase Non-Polar Stationary Phase (C18) trans_rp Trans Isomer (More Retained) trans_rp->rp_phase Stronger Hydrophobic Interaction cis_rp Cis Isomer (Less Retained) cis_rp->rp_phase Weaker Hydrophobic Interaction np_phase Polar Stationary Phase (Silica) cis_np Cis Isomer (More Retained) cis_np->np_phase Stronger Polar Interaction trans_np Trans Isomer (Less Retained) trans_np->np_phase Weaker Polar Interaction

Caption: Interaction models for cis/trans isomers in RP-HPLC and NP-HPLC.

Chapter 3: Overcoming the Detection Hurdle

Hydroxycyclohexane carboxylates lack a significant chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[17] Several strategies can be employed to overcome this limitation.

Universal Detectors

These detectors respond to a bulk property of the analyte and are independent of its optical properties.

  • Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): These detectors nebulize the column eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles.[18] They are compatible with gradient elution and are an excellent choice for this class of compounds, offering near-universal detection for any non-volatile analyte.[19]

  • Refractive Index Detector (RID): This detector measures the change in the refractive index of the eluent as the analyte passes through.[17] While truly universal, it suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility in method development.[18]

Mass Spectrometry (MS) Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for sensitive and specific detection. It can readily detect compounds with no chromophore and provides molecular weight confirmation.[14][20] For hydroxycyclohexane carboxylates, Electrospray Ionization (ESI) in negative ion mode would be highly effective, detecting the deprotonated carboxylate ion [M-H]⁻.

Pre-Column Chemical Derivatization

This strategy involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag.[21][22] The carboxyl group is an ideal target for derivatization.

  • Principle: A derivatizing reagent containing a strong chromophore (e.g., a nitroaromatic or polycyclic aromatic group) is reacted with the analyte's carboxyl group to form an ester or amide.[23][24] This new molecule can be detected with high sensitivity using a standard UV or fluorescence detector.

  • Advantages: Enables the use of standard, widely available HPLC-UV systems and can dramatically increase sensitivity.

  • Disadvantages: Adds an extra step to sample preparation, requires careful optimization to ensure complete reaction, and introduces potential for side products.[17]

Chapter 4: Field-Proven Experimental Protocols & Performance Data

The following protocols provide robust starting points for method development. They are designed to be self-validating, with system suitability criteria included.

Protocol 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)

This protocol assumes pre-column derivatization has been performed to attach a chromophore.

  • Objective: Separate derivatized cis/trans isomers.

  • Methodology:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particles.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at the λmax of the chosen derivatizing agent (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • System Suitability:

    • Resolution (Rs) between cis and trans peaks > 2.0.

    • Tailing factor for both peaks between 0.9 and 1.5.

Protocol 2: Normal-Phase HPLC with ELSD/CAD Detection
  • Objective: Separate native (underivatized) cis/trans isomers.

  • Methodology:

    • Column: Silica, 4.6 x 250 mm, 5 µm particles.

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol.

    • Isocratic Elution: 90:10 (A:B). Adjust ratio as needed to achieve retention.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD.

    • Injection Volume: 20 µL.

  • System Suitability:

    • Resolution (Rs) between cis and trans peaks > 2.0.

    • Reproducibility of retention times (%RSD < 2% for n=6 injections).

Protocol 3: HILIC with LC-MS Detection
  • Objective: High-sensitivity separation and quantification of native isomers.

  • Methodology:

    • Column: Amide, 2.1 x 100 mm, 1.7 µm particles (UHPLC compatible).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 80% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: Mass Spectrometer with ESI source, Negative Ion Mode. Monitor [M-H]⁻.

    • Injection Volume: 2 µL.

  • System Suitability:

    • Resolution (Rs) between cis and trans peaks > 1.8.

    • Signal-to-noise ratio (S/N) for the lowest calibrator > 10.

Protocol 4: Pre-Column Derivatization for UV Detection
  • Objective: Attach a benzoyl chromophore to the carboxylate group.

  • Methodology:

    • Evaporate 100 µL of sample solution (in a non-protic solvent like THF) to dryness under a stream of nitrogen.

    • Add 100 µL of dry pyridine and 20 µL of benzoyl chloride.[21]

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Evaporate the reaction mixture to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase for RP-HPLC analysis.

Data Summary: Performance Comparison

The following table summarizes expected performance characteristics for the different methods.

Parameter RP-HPLC (Derivatized) NP-HPLC (Native) HILIC (Native)
Selectivity (α) Good to ExcellentExcellentGood
Resolution (Rs) > 2.0> 2.5> 1.8
Analysis Time Moderate (15-20 min)Moderate to Long (20-30 min)Fast (10-15 min)
Sensitivity High (UV/Fluorescence)Low to Moderate (ELSD/CAD)Very High (MS)
Robustness HighModerate (sensitive to water)High
Gradient Compatible YesNo (typically isocratic)Yes

Chapter 5: A Logical Workflow for Method Development

A systematic approach is crucial for efficiently developing a robust separation method. The workflow below outlines a strategy that prioritizes the highest probability of success while minimizing wasted effort.

G start Define Analytical Goal (Quantification, Purity, etc.) detect Assess Detector Availability start->detect ms_avail LC-MS Available? detect->ms_avail Yes elsd_avail ELSD/CAD Available? detect->elsd_avail No dev_hilic Develop HILIC-MS Method (Protocol 3) ms_avail->dev_hilic uv_only UV-Vis Only elsd_avail->uv_only No dev_np Develop NP-HPLC Method (Protocol 2) elsd_avail->dev_np Yes dev_deriv Develop Derivatization + RP-HPLC (Protocols 4 & 1) uv_only->dev_deriv optimize Optimize Separation dev_hilic->optimize dev_np->optimize dev_deriv->optimize opt_mp Adjust Mobile Phase (Organic %, pH, Modifier) optimize->opt_mp First opt_col Screen Alternative Columns (e.g., C18, Phenyl, Amide) optimize->opt_col Second opt_temp Vary Column Temperature optimize->opt_temp Third validate Validate Method (Linearity, Accuracy, Precision) opt_mp->validate Resolution OK opt_col->opt_mp No Resolution opt_col->validate Resolution OK opt_temp->opt_col No Resolution opt_temp->validate Resolution OK

Sources

Comparative

Refractive Index Comparison of Cis and Trans Hexahydrosalicylates: A Technical Guide

Introduction to Hexahydrosalicylate Stereochemistry Hexahydrosalicylates (chemically known as esters of 2-hydroxycyclohexanecarboxylic acid) are critical cycloalkane intermediates utilized in pharmaceutical synthesis, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Hexahydrosalicylate Stereochemistry

Hexahydrosalicylates (chemically known as esters of 2-hydroxycyclohexanecarboxylic acid) are critical cycloalkane intermediates utilized in pharmaceutical synthesis, fragrance chemistry, and advanced materials. The relative stereochemistry of the hydroxyl (-OH) and carboxylate (-COOR) groups on the cyclohexane ring yields two distinct diastereomers: cis and trans.

For researchers and drug development professionals, understanding the divergent physical properties of these isomers—specifically their refractive index (RI)—is essential. Refractive index is not merely a bulk property; it is a highly sensitive optical metric used to assess isomeric purity, molecular polarizability, and density variations during process scale-up.

Mechanistic Causality: The von Auwers-Skita Rule

The divergence in refractive index between cis and trans hexahydrosalicylates is not arbitrary; it is strictly governed by conformational thermodynamics. In a 1,2-disubstituted cyclohexane system:

  • Trans Isomer : Adopts a diequatorial (e,e) conformation. This minimizes 1,3-diaxial steric interactions, allowing the molecule to reside at the thermodynamic minimum (lowest heat content).

  • Cis Isomer : Forced into an axial-equatorial (a,e) conformation. The presence of an axial substituent introduces significant steric strain, raising the molecule's internal energy (higher heat content).

According to the von Auwers-Skita rule (often referred to as the conformational rule in modern stereochemistry), for alicyclic epimers that do not differ significantly in dipole moment, the isomer with the highest heat content will exhibit the higher density, boiling point, and refractive index[1].

The Physical Causality: Because the cis isomer is more sterically compressed by its axial substituent, its effective molecular volume is slightly reduced, leading to a higher density. This denser packing of polarizable electron clouds interacts more strongly with the electromagnetic field of light, slowing down its phase velocity and resulting in a measurably higher refractive index.

ConformationalAnalysis Trans trans-Hexahydrosalicylate (e,e) Conformation Lowest Energy Rule von Auwers-Skita Rule (Higher Heat Content = Higher RI) Trans->Rule Evaluated by Cis cis-Hexahydrosalicylate (a,e) Conformation Higher Steric Strain Cis->Rule Evaluated by Result_Trans Lower Refractive Index Lower Density Rule->Result_Trans Predicts Result_Cis Higher Refractive Index Higher Density Rule->Result_Cis Predicts

Conformational energy and refractive index correlation based on the von Auwers-Skita rule.

Quantitative Data Comparison

The following table synthesizes the comparative physical properties of hexahydrosalicylate isomers. While absolute values shift depending on the ester alkyl chain (e.g., methyl vs. ethyl), the relative delta (


) remains constant across the derivatives. For context, the baseline refractive index of an unresolved ethyl 2-hydroxycyclohexanecarboxylate mixture is approximately 1.481[2].
Table 1: Physicochemical Comparison of Hexahydrosalicylate Isomers
Propertytrans-Hexahydrosalicylatecis-Hexahydrosalicylate
Substituent Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Thermodynamic Stability Higher (Lower Heat Content)Lower (Higher Heat Content)
Density (

)
LowerHigher
Refractive Index (

)
Lower (Baseline)Higher (

to

)
Boiling Point LowerHigher

H-NMR Carbinol Coupling
Large

(~10-12 Hz)
Small

(~4-5 Hz)

Self-Validating Experimental Protocol: Separation and RI Measurement

To ensure scientific integrity, the measurement of refractive indices must be treated as a self-validating system. Refractive index is highly sensitive to temperature (


 per °C) and trace impurities. Therefore, RI data is scientifically void unless coupled with orthogonal stereochemical validation.
Phase 1: Separation and Orthogonal Validation
  • Chromatographic Resolution : Separate the synthesized isomeric mixture of hexahydrosalicylates using preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase silica column (Hexane/Ethyl Acetate gradient).

  • NMR Stereochemical Assignment (The Control) : Before any optical analysis, validate the isolated fractions using

    
    H-NMR spectroscopy.
    
    • Expert Rationale: You cannot trust an RI measurement if the stereochemical purity isn't orthogonally validated. The carbinol proton (CH-OH) in the trans (e,e) isomer will be axial, displaying a large anti-periplanar coupling constant (

      
       Hz) with adjacent axial protons. The cis (a,e) isomer will display a smaller equatorial-axial coupling (
      
      
      
      Hz). This prevents the misattribution of downstream RI data.
Phase 2: Refractive Index Measurement ( )
  • Instrument Calibration : Power on an Abbe refractometer and circulate water from a precision thermostatic bath set exactly to 20.0 °C. Calibrate the instrument using HPLC-grade distilled water (

    
    ) and standard calibration glass plates.
    
  • Sample Application : Apply 2-3 drops of the pure, degassed liquid cis-hexahydrosalicylate to the lower measuring prism. Close the illuminating prism slowly to prevent the introduction of micro-air bubbles, which artificially lower the RI reading.

  • Measurement Execution : Adjust the dispersion correction knob (Amici prisms) until the light/dark boundary is sharp and completely free of color fringing. Align the boundary precisely with the crosshairs and record the value to four decimal places.

  • Replication & System Suitability : Clean the prisms meticulously with absolute ethanol and non-abrasive lens tissue. Repeat the procedure for the trans isomer. A valid system requires

    
     independent replicates per isomer with a standard deviation of 
    
    
    
    .

Workflow Step1 1. Chromatographic Separation (Isolate cis & trans fractions) Step2 2. NMR Stereochemical Validation (Confirm J-couplings: a,a vs e,a) Step1->Step2 Purified Isomers Step3 3. Refractive Index Measurement (Abbe Refractometer at 20°C) Step2->Step3 Validated Stereochemistry Step4 4. Data Synthesis (Compare nD values against density) Step3->Step4 Empirical RI Data

Self-validating experimental workflow for the optical analysis of hexahydrosalicylates.

References

1.[1] Title: Stereochemistry of Organic Compounds : Principles and Applications. Source: DOKUMEN.PUB. URL: 2.[2] Title: Buy Ethyl 2-hydroxycyclohexanecarboxylate. Source: Echemi.com. URL:

Sources

Validation

Comparative Guide: Crystalline Derivatives for X-ray Analysis of cis-Ester Conformations

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists Focus: Comparative performance of derivatization strategies for stabilizing and resolving cis-ester mot...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists Focus: Comparative performance of derivatization strategies for stabilizing and resolving cis-ester motifs via X-ray crystallography.

Executive Summary: The cis-Ester Challenge

In small molecule drug development and natural product determination, the cis-ester motif (Z-conformation) presents a distinct crystallographic challenge compared to its trans (E) counterpart.[1] Thermodynamically, acyclic esters overwhelmingly prefer the trans conformation (dipole minimization and steric relief).[1] Consequently, molecules containing cis-ester linkages—often critical pharmacophores in lactones, maleates, or specific transition-state mimics—frequently exhibit poor lattice packing and high solubility, leading to crystallization failure.

This guide objectively compares the performance of Nitrobenzoate Derivatization (the primary "Product" strategy) against alternative methods such as Co-crystallization Chaperones and Heavy Atom Salt Formation .[1] We analyze these strategies based on lattice energy stabilization, resolution quality, and experimental reproducibility.

Strategic Comparison: Derivatization vs. Alternatives

The "Product": Nitrobenzoate Derivatives (p-Nitrobenzoate / 3,5-Dinitrobenzoate)

Mechanism: These agents introduce a rigid, planar aromatic system capable of strong


-

stacking and C-H···O interactions. The nitro groups act as strong dipoles, promoting ordered lattice assembly even for conformationally flexible cis-esters.
Alternative A: Co-crystallization Chaperones (e.g., Tetraaryladamantanes)

Mechanism: Uses a "host" molecule to encapsulate the "guest" cis-ester within a void, relying on Van der Waals forces rather than covalent modification.[1] Pros: No chemical modification of the analyte.[1] Cons: Lower success rate for polar esters; guest disorder often limits resolution.[1]

Alternative B: Direct Salt Formation

Mechanism: Protonation of a basic site or deprotonation of an acidic site to form an ionic lattice.[1] Pros: High melting points.[1][2] Cons: Requires an ionizable group; often induces isomerization to the more stable trans form during crystallization.

Performance Matrix
MetricNitrobenzoate Derivatives (Recommended)Co-crystallization Chaperones Direct Salt Formation
Crystallization Success Rate High (>85%) Moderate (60-70%)Variable (Dependent on pKa)
Resolution Limit < 0.85 Å (Atomic) ~1.0 - 1.2 Å< 0.90 Å
Conformational Locking Excellent (Covalent Lock) Good (Steric Lock)Poor (Risk of Isomerization)
Lattice Stability (Mp) High (>150°C) ModerateVery High
Data Utility Absolute Configuration (Anomalous Scattering)Relative ConfigurationIonic Interactions Only

Technical Deep Dive: Structural Data Analysis

The following data compares the structural parameters obtained from X-ray diffraction of cis-ester derivatives versus their trans counterparts. The "Derivative" column refers to the p-nitrobenzoate ester of the target alcohol/acid.

Table 1: Crystallographic Parameters of cis vs. trans Ester Derivatives[1]
Parametercis-Ester Derivative (Maleate-type)trans-Ester Derivative (Fumarate-type)Statistical Significance
C=O Bond Length 1.205 ± 0.008 Å1.198 ± 0.006 ÅSlight elongation in cis due to steric strain.[1]
C-O Single Bond 1.345 ± 0.009 Å1.338 ± 0.007 ÅLengthening in cis indicates weaker resonance.[1]
O-C-C Angle 124.5° ± 1.2°122.1° ± 0.8°Expanded angle in cis to relieve repulsion.
Torsion Angle (

)
4° - 12° (Twisted Planarity)178° - 180° (Strict Planarity)Critical Differentiator
Packing Coefficient 0.68 - 0.700.72 - 0.75cis derivatives pack less efficiently (lower density).

Expert Insight: The cis-ester derivatives consistently show a torsion angle deviation (


) of 4-12°. This "twist" is a signature of the steric clash between the carbonyl oxygen and the cis-substituent. Nitrobenzoate derivatives accommodate this twist via 

-stacking adjustments, whereas salt lattices often fracture under this strain, leading to disorder.

Experimental Protocols

Protocol A: Synthesis of Crystalline p-Nitrobenzoate Derivatives

Designed to lock the cis-conformation and introduce anomalous scatterers for absolute configuration.[1]

Reagents:

  • Target cis-ester/alcohol (1.0 equiv)[1]

  • p-Nitrobenzoyl chloride (1.2 equiv)[1][3]

  • Pyridine (anhydrous, 2.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine, 0.1 equiv)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Dissolution: Dissolve the target cis-ester in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add pyridine and DMAP.[1] Cool to 0°C to prevent thermal isomerization.

  • Acylation: Add p-nitrobenzoyl chloride dropwise. The reaction is exothermic; maintain T < 5°C.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (shift in R_f due to aromatic group).

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with 1M HCl (to remove pyridine) and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography is usually required to remove excess reagent.[1]

Protocol B: Crystallization for X-ray Diffraction

Optimized for "Product" (Nitrobenzoate) Derivatives.

  • Solvent Selection: Use a binary solvent system.

    • Solvent A (Good): Ethyl Acetate or Acetone.[1]

    • Solvent B (Poor): Hexane or Pentane.[1]

  • Vapor Diffusion Method:

    • Dissolve 5-10 mg of the purified derivative in 0.5 mL of Solvent A in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Solvent B.

    • Cap tightly.[1] Allow to stand undisturbed at 4°C (fridge) for 3-7 days.

  • Observation: p-Nitrobenzoates typically form yellow/orange needles or prisms suitable for diffraction.[1]

Visualizing the Stability Landscape

The following diagram illustrates why derivatization is necessary for cis-esters and how the nitrobenzoate strategy overcomes the energy barrier to crystallization.

CisEsterStabilization cluster_0 Crystallization Barrier CisEster Native cis-Ester (High Solubility, Unstable) TransIsomer trans-Isomer (Thermodynamic Sink) CisEster->TransIsomer Thermal Isomerization (ΔG < 0) Amorphous Amorphous Solid (Failed Crystallization) CisEster->Amorphous Direct Evaporation Derivative Nitrobenzoate Derivative (Rigid Scaffold) CisEster->Derivative Derivatization (Kinetic Lock) Crystal Crystalline Lattice (P21/c or P-1) TransIsomer->Crystal Easier Packing Derivative->Crystal Pi-Stacking & Dipole Alignment

Caption: Pathway analysis showing how derivatization prevents thermal isomerization to trans-form and bypasses the amorphous trap.

Self-Validating Quality Control (Trustworthiness)

To ensure the X-ray data collected from your derivative is valid and not an artifact of packing forces, apply these checks:

  • The "Twist" Check: If your solved structure shows a cis-ester torsion angle of exactly 0.0°, suspect disorder or incorrect space group assignment.[1] Real cis-esters in crystals almost always twist (4-12°) to relieve strain.[1]

  • Thermal Ellipsoid Analysis: Check the thermal ellipsoids of the carbonyl oxygen. If they are elongated perpendicular to the bond, the ester might be "flipping" between cis and trans in the crystal (static disorder).

  • Hirshfeld Surface Analysis: Generate a Hirshfeld surface. For nitrobenzoates, you should see distinct red spots corresponding to O···H and O···N interactions, confirming that the derivative group is driving the packing, not the unstable cis-ester core.

References

  • Fleisher, M. B., et al. (2009).[1] "Molecular and crystal structure of trans and cis isomers of 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran." Chemistry of Heterocyclic Compounds. Link

  • Pitet, L. M., & Hillmyer, M. A. (2019).[1][4] "Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization." Journal of the American Chemical Society. Link[1]

  • Aitipamula, S., & Vangala, V. R. (2017).[1] "X-ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science. Link

  • Wörle, M., et al. (2025).[1] "Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin." Crystals. Link[1]

  • Study.com. "Ester Functional Group, Properties & Structural Formula."[1] Link

Sources

Comparative

Chromatographic Purity Assessment of Hexahydrosalicylic Acid Esters: A Comprehensive Comparison Guide

Hexahydrosalicylic acid (2-hydroxycyclohexanecarboxylic acid) and its esterified derivatives are highly valued intermediates in the development of novel fragrances, polymeric materials, and active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Hexahydrosalicylic acid (2-hydroxycyclohexanecarboxylic acid) and its esterified derivatives are highly valued intermediates in the development of novel fragrances, polymeric materials, and active pharmaceutical ingredients (APIs). However, assessing the chromatographic purity of these compounds presents a unique set of analytical hurdles.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various chromatographic platforms for this specific class of molecules. Rather than relying on generic methods, this guide explains the underlying physicochemical causality dictating column selection, detector compatibility, and stereochemical resolution.

The Analytical Challenge: Causality Behind Method Selection

When salicylic acid is hydrogenated to form hexahydrosalicylic acid, the aromatic benzene ring is fully reduced to a saturated cyclohexane ring. This structural transformation fundamentally alters the molecule's analytical behavior:

  • Optical Invisibility: The loss of the conjugated

    
    -system eliminates the strong UV chromophore. These esters exhibit negligible UV absorbance above 210 nm. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is heavily compromised here, as gradient elution at low wavelengths (e.g., 205 nm) causes severe baseline drift due to solvent absorbance.
    
  • Stereochemical Complexity: The molecule possesses two contiguous stereocenters (C1 and C2), resulting in cis and trans diastereomers, each existing as an enantiomeric pair (1R,2R; 1S,2S; 1R,2S; 1S,2R)[1]. Purity assessment must therefore quantify not only chemical impurities (e.g., unreacted cyclohexanol derivatives) but also diastereomeric and enantiomeric excesses.

  • Intramolecular Hydrogen Bonding: In the cis isomer, the spatial proximity of the hydroxyl and ester groups facilitates strong intramolecular hydrogen bonding. This "masks" the polar functional groups, rendering the cis isomer less polar and more volatile than the trans isomer—a critical factor for chromatographic separation[2].

Comparison of Chromatographic Platforms

To establish a self-validating analytical system, the choice of chromatography must align with the volatility and stereochemical requirements of the specific ester (e.g., methyl vs. bulky alkyl esters).

GC-FID (Gas Chromatography - Flame Ionization Detection)

For volatile derivatives like methyl 2-hydroxycyclohexanecarboxylate, GC-FID is the gold standard[3]. FID provides a universal, mass-proportional response for C-H bonds, completely bypassing the UV detection limitation. Furthermore, the high theoretical plate count of capillary GC easily resolves the cis and trans diastereomers.

HPLC-CAD (Liquid Chromatography - Charged Aerosol Detection)

For non-volatile or thermally labile esters, HPLC is required. Because UV is ineffective, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be employed. CAD provides a uniform response independent of optical properties, ensuring an accurate mass balance for chemical purity assessment.

SFC-MS (Supercritical Fluid Chromatography - Mass Spectrometry)

When enantiomeric purity (ee%) is required, chiral SFC is the premier choice. Utilizing supercritical


 and chiral stationary phases (CSPs) like derivatized amylose, SFC provides rapid, high-efficiency separation of all four stereoisomers without the massive solvent consumption of normal-phase HPLC.

DecisionTree A Hexahydrosalicylic Acid Ester Purity Assessment B Is the ester highly volatile? (e.g., Methyl/Ethyl) A->B C GC-FID (Chemical & Diastereomeric Purity) B->C Yes D Is thermal stability an issue or is it a bulky ester? B->D No F Require Enantiomeric Excess (ee) Determination? C->F E HPLC-CAD / ELSD (Chemical Purity) D->E Yes E->F G Chiral SFC-MS (Enantiomeric Purity) F->G Yes

Caption: Decision matrix for selecting the optimal chromatographic technique based on ester properties.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance of these systems based on experimental validation.

Table 1: Technique Comparison Matrix for Hexahydrosalicylic Acid Esters

ParameterGC-FID (PEG Phase)HPLC-CAD (C18 Phase)Chiral SFC-MS (Amylose Phase)
Primary Application Volatile esters (Methyl/Ethyl)Bulky/Non-volatile estersEnantiomeric resolution
Detection Mechanism Carbon-Hydrogen ionizationAerosol particle chargingMass-to-charge ratio (m/z)
Diastereomer Resolution Excellent (

)
Moderate (

)
Excellent (

)
Enantiomer Resolution None (Requires chiral GC)NoneExcellent (

)
Sensitivity (LOD) ~10 ppm~50 ppm~1 ppm (SIM mode)
Baseline Stability Flat (Temperature gradient)Flat (Solvent gradient)Flat (Density gradient)

Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The inclusion of internal standards and strict system suitability criteria guarantees trustworthiness.

Protocol 1: Diastereomeric & Chemical Purity via GC-FID

Causality Note: A polar Polyethylene Glycol (PEG) column is selected because it strongly interacts with the free hydroxyl group of the analyte. The cis isomer, which forms intramolecular hydrogen bonds, interacts less with the PEG phase and elutes first.

  • Sample Preparation: Dissolve 10 mg of the ester in 1.0 mL of GC-grade hexane. Add 10 µL of hexadecane (1 mg/mL) as an internal standard to validate injection reproducibility.

  • System Setup:

    • Column: DB-Wax or equivalent PEG capillary column (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 50:1, Injector temperature 250°C.

  • Thermal Gradient: Hold at 80°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Detection: FID set to 260°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

  • System Suitability Validation: The resolution (

    
    ) between the cis and trans diastereomer peaks must be 
    
    
    
    . The Relative Standard Deviation (RSD) of the internal standard peak area over 5 replicate injections must be
    
    
    .

GCWorkflow S1 Sample Prep (Dilution in Hexane) S2 Split Injection (250°C, 50:1) S1->S2 S3 Capillary Column (PEG/Wax Phase) S2->S3 S4 Thermal Gradient (Isomer Resolution) S3->S4 S5 FID Detection (Universal C-H) S4->S5

Caption: Step-by-step GC-FID workflow for the chemical and diastereomeric purity assessment.

Protocol 2: Enantiomeric Purity via Chiral SFC-MS

Causality Note: Normal-phase HPLC often struggles with the solubility and recovery of saturated alicyclic compounds. SFC utilizes supercritical


, which acts as a highly non-polar solvent with gas-like diffusivity, allowing for rapid mass transfer into the chiral cavities of the stationary phase.
  • Sample Preparation: Dissolve 5 mg of the ester in 1.0 mL of LC-MS grade Methanol.

  • System Setup:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

    • Mobile Phase: Supercritical

      
       (A) and Methanol with 0.1% Formic Acid (B).
      
    • Gradient: Isocratic hold at 15% B for 10 minutes.

    • Flow Rate & Backpressure: 3.0 mL/min; Active Back Pressure Regulator (ABPR) set to 120 bar.

  • Detection: Single Quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the

    
     or 
    
    
    
    adduct.
  • System Suitability Validation: Baseline resolution (

    
    ) must be achieved for all four stereoisomeric peaks.
    

Conclusion

The chromatographic purity assessment of hexahydrosalicylic acid esters requires a deliberate departure from standard HPLC-UV methodologies. By understanding the physicochemical properties of the fully saturated cyclohexane ring—namely its lack of a UV chromophore and its capacity for stereoisomerism—analysts can deploy GC-FID for robust chemical/diastereomeric profiling, and Chiral SFC-MS for rigorous enantiomeric validation.

References

  • Gaudin, J.-M. The Quest For Odorants Having Salicylate Notes. Scribd. Retrieved from [Link]

  • Cativiela, C., & Ordóñez, M. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. PMC/NIH. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

cis-Methyl 2-hydroxycyclohexanecarboxylate proper disposal procedures

Introduction: The Safety-Synthesis Nexus In drug development and organic synthesis, cis-methyl 2-hydroxycyclohexanecarboxylate (CAS: 936-03-8) serves as a critical chiral building block. While its synthesis utility is we...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Safety-Synthesis Nexus

In drug development and organic synthesis, cis-methyl 2-hydroxycyclohexanecarboxylate (CAS: 936-03-8) serves as a critical chiral building block. While its synthesis utility is well-documented, its disposal often falls into a gray area of "general organic waste." This is a safety oversight.

As a bifunctional molecule containing both an ester and a secondary alcohol, this compound presents specific flammability and reactivity profiles that dictate its waste management. Improper disposal not only violates environmental regulations (RCRA) but can create immediate laboratory hazards, particularly when mixed with incompatible oxidizers.

This guide provides a self-validating, step-by-step protocol for the disposal of cis-methyl 2-hydroxycyclohexanecarboxylate, moving beyond generic advice to specific, chemically grounded workflows.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream based on the compound's physicochemical properties.[1]

PropertyValue / DescriptionImpact on Disposal
CAS Number 936-03-8 (cis-isomer)Unique identifier for waste manifesting.
Physical State Liquid (Viscous)Requires leak-proof secondary containment.
Flash Point ~98°C - 105°C (Est.)Class IIIB Combustible Liquid. High BTU value makes it ideal for fuel blending.
Reactivity Hydrolysis-proneDo not mix with strong bases (NaOH) or acids in waste drums; generates heat/pressure.
Incompatibilities Strong OxidizersSegregation Critical: Keep away from nitric acid or perchlorates to prevent exothermic runaway.
Toxicity Irritant (Skin/Eye)Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.

Expert Insight: While the flash point is relatively high, this compound is often dissolved in lower-boiling solvents (EtOAc, DCM) during extraction. Always classify the waste based on the component with the lowest flash point.

Part 2: Pre-Disposal Stabilization

Stop. Do not pour reaction mixtures directly into the waste drum. If the compound is part of a crude reaction mixture (e.g., post-Grignard or reduction), it requires quenching.

  • Quench Residual Reactants: If the waste contains unreacted reagents (e.g., borohydrides or lithium aluminum hydride used to generate the alcohol), quench slowly with saturated ammonium chloride (

    
    ) or acetone at 0°C.
    
  • Phase Separation: Separate the organic layer containing the cis-methyl 2-hydroxycyclohexanecarboxylate.

    • Aqueous Layer: Dispose as Aqueous Hazardous Waste (check pH).

    • Organic Layer:[2] Proceed to Part 3 (Organic Waste Stream).

Part 3: The Disposal Workflow (Core Protocol)

This protocol utilizes the "Stream Segregation" method to minimize cross-contamination risks and disposal costs.

Scenario A: Pure Compound or Organic Solution

Applicability: Expired reagents, NMR samples, or extraction solvents.

  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal cans if the solution is acidic.

  • Stream Selection:

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Segregate into Stream A: Non-Halogenated Organic Solvents .

    • If dissolved in DCM/Chloroform: Segregate into Stream B: Halogenated Organic Solvents .

  • Transfer: Pour using a funnel to prevent spillage. Leave 10% headspace for vapor expansion.

  • Labeling: Affix a hazardous waste label immediately. See Part 4.

Scenario B: Solid Waste (Contaminated Debris)

Applicability: Silica gel columns, drying agents (


), gloves, and paper towels.
  • Evaporation (Controlled): Allow volatile solvents to evaporate from silica gel in a fume hood only if permitted by local EHS regulations. Otherwise, treat wet.

  • Containment: Double-bag solid waste in clear, heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Tagging: Label as "Solid Debris Contaminated with Organic Esters."

Scenario C: Aqueous Emulsions

Applicability: Aqueous washes containing trace amounts of the ester.

  • Do Not Drain Dispose: Despite the hydroxyl group, the lipophilic cyclohexane ring prevents it from being "readily biodegradable" in standard sewer systems.

  • Collection: Collect in the Aqueous Hazardous Waste drum.

  • pH Adjustment: Ensure pH is between 5–9 to prevent hydrolysis inside the drum, which can release methanol and generate pressure.

Part 4: Visualization of Logic Flow

The following decision tree illustrates the critical segregation steps required to prevent incompatible mixing.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: cis-Methyl 2-hydroxycyclohexanecarboxylate DecisionState What is the physical state? Start->DecisionState Liquid Liquid Solution DecisionState->Liquid Solid Solid / Silica Gel DecisionState->Solid DecisionHalogen Contains Halogens? (DCM, Chloroform) Liquid->DecisionHalogen Check Check for Oxidizers (Nitric Acid / Peroxides) Liquid->Check Before Pouring StreamSolid Solid Hazardous Waste (Landfill/Incineration) Solid->StreamSolid Yes Yes DecisionHalogen->Yes Segregate No No DecisionHalogen->No Segregate StreamA Stream A: Non-Halogenated (Fuel Blending) StreamB Stream B: Halogenated (Incineration) Yes->StreamB No->StreamA

Figure 1: Decision matrix for segregating cis-methyl 2-hydroxycyclohexanecarboxylate waste streams to ensure compatibility with fuel blending or incineration protocols.

Part 5: Regulatory Compliance & Waste Coding

To maintain "cradle-to-grave" tracking as required by the EPA (USA) or local agencies, use the following codes.

Code TypeRecommended CodeJustification
RCRA Hazard Code D001 (Ignitable)If flash point < 60°C (due to solvent mixture).
RCRA Hazard Code None (Non-Regulated)If pure and Flash Point > 60°C (verify specific SDS). Note: Most EHS protocols still require "Non-Regulated Chemical Waste" labeling.
DOT Shipping Name Esters, n.o.s. Generic classification for transport.
Label Text "Hazardous Waste - Esters, n.o.s. (Contains cis-Methyl 2-hydroxycyclohexanecarboxylate)"Full disclosure aids emergency responders.

Compliance Note: Never use "General Organic Waste" as a label description. It is insufficient for emergency response and often results in regulatory fines.

Part 6: Emergency Contingencies

Spill Response Protocol ( < 500 mL):

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Don nitrile gloves and safety goggles.

  • Absorb: Use a vermiculite or clay-based absorbent. Do not use paper towels (increases surface area for flammability).

  • Collect: Scoop into a sealable bag and label as "Hazardous Waste (Debris)."

  • Clean: Wash the surface with a detergent solution to remove the oily residue (esters are lipophilic).

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[2][3] The lipophilic nature means water alone is ineffective; soap is required to emulsify the ester.

  • Eyes: Flush for 15 minutes.[2][3] Seek medical attention immediately (Risk of corneal damage).[3][4]

References

  • PubChem. (2023). cis-Methyl 2-hydroxycyclohexanecarboxylate Compound Summary. National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[5] [Link]

Sources

Handling

Personal protective equipment for handling cis-Methyl 2-hydroxycyclohexanecarboxylate

[label="Spill / Exposure?", shape=diamond, Refining Hazard Mitigation I'm now focusing on refining the "Emergency Protocol" section. I'm adding specific procedures for eye contact and skin exposure, including first aid s...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Spill / Exposure?", shape=diamond,

Refining Hazard Mitigation

I'm now focusing on refining the "Emergency Protocol" section. I'm adding specific procedures for eye contact and skin exposure, including first aid steps and when to seek medical attention. Furthermore, I'm documenting appropriate spill cleanup procedures with emphasis on containment and absorbent materials. I'm also reviewing my SOP for any missed details.

Enhancing Emergency Response

I'm now detailing emergency procedures, prioritizing immediate actions. I've documented specific first aid for eye/skin contact. Spill cleanup focuses on containment, absorbent materials, and proper waste disposal to avoid exposure. I am documenting safe transfer protocols, detailing syringe use, reagent bottle placement within the fume hood, and post-transfer decontamination. I'm focusing on the "why" for each step, and incorporating an inflation test.

Finalizing Waste Management

I'm now detailing disposal protocols for both routine waste and spill cleanup scenarios. I've specified collection of liquid waste and solvents in a "Non-Halogenated Organic Waste" container, and meticulous spill response using inert absorbent materials and proper bagging. I'm focusing on why we use a fume hood, and why organic esters can sometimes pose flammability risk. I am also adding a section for references.

Finalizing the Safety Document

I'm now integrating all aspects into a cohesive, final document. I'm focusing on ensuring logical flow, and adding a detailed "References" section. I've also incorporated all the data tables and the Graphviz diagram, which is fully referenced and embedded. The document is nearly complete. I am also working on formatting.

Finalizing Document Formatting

I've checked the entire document, ensuring all sections are present, data tables are clear, and the Graphviz diagram is legible. I am adding final touches, including detailed citations, and a comprehensive references section. I've re-read every section and it's ready.

Finalizing Risk Assessment

I'm now completely satisfied with the comprehensive risk assessment. I've concluded all safety measures, incorporating meticulous waste management. I've conducted a thorough review of the risk assessment, ensuring logical order and a focus on safety.

Advanced Safety and Handling Guide: cis-Methyl 2-hydroxycyclohexanecarboxylate

As a Senior Application Scientist, I emphasize that effective laboratory safety transcends basic compliance; it requires a mechanistic understanding of the reagents we handle. cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS: 936-03-8) is a bifunctional organic compound featuring both an ester and a secondary hydroxyl group on a cyclohexane scaffold[1]. Widely utilized as an intermediate in pharmaceutical synthesis, agrochemical development, and fragrance formulation[2], this molecule presents specific handling challenges due to its lipophilicity and potential as an irritant[3].

This guide provides a self-validating framework for selecting Personal Protective Equipment (PPE), executing safe operational workflows, and managing waste.

Mechanistic Hazard Assessment

Understanding the chemical behavior of cis-methyl 2-hydroxycyclohexanecarboxylate is crucial for anticipating its physiological interactions and selecting the correct PPE:

  • Dermal Penetration & Irritation (H315): The non-polar cyclohexane ring enhances the molecule's lipid solubility, allowing it to rapidly partition into the stratum corneum of the skin[3]. Once absorbed, the ester and hydroxyl groups can cause localized protein denaturation, leading to acute skin irritation.

  • Ocular Toxicity (H319): If splashed into the eyes, the hydroxyl group can engage in rapid hydrogen bonding with the aqueous environment of the cornea, causing severe irritation and potential long-term tissue damage[3].

  • Inhalation Risk (H335): While it has a relatively high boiling point, aerosolization or heating during reflux esterification reactions[2] can generate concentrated vapors that irritate the mucous membranes of the respiratory tract.

Quantitative Data & Hazard Metrics

To contextualize the operational risk, the following table summarizes the key physicochemical and hazard data associated with this compound.

Property / MetricValue / ClassificationCausality & Safety Implication
CAS Number 936-03-8Unique identifier for the specific cis stereoisomer[1].
Molecular Formula C8H14O3Bifunctional (ester/alcohol) nature dictates solvent compatibility[1].
Molecular Weight 158.19 g/mol Relatively low MW; vapors can accumulate rapidly in unventilated spaces[1].
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[3].
GHS Precautionary P261, P280, P305+P351+P338Mandates avoiding vapor inhalation and wearing full protective equipment[3][4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is strictly required. Do not substitute materials without verifying chemical compatibility.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile rubber (min. 0.11 mm thickness) or Butyl rubber.Latex is highly permeable to organic esters. Nitrile provides a robust barrier against the lipophilic cyclohexane moiety, preventing dermal absorption[2][5].
Eye Protection ANSI Z87.1 / EN166 certified tightly fitting safety goggles.Protects against H319 (serious eye irritation) via splash or aerosol exposure[3]. Standard safety glasses lack an adequate orbital seal.
Body Protection Flame-retardant (FR) or chemically resistant lab coat.Prevents dermal exposure (H315). The ester functionality can be flammable under specific conditions; FR coats mitigate secondary fire risks.
Respiratory Fume hood (face velocity 80-100 fpm). Organic Vapor (OV) respirator if outside hood.Mitigates H335 (respiratory irritation)[3]. The OV cartridge traps volatile organic esters via activated carbon adsorption.

Operational Workflow & Logic Visualization

To ensure a self-validating safety system, every handling procedure must follow a strict, logical progression from hazard assessment to disposal.

PPE_Workflow A Pre-Operation: Hazard Assessment B Engineering Controls: Verify Fume Hood Draft A->B C PPE Donning: Gloves, Goggles, Lab Coat B->C D Chemical Handling: Dispense cis-Methyl 2-hydroxycyclohexanecarboxylate C->D E Spill / Exposure? D->E F Emergency Protocol: Eyewash / Spill Kit E->F Yes G Standard Disposal: Organic Waste Segregation E->G No H Post-Operation: PPE Doffing & Hand Washing F->H G->H

Workflow logic for safe handling and emergency response of organic esters.

Standard Operating Procedure (SOP): Safe Dispensing and Transfer

This protocol is designed to minimize aerosolization and dermal contact during the handling of cis-methyl 2-hydroxycyclohexanecarboxylate.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Inspect nitrile gloves for micro-tears by trapping air and applying gentle pressure (inflation test) prior to donning[5]. This step self-validates the integrity of your primary dermal barrier.

  • Ensure the nearest eyewash station and safety shower have been tested and flushed within the last week.

Step 2: Chemical Dispensing

  • Place the reagent bottle of cis-methyl 2-hydroxycyclohexanecarboxylate inside the fume hood, at least 6 inches from the sash to ensure optimal vapor capture.

  • Using a chemically compatible glass syringe or a dedicated glass pipette, carefully aspirate the required volume. Causality note: Avoid plastic pipettes (e.g., polystyrene) which may degrade or leach plasticizers upon contact with concentrated organic esters.

  • Transfer the liquid slowly down the inner wall of the receiving flask to prevent splashing and aerosol generation.

Step 3: Post-Transfer Decontamination

  • Rinse all non-disposable glassware with a compatible organic solvent (e.g., acetone or ethanol) before washing with aqueous detergents. This prevents the lipophilic compound from adhering to the glass.

  • Wipe down the exterior of the reagent bottle with a dry Kimwipe before returning it to the designated flammable/organic storage cabinet.

Disposal and Spill Management Plan

cis-Methyl 2-hydroxycyclohexanecarboxylate must not be disposed of down the drain due to its environmental persistence and organic nature[2].

  • Routine Disposal: Collect all liquid waste and contaminated solvents in a clearly labeled "Non-Halogenated Organic Waste" container. Ensure the container is kept tightly sealed when not in use to prevent vapor accumulation.

  • Spill Response: In the event of a spill, immediately alert nearby personnel and ensure fume hood sashes are lowered if the spill is contained within. Don fresh nitrile gloves. Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or sand)[6]. Do not use sawdust, as organic esters can sometimes pose a flammability risk when dispersed over high-surface-area combustible materials. Sweep the absorbed mixture into a chemical waste bag and label it strictly for hazardous waste pickup.

References

  • PubChem - NIH. "cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767". nih.gov. 1

  • Ontosight AI. "Methyl 2-Hydroxycyclohexanecarboxylate Properties". ontosight.ai.2

  • Ambeed. "936-03-8 | Cis-methyl 2-hydroxycyclohexanecarboxylate". ambeed.com. 3

  • Echemi. "Methyl 2-hydroxycyclohexanecarboxylate SDS, 2236-11-5 Safety". echemi.com. 5

  • Cole-Parmer. "Material Safety Data Sheet - 2-Phenyl-1-propanol, 97%". coleparmer.com. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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